molecular formula C6H5NO2S2 B1207844 2,3-dihydro-[1,4]dithiino[2,3-c]pyrrole-5,7-dione CAS No. 24519-85-5

2,3-dihydro-[1,4]dithiino[2,3-c]pyrrole-5,7-dione

Cat. No.: B1207844
CAS No.: 24519-85-5
M. Wt: 187.2 g/mol
InChI Key: XNIVQWHLYNEVBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dihydro-[1,4]dithiino[2,3-c]pyrrole-5,7-dione (CAS 24519-85-5) is a versatile fused heterocyclic compound with a molecular weight of 187.23 g/mol and a melting point of 216-220°C, indicating significant thermal stability . Its unique molecular geometry consists of a pyrrole ring fused with a 1,4-dithiino moiety, creating a rigid, bicyclic framework with specific conformational constraints . This structure, featuring sulfur atoms and dicarboximide groups, makes it a valuable scaffold in diverse research areas. This compound serves as a key precursor in medicinal chemistry. Its derivatives have shown moderate to significant protective activity against a range of viruses, including CVB-2, HSV-1, and Yellow Fever Virus (YFV) in vitro . Furthermore, selected derivatives have been evaluated for their antimicrobial properties, highlighting its potential in the development of new antibacterial and antifungal agents . Beyond its biological applications, the compound's distinctive electronic structure is of interest in material science. It is explored for use in organic semiconductors, which could pave the way for advancements in flexible electronics and optoelectronic devices . The synthesis of this compound typically involves a multi-step route starting from 2,3-dihydroxy-pyrrole precursors, proceeding through thioether formation and oxidation to form the 1,4-dithiino ring . This product is intended for research and further chemical synthesis purposes only. It is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should consult the safety data sheet (SDS) before use, as the compound may be harmful if swallowed and cause skin and eye irritation .

Properties

IUPAC Name

2,3-dihydro-[1,4]dithiino[2,3-c]pyrrole-5,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO2S2/c8-5-3-4(6(9)7-5)11-2-1-10-3/h1-2H2,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNIVQWHLYNEVBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C(S1)C(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10179271
Record name 5,6-Dihydro-4-dithiin-2,3-dicarboxylic acid imide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10179271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24519-85-5
Record name 5,6-Dihydro-4-dithiin-2,3-dicarboxylic acid imide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024519855
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 24519-85-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179792
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5,6-Dihydro-4-dithiin-2,3-dicarboxylic acid imide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10179271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Dihydro-[1,4]dithiino[2,3-c]pyrrole-5,7-dione
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85ELP39NWW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the Proposed Synthesis of 2,3-dihydro-dithiino[2,3-c]pyrrole-5,7-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a proposed synthetic pathway for 2,3-dihydro-dithiino[2,3-c]pyrrole-5,7-dione, a novel heterocyclic compound with potential applications in medicinal chemistry and materials science. Due to the absence of a documented synthesis in the current literature, this guide provides a plausible and chemically sound route based on established reactions of related compounds. The proposed synthesis involves a two-step process commencing with the bromination of a maleimide derivative, followed by a cyclization reaction with a sulfur nucleophile to construct the target dithiino-fused pyrrole-dione system. Detailed experimental protocols, data presentation in tabular format, and process diagrams generated using Graphviz are provided to facilitate further research and development.

Introduction

The fusion of heterocyclic rings is a well-established strategy in medicinal chemistry for the development of novel scaffolds with unique biological activities. The pyrrole-2,5-dione (maleimide) core is a prominent pharmacophore present in numerous biologically active molecules. Its rigid structure and ability to participate in various interactions make it an attractive starting point for the synthesis of more complex molecular architectures. The incorporation of a dithiin ring, a six-membered heterocycle containing two sulfur atoms, is anticipated to confer interesting electronic and conformational properties to the resulting fused system, potentially leading to new therapeutic agents or functional materials. This guide details a proposed synthesis for the novel 2,3-dihydro-dithiino[2,3-c]pyrrole-5,7-dione scaffold.

Proposed Synthetic Pathway

The proposed synthesis of 2,3-dihydro-dithiino[2,3-c]pyrrole-5,7-dione is a two-step process. The first step involves the synthesis of a key intermediate, N-substituted-3,4-dibromomaleimide, from the corresponding N-substituted maleimide. The second, and key, step is the proposed cyclization of the dibromomaleimide with a suitable sulfur nucleophile to form the desired fused heterocyclic system. A plausible sulfur source for this transformation is sodium disulfide or a sequential reaction with sodium sulfide. An analogous reaction involves the use of 1,2-ethanedithiol with 3,4-dibromomaleimide, which has been shown to form a six-membered dithiane ring fused to the pyrrole-dione core[1].

Synthesis_Pathway cluster_step1 Step 1: Bromination cluster_step2 Step 2: Cyclization (Proposed) Maleimide N-Substituted Maleimide Dibromomaleimide N-Substituted-3,4-dibromomaleimide Maleimide->Dibromomaleimide Br₂, AlCl₃ Dibromomaleimide_ref N-Substituted-3,4-dibromomaleimide Target_Molecule 2,3-dihydro-dithiino[2,3-c]pyrrole-5,7-dione Dibromomaleimide_ref->Target_Molecule Na₂S₂ or similar sulfur nucleophile

Caption: Proposed two-step synthesis of 2,3-dihydro-dithiino[2,3-c]pyrrole-5,7-dione.

Experimental Protocols

Step 1: Synthesis of N-Phenyl-3,4-dibromomaleimide

This procedure is adapted from known methods for the bromination of maleimides.

Materials:

  • N-Phenylmaleimide

  • Anhydrous Aluminum chloride (AlCl₃)

  • Bromine (Br₂)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexane

  • Ethyl acetate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend N-phenylmaleimide (1.0 eq) and anhydrous aluminum chloride (2.5 eq) in anhydrous dichloromethane.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of bromine (2.2 eq) in anhydrous dichloromethane via the dropping funnel over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and 1M HCl.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) to yield N-phenyl-3,4-dibromomaleimide.

Step 2: Proposed Synthesis of 6-Phenyl-2,3-dihydro-dithiino[2,3-c]pyrrole-5,7-dione

This proposed procedure is based on analogous reactions of dihalomaleimides with sulfur nucleophiles[1].

Materials:

  • N-Phenyl-3,4-dibromomaleimide

  • Sodium disulfide (Na₂S₂) or Sodium sulfide nonahydrate (Na₂S·9H₂O)

  • Anhydrous Dimethylformamide (DMF) or Ethanol

  • Deionized water

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve N-phenyl-3,4-dibromomaleimide (1.0 eq) in anhydrous DMF or ethanol.

  • In a separate flask, prepare a solution of sodium disulfide (1.1 eq) in water or ethanol.

  • Add the sodium disulfide solution dropwise to the solution of N-phenyl-3,4-dibromomaleimide at room temperature with vigorous stirring.

  • Heat the reaction mixture to a moderate temperature (e.g., 50-70 °C) and stir for 4-8 hours.

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • After the reaction is complete, cool the mixture to room temperature and pour it into a beaker of cold water.

  • If a precipitate forms, collect it by vacuum filtration, wash with water, and dry.

  • If no precipitate forms, extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the target compound, 6-phenyl-2,3-dihydro-dithiino[2,3-c]pyrrole-5,7-dione.

Data Presentation

The following table summarizes the key quantitative data for the reactants, intermediates, and the proposed product.

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical State (Expected)Melting Point (°C) (Expected)
N-PhenylmaleimideC₁₀H₇NO₂173.17Solid88-90
N-Phenyl-3,4-dibromomaleimideC₁₀H₅Br₂NO₂330.96Solid200-205
6-Phenyl-2,3-dihydro-dithiino[2,3-c]pyrrole-5,7-dione (Target) C₁₀H₇NO₂S₂ 237.30 Solid >200 (Estimated)

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of the target compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Work-up and Purification Start Start: N-Phenylmaleimide Bromination Bromination (Br₂, AlCl₃ in CH₂Cl₂) Start->Bromination Intermediate Intermediate: N-Phenyl-3,4-dibromomaleimide Bromination->Intermediate Cyclization Cyclization (Proposed) (Na₂S₂ in DMF/Ethanol) Intermediate->Cyclization Crude_Product Crude Product Cyclization->Crude_Product Workup Aqueous Work-up (Extraction) Crude_Product->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Final_Product Final Product: 2,3-dihydro-dithiino[2,3-c]pyrrole-5,7-dione Purification->Final_Product Characterization Characterization (NMR, MS, etc.) Final_Product->Characterization

References

An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Characterization of 2,3-dihydro-dithiino[2,3-c]pyrrole-5,7-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed overview of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 2,3-dihydro-dithiino[2,3-c]pyrrole-5,7-dione. Due to the absence of experimentally acquired NMR data for this specific compound in publicly available databases, this document leverages established chemical shift principles and data from analogous molecular fragments to forecast its spectral features. This guide is intended to assist researchers in the potential identification and structural elucidation of this and related heterocyclic compounds. Included are predicted data tables, a general experimental protocol for NMR analysis, and diagrams illustrating the compound's structure and the analytical workflow.

Core Principles of NMR Spectroscopy for Heterocyclic Systems

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The chemical shift (δ) of a nucleus is highly sensitive to its local electronic environment, which is influenced by factors such as hybridization, electronegativity of neighboring atoms, and magnetic anisotropy.

In the case of 2,3-dihydro-dithiino[2,3-c]pyrrole-5,7-dione, the structure comprises a dihydrodithiin ring fused to a pyrrole-5,7-dione (maleimide) moiety. The electron-withdrawing nature of the two carbonyl groups in the maleimide ring and the presence of two sulfur atoms in the dihydrodithiin ring are expected to be the dominant factors influencing the chemical shifts of the protons and carbons in the molecule.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted chemical shifts for 2,3-dihydro-dithiino[2,3-c]pyrrole-5,7-dione. These predictions are based on the analysis of structurally similar compounds and established NMR chemical shift ranges.

Table 1: Predicted ¹H NMR Chemical Shifts for 2,3-dihydro-dithiino[2,3-c]pyrrole-5,7-dione

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Integration
H-2, H-33.0 - 3.5Singlet4H
N-H7.0 - 9.0Broad Singlet1H

Note: The chemical shift of the N-H proton is highly dependent on the solvent, concentration, and temperature.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2,3-dihydro-dithiino[2,3-c]pyrrole-5,7-dione

CarbonPredicted Chemical Shift (δ, ppm)
C-2, C-325 - 35
C-3a, C-7a130 - 140
C-5, C-7170 - 180

Molecular Structure and NMR Workflow

The following diagrams illustrate the molecular structure of the target compound and a general workflow for its NMR characterization.

Caption: Molecular Structure of the target compound.

nmr_workflow General NMR Characterization Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing and Analysis dissolve Dissolve Compound in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer setup Spectrometer Setup (Lock, Tune, Shim) transfer->setup acquire Acquire 1H and 13C NMR Spectra setup->acquire process Process Raw Data (FT, Phasing, Baseline Correction) acquire->process analyze Analyze Spectra (Chemical Shifts, Integration, Coupling) process->analyze elucidate Structural Elucidation analyze->elucidate

Caption: A generalized workflow for NMR analysis.

Experimental Protocols

The following is a general methodology for the synthesis and NMR characterization applicable to heterocyclic compounds like 2,3-dihydro-dithiino[2,3-c]pyrrole-5,7-dione.

4.1. General Synthesis

The synthesis of 2,3-dihydro-dithiino[2,3-c]pyrrole-5,7-dione would likely involve the reaction of a suitable precursor of the dihydrodithiin ring with maleimide or a derivative thereof. A possible route could be the cycloaddition reaction between a 1,2-dithiol and maleimide. The reaction progress should be monitored by thin-layer chromatography (TLC). Upon completion, the product would be isolated and purified, for instance, by recrystallization or column chromatography.

4.2. NMR Sample Preparation

  • Sample Weighing: Accurately weigh approximately 5-10 mg of the purified compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the compound, such as chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), or acetone-d₆.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm).

4.3. NMR Data Acquisition

The following are general starting parameters for acquiring ¹H and ¹³C NMR spectra.

For ¹H NMR Spectroscopy:

  • Pulse Angle: 30-45°

  • Acquisition Time: 2-4 seconds

  • Relaxation Delay: 1-2 seconds

  • Number of Scans: 8-16

  • Spectral Width: 0-12 ppm

For ¹³C NMR Spectroscopy:

  • Pulse Angle: 30°

  • Acquisition Time: 1-2 seconds

  • Relaxation Delay: 2 seconds

  • Number of Scans: 128 or more (due to the low natural abundance of ¹³C)

  • Spectral Width: 0-220 ppm

  • Decoupling: Proton broadband decoupling to simplify the spectrum.

4.4. Data Processing

The acquired Free Induction Decay (FID) signal should be processed using appropriate NMR software. Standard processing steps include Fourier Transformation (FT), phase correction, baseline correction, and referencing the chemical shifts to the internal standard (TMS) or the residual solvent peak.

Conclusion

This technical guide provides a foundational understanding of the expected ¹H and ¹³C NMR characteristics of 2,3-dihydro-dithiino[2,3-c]pyrrole-5,7-dione. The predicted data, along with the general experimental protocols and illustrative diagrams, serve as a valuable resource for researchers working on the synthesis and characterization of this and structurally related heterocyclic compounds. It is important to emphasize that the provided NMR data are predictive and await experimental verification.

In-depth Technical Guide: The Structural Elucidation of 2,3-dihydro-dithiino[2,3-c]pyrrole-5,7-dione and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the structural and synthetic aspects of 2,3-dihydro-dithiino[2,3-c]pyrrole-5,7-dione. Extensive searches of public scientific databases, including crystallographic repositories, indicate that as of the date of this document, the experimentally determined crystal structure for 2,3-dihydro-dithiino[2,3-c]pyrrole-5,7-dione (CAS RN: 24519-85-5) has not been reported. Similarly, no structural data was found for its N-benzyl derivative (CAS RN: 35809-78-0).

In the absence of direct experimental data for the target compound, this guide will provide:

  • Illustrative Crystallographic Data: A summary of the crystal structure of a related dithiin-containing heterocyclic compound, Dipymetitrone, to exemplify the type of structural information obtained from X-ray crystallography.

  • Proposed Experimental Protocols: A detailed, plausible synthetic route for 2,3-dihydro-dithiino[2,3-c]pyrrole-5,7-dione based on established organic chemistry principles and published syntheses of related compounds. Additionally, a general protocol for single-crystal X-ray diffraction is provided.

  • Experimental Workflow Visualization: A diagrammatic representation of the process from chemical synthesis to crystal structure determination.

Illustrative Crystallographic Data: Dipymetitrone

To provide insight into the solid-state conformation of a related heterocyclic system, the crystallographic data for Dipymetitrone (2,6-dimethyl-1H,5H-[1][2]dithiino[2,3-c:5,6-c']dipyrrole-1,3,5,7(2H,6H)-tetrone), a dicarboximide fungicide containing a dithiin ring fused to two pyrrole rings, is presented below.[3] This data serves as a reference for the types of parameters determined in a single-crystal X-ray diffraction study.

Crystallographic Parameter Value
Chemical Formula C₁₀H₆N₂O₄S₂
Formula Weight 282.3 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 8.575(2) Å
b = 10.380(2) Å
c = 6.425(2) Å
α = 90°
β = 108.88(2)°
γ = 90°
Volume 540.8(3) ų
Z (molecules per unit cell) 2
Calculated Density 1.733 g/cm³

Data sourced from the Cambridge Structural Database, CCDC Number: 142743, associated with Dipymetitrone.[3]

Experimental Protocols

Proposed Synthesis of 2,3-dihydro-dithiino[2,3-c]pyrrole-5,7-dione

The synthesis of the target compound can be approached through a multi-step process starting from commercially available reagents. The following is a proposed synthetic route based on established methods for the formation of dithiin and pyrrole ring systems.[1][2][4]

Step 1: Synthesis of 2,3-dichloro-maleimide

  • To a solution of maleimide (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF), add N-chlorosuccinimide (NCS) (2.2 equivalents).

  • Heat the reaction mixture at 60-70 °C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice water.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 2,3-dichloro-maleimide.

Step 2: Synthesis of 2,3-dihydro-dithiino[2,3-c]pyrrole-5,7-dione

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,3-dichloro-maleimide (1 equivalent) in an appropriate polar aprotic solvent like DMF or acetonitrile.

  • Add sodium sulfide (Na₂S) (1.1 equivalents) or a similar sulfur nucleophile.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for several hours. Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, quench the mixture by adding water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to obtain the final product, 2,3-dihydro-dithiino[2,3-c]pyrrole-5,7-dione.

General Protocol for Single-Crystal X-ray Diffraction

This section outlines a typical workflow for determining the crystal structure of a small organic molecule.

1. Crystallization:

  • Grow single crystals of the purified compound suitable for X-ray diffraction (typically >0.1 mm in all dimensions). Common techniques include:

    • Slow Evaporation: Dissolve the compound in a suitable solvent to near saturation and allow the solvent to evaporate slowly in a loosely capped vial.

    • Vapor Diffusion: Place a concentrated solution of the compound in a small open vial inside a larger sealed container with a second, more volatile solvent in which the compound is less soluble.

    • Cooling: Slowly cool a saturated solution of the compound.

2. Data Collection:

  • Mount a suitable single crystal on a goniometer head.

  • Place the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

  • Use a single-crystal X-ray diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).

  • Collect a series of diffraction images by rotating the crystal in the X-ray beam.

3. Data Processing and Structure Solution:

  • Integrate the raw diffraction data to determine the intensities and positions of the Bragg reflections.

  • Determine the unit cell parameters and the crystal system.

  • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

4. Structure Refinement:

  • Refine the atomic coordinates, and thermal parameters against the experimental data using full-matrix least-squares methods.

  • Locate hydrogen atoms from the difference Fourier map and refine their positions.

  • The final refined structure is evaluated based on crystallographic R-factors (e.g., R1, wR2) and the goodness-of-fit.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the synthesis and structural determination of a target compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallography X-ray Crystallography start Starting Materials (e.g., Maleimide, NCS, Na2S) reaction Chemical Reaction (e.g., Chlorination, Cyclization) start->reaction workup Work-up & Extraction reaction->workup purification Purification (Chromatography/Recrystallization) workup->purification characterization Spectroscopic Characterization (NMR, IR, MS) purification->characterization crystallization Single Crystal Growth characterization->crystallization data_collection X-ray Diffraction Data Collection crystallization->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement final_structure Final Crystal Structure refinement->final_structure

Caption: Experimental workflow from synthesis to crystal structure determination.

Signaling Pathways and Biological Activity

Currently, there is no publicly available information regarding the biological activity or associated signaling pathways for 2,3-dihydro-dithiino[2,3-c]pyrrole-5,7-dione. Further research and biological screening would be required to elucidate any potential pharmacological effects.

References

CAS number and IUPAC name for 2,3-dihydro-dithiino[2,3-c]pyrrole-5,7-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 2,3-dihydro-1,4-dithiino[2,3-c]pyrrole-5,7-dione, a heterocyclic compound of interest in medicinal chemistry and drug development. This guide covers its chemical identity, synthesis, potential biological activities, and experimental considerations. The information is intended for researchers, scientists, and professionals involved in drug discovery and development.

Chemical Identity

  • IUPAC Name: 2,3-Dihydro-1,4-dithiino[2,3-c]pyrrole-5,7-dione[1]

  • CAS Number: 24519-85-5[2][3][4][5]

  • Molecular Formula: C₆H₅NO₂S₂[3]

  • Molecular Weight: 187.23 g/mol [3]

  • Synonyms: 5,6-Dihydro-1,4-dithiin-2,3-dicarboximide[4][5][6]

Chemical Structure:

Figure 1: Chemical structure of 2,3-dihydro-1,4-dithiino[2,3-c]pyrrole-5,7-dione.

Synthesis

General Synthetic Approach

The synthesis of 2,3-dihydro-1,4-dithiino[2,3-c]pyrrole-5,7-dione and its N-substituted derivatives can be achieved through the condensation of 2,3-dichloro-1,4-dithiane with primary amines and subsequent cyclization. A general synthetic scheme is presented below.

G reagent1 2,3-Dichloro-1,4-dithiane intermediate Intermediate Adduct reagent1->intermediate Condensation reagent2 Primary Amine (R-NH2) reagent2->intermediate product 2,3-Dihydro-1,4-dithiino[2,3-c]pyrrole-5,7-dione (or N-substituted derivative) intermediate->product Cyclization

Figure 2: General synthetic workflow for 2,3-dihydro-1,4-dithiino[2,3-c]pyrrole-5,7-dione derivatives.

Detailed Experimental Protocol (Hypothetical)

The following is a hypothetical experimental protocol for the synthesis of the title compound, based on general synthetic methods for similar structures.

Materials:

  • 2,3-Dichloro-1,4-dithiane

  • Ammonia (or an appropriate primary amine for N-substitution)

  • Anhydrous solvent (e.g., ethanol, DMF)

  • Base (e.g., triethylamine)

  • Maleic anhydride

  • Glacial acetic acid

Procedure:

  • Formation of the Diamine Intermediate: A solution of 2,3-dichloro-1,4-dithiane (1 equivalent) in an anhydrous solvent is treated with an excess of ammonia or a primary amine (e.g., 2.2 equivalents) and a non-nucleophilic base like triethylamine. The reaction mixture is stirred at room temperature or heated under reflux until the starting material is consumed (monitored by TLC). The solvent is removed under reduced pressure, and the crude diamine intermediate is purified.

  • Cyclization with Maleic Anhydride: The purified diamine intermediate (1 equivalent) and maleic anhydride (1 equivalent) are dissolved in glacial acetic acid. The mixture is heated to reflux for several hours.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is poured into ice water. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol or toluene) to yield 2,3-dihydro-1,4-dithiino[2,3-c]pyrrole-5,7-dione.

Potential Biological Activity and Applications

While specific biological data for 2,3-dihydro-1,4-dithiino[2,3-c]pyrrole-5,7-dione is limited in publicly available literature, the broader class of pyrrole-dione and dithiolo-containing compounds has demonstrated significant potential in drug discovery.

Anticancer and Kinase Inhibitory Activity

Derivatives of pyrrolo[2,3-d]pyrimidine have been identified as potent multi-targeted kinase inhibitors. For instance, certain compounds have shown significant inhibitory activity against EGFR, Her2, VEGFR2, and CDK2 enzymes, with IC₅₀ values in the nanomolar range.[7] The pyrrole indolin-2-one scaffold is a well-established pharmacophore in the development of kinase inhibitors, with sunitinib being a prominent example.[8]

The dithiolo moiety is also present in various biologically active molecules. For example, derivatives of 4,5-dihydro-1H-[2][3]dithiolo[3,4-c]quinoline-1-thione have been synthesized and evaluated as protein kinase inhibitors, with some compounds showing IC₅₀ values in the sub-micromolar range against kinases like JAK3 and NPM1-ALK.[9][10]

Given these precedents, it is plausible that 2,3-dihydro-1,4-dithiino[2,3-c]pyrrole-5,7-dione and its derivatives could exhibit inhibitory activity against various protein kinases, making them interesting candidates for anticancer drug development.

Data on Related Compounds

To illustrate the potential of this class of compounds, the following table summarizes the kinase inhibitory activity of some related dithiolo and pyrrole-dione derivatives.

Compound ClassTarget KinaseIC₅₀ (µM)Reference
Dithiolo[3,4-c]quinoline-1-thione DerivativesJAK30.36 - 0.46[9][10]
NPM1-ALK0.25 - 0.54[9][10]
cRAF[Y340D][Y341D]0.78[9][10]
Pyrrolo[2,3-d]pyrimidine DerivativesEGFR0.079[7]
Her20.040[7]
VEGFR20.204[7]
CDK20.112[7]
Thieno[2′,3′:2,3]thiepino[4,5-c]pyrazole-3-carboxamide DerivativesA549 cell line (EGFR high-expressing)9.68[11]

Signaling Pathway Considerations

Due to the lack of specific studies on the mechanism of action of 2,3-dihydro-1,4-dithiino[2,3-c]pyrrole-5,7-dione, a definitive signaling pathway cannot be outlined. However, based on the activity of related compounds as kinase inhibitors, a hypothetical workflow for investigating its biological activity and identifying its target pathway is proposed below.

G cluster_0 Pre-clinical Evaluation Workflow synthesis Synthesis of 2,3-dihydro-1,4-dithiino[2,3-c]pyrrole-5,7-dione and Derivatives screening In vitro Kinase Inhibition Assays synthesis->screening Compound Library cell_based Cell-based Assays (e.g., Cancer Cell Lines) screening->cell_based Active Hits target_id Target Identification and Validation cell_based->target_id Lead Compounds pathway_analysis Signaling Pathway Elucidation target_id->pathway_analysis Validated Targets in_vivo In vivo Efficacy Studies (Animal Models) pathway_analysis->in_vivo Mechanism of Action

References

An In-depth Technical Guide on the Solubility of 2,3-dihydro-dithiino[2,3-c]pyrrole-5,7-dione in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 2,3-dihydro-dithiino[2,3-c]pyrrole-5,7-dione and its derivatives. Due to the limited availability of specific quantitative solubility data for this exact compound in public literature, this guide synthesizes information from structurally related compounds, such as thieno[3,4-c]pyrrole-4,6-dione (TPD) and diketopyrrolopyrrole (DPP) derivatives. The methodologies for solubility determination and a conceptual framework for the investigation of such compounds in a drug discovery context are also presented.

Inferred Qualitative Solubility Profile

Based on the analysis of structurally analogous compounds, the following table summarizes the inferred qualitative solubility of 2,3-dihydro-dithiino[2,3-c]pyrrole-5,7-dione in common organic solvents. It is important to note that these are estimations and empirical verification is essential. The core structure of the target molecule, being a planar heterocyclic system, suggests that it is likely to have low solubility in polar protic solvents and higher solubility in polar aprotic and some chlorinated solvents, particularly with heating.

SolventChemical FormulaInferred Qualitative SolubilityRemarks
Polar Aprotic Solvents
Dimethyl Sulfoxide (DMSO)C₂H₆OSLikely SolubleOften a good solvent for many heterocyclic compounds.
Dimethylformamide (DMF)C₃H₇NOLikely SolubleSimilar to DMSO, commonly used for dissolving organic molecules.
Tetrahydrofuran (THF)C₄H₈OModerately SolubleAsymmetrical diketopyrrolopyrrole derivatives have shown solubility in THF.[1]
AcetoneC₃H₆OSparingly SolubleMay have limited success in dissolving the compound.
Chlorinated Solvents
Dichloromethane (DCM)CH₂Cl₂Moderately SolubleA common solvent for a wide range of organic compounds.
ChloroformCHCl₃Moderately SolubleAsymmetrical diketopyrrolopyrrole derivatives have demonstrated increased solubility in chloroform.[1]
ChlorobenzeneC₆H₅ClSoluble (with heating)Thieno[3,4-c]pyrrole-4,6-dione polymers are reported to be soluble in hot chlorobenzene.[2]
o-DichlorobenzeneC₆H₄Cl₂Soluble (with heating)Often used for less soluble organic materials, especially at elevated temperatures.[2]
Polar Protic Solvents
MethanolCH₃OHLikely InsolubleThe non-polar nature of the core structure suggests poor solubility.
EthanolC₂H₅OHLikely InsolubleSimilar to methanol, expected to be a poor solvent.
Non-Polar Solvents
TolueneC₇H₈Sparingly SolubleMay show some solubility, potentially enhanced by heating.
HexaneC₆H₁₄Likely InsolubleThe polarity of the dione functionality would likely prevent dissolution.

Experimental Protocols for Solubility Determination

A standardized experimental protocol is crucial for obtaining reproducible and accurate solubility data. The following outlines a general workflow for determining the solubility of a solid organic compound like 2,3-dihydro-dithiino[2,3-c]pyrrole-5,7-dione.

General Experimental Workflow for Solubility Assessment

The following diagram illustrates a typical workflow for assessing the solubility of a novel chemical entity.

G cluster_0 Preliminary Screening cluster_1 Quantitative Analysis cluster_2 Data Interpretation A Compound Synthesis & Purification B Solvent Selection (e.g., DMSO, DCM, Toluene) A->B C Small-Scale Solubility Test (Visual Inspection) B->C D Equilibrium Solubility Determination (Shake-Flask Method) C->D E Sample Filtration (e.g., 0.22 µm PTFE filter) D->E F Concentration Measurement (e.g., HPLC-UV, LC-MS) E->F G Solubility Data Analysis (mg/mL or mol/L) F->G H Application-Specific Solvent Optimization G->H

A generalized workflow for determining the solubility of a new chemical entity.
Detailed Shake-Flask Method Protocol

The shake-flask method is a widely accepted technique for determining equilibrium solubility.[3]

  • Preparation of Saturated Solution:

    • Add an excess amount of the solid 2,3-dihydro-dithiino[2,3-c]pyrrole-5,7-dione to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a shaker or agitator within a temperature-controlled environment (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The time required may need to be determined empirically.

  • Sample Separation:

    • After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Filter the sample through a chemically inert filter (e.g., a 0.22 µm PTFE syringe filter) to remove all undissolved particles. This step is critical to avoid overestimation of solubility.

  • Analysis:

    • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of the dissolved compound using a validated analytical technique such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Prepare a calibration curve using standard solutions of known concentrations to accurately determine the concentration of the test sample.

  • Calculation:

    • Calculate the solubility from the measured concentration and the dilution factor. Express the solubility in appropriate units, such as mg/mL or mol/L.

Conceptual Framework: Biological Investigation of Novel Pyrrole Derivatives

While specific signaling pathways for 2,3-dihydro-dithiino[2,3-c]pyrrole-5,7-dione are not yet defined, the broader class of pyrrole derivatives is known for a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects.[4][5][6] The following diagram illustrates a logical workflow for the initial biological screening and investigation of a novel pyrrole derivative.

G A Novel Pyrrole Derivative (e.g., 2,3-dihydro-dithiino[2,3-c]pyrrole-5,7-dione) B Initial High-Throughput Screening (e.g., Cell Viability Assays) A->B C Hit Identification (Compounds with Desired Activity) B->C D Secondary Assays (e.g., Enzyme Inhibition, Receptor Binding) C->D E Mechanism of Action Studies (e.g., Western Blot, Gene Expression Analysis) D->E F Lead Optimization (Structure-Activity Relationship Studies) E->F G In Vivo Efficacy and Toxicity Studies F->G H Preclinical Candidate Selection G->H

A conceptual workflow for the biological evaluation of a novel pyrrole derivative.

This guide provides a foundational understanding of the likely solubility properties of 2,3-dihydro-dithiino[2,3-c]pyrrole-5,7-dione and a framework for its empirical investigation. The provided protocols and conceptual diagrams are intended to support researchers in the systematic evaluation of this and other novel heterocyclic compounds.

References

An In-depth Technical Guide to the Core Starting Materials for Dithiinopyrroledione Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dithiinopyrrolediones represent a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science. Their unique fused ring structure, combining a dithiin and a pyrrolidinedione moiety, imparts distinct electronic and biological properties. A thorough understanding of the synthetic pathways to this core structure is paramount for the exploration of its derivatives as novel therapeutic agents and functional materials. This technical guide provides a detailed overview of the key starting materials and synthetic strategies for the construction of the dithiinopyrroledione scaffold.

Core Precursors: The Central Role of N-Substituted Maleimides

The cornerstone of dithiinopyrroledione synthesis is the N-substituted maleimide ring system. This readily accessible and versatile precursor serves as the foundational building block upon which the dithiin ring is constructed. The reactivity of the carbon-carbon double bond within the maleimide ring is central to the synthetic strategies employed.

N-substituted maleimides are typically prepared through the condensation of maleic anhydride with a primary amine, followed by a dehydration/cyclization step. This modular approach allows for the facile introduction of a wide variety of substituents at the nitrogen atom (R¹), enabling the tuning of solubility, biological targeting, and other physicochemical properties of the final dithiinopyrroledione product.

Synthetic Pathways to the Dithiinopyrroledione Core

The construction of the dithiinopyrroledione ring system from N-substituted maleimides can be broadly categorized into two main approaches:

  • Two-Step Synthesis via a Dithiolated Maleimide Intermediate: This is the most extensively documented and versatile approach. It involves the initial introduction of two sulfur-containing groups at the 3- and 4-positions of the maleimide ring, followed by a subsequent cyclization to form the dithiin ring.

  • Direct Cyclization Strategies: While less common, methods that aim to form the dithiinopyrroledione core in a more direct or one-pot fashion are also being explored.

Two-Step Synthesis: A Detailed Experimental Workflow

This pathway is characterized by the initial formation of a 3,4-dithiolated maleimide, which then undergoes an intramolecular cyclization to yield the desired dithiinopyrroledione.

Logical Relationship of the Two-Step Synthesis

Two_Step_Synthesis Start N-Substituted Maleimide Intermediate 3,4-Dithiolated Maleimide Intermediate Start->Intermediate Sulfur Addition Product Dithiinopyrroledione Intermediate->Product Intramolecular Cyclization

Caption: Workflow of the two-step dithiinopyrroledione synthesis.

Step 1: Synthesis of the 3,4-Dithiolated Maleimide Intermediate

The key to this step is the vicinal difunctionalization of the maleimide double bond with two sulfur-containing moieties. Several methods have been developed to achieve this transformation.

  • From 3,4-Dihalomaleimides: A robust method involves the reaction of a 3,4-dihalo-N-substituted maleimide with a sulfur nucleophile. This approach offers good control over the introduction of the sulfur atoms.

    Table 1: Synthesis of 3,4-Dithiolated Maleimides from 3,4-Dihalomaleimides

Starting MaterialReagentConditionsProductYield (%)
3,4-Dichloro-N-phenylmaleimideSodium Sulfide (Na₂S)DMF, rt3,4-Dimercapto-N-phenylmaleimideNot Reported
3,4-Dibromo-N-alkylmaleimide1,2-Ethanedithiol, BaseTHF, 0 °C to rt3,4-(Ethylenedithio)-N-alkylmaleimideVaries
  • Copper-Catalyzed Oxidative Diarylthiolation: A more recent and efficient method utilizes a copper-catalyzed three-component reaction of an N-substituted maleimide, elemental sulfur, and an aryl boronic acid.[1] This reaction directly furnishes 3,4-diarylthiolated maleimides in a single step.

    Table 2: Copper-Catalyzed Synthesis of 3,4-Diarylthiolated Maleimides[1]

N-Substituted MaleimideAryl Boronic AcidCatalyst/LigandSolventTemp (°C)Yield (%)
N-MethylmaleimidePhenylboronic acidCuI/XPhosDMSO10075
N-Benzylmaleimide4-Tolylboronic acidCuI/XPhosDMSO10082
N-Phenylmaleimide4-Methoxyphenylboronic acidCuI/XPhosDMSO10068

Step 2: Intramolecular Cyclization to the Dithiinopyrroledione Core

This crucial step involves the formation of the dithiin ring from the 3,4-dithiolated maleimide intermediate. The specific conditions for this cyclization depend on the nature of the sulfur-containing groups.

  • From 3,4-Dimercaptomaleimides: The free thiol groups of a 3,4-dimercaptomaleimide can be cyclized by reaction with a suitable dielectrophile. For example, reaction with a 1,2-dihaloethane derivative in the presence of a base will yield the corresponding dithiinopyrroledione.

    Signaling Pathway of Dithiin Ring Formation

    Dithiin_Formation Dithiol 3,4-Dimercaptomaleimide Product Dithiinopyrroledione Dithiol->Product Base Base Base->Dithiol Deprotonation Dielectrophile 1,2-Dihaloalkane Dielectrophile->Product Nucleophilic Attack

    Caption: Cyclization of a 3,4-dimercaptomaleimide.

    Experimental Protocol: Cyclization of 3,4-Dimercapto-N-phenylmaleimide

    To a solution of 3,4-dimercapto-N-phenylmaleimide (1.0 eq) in a suitable solvent such as DMF or acetonitrile is added a base, for example, potassium carbonate (2.5 eq). The mixture is stirred for a short period before the addition of a 1,2-dihaloalkane (e.g., 1,2-dibromoethane, 1.1 eq). The reaction is then heated to facilitate the intramolecular cyclization. After cooling, the reaction mixture is worked up by pouring into water and extracting with an organic solvent. The product is purified by crystallization or column chromatography.

Conclusion

The synthesis of dithiinopyrrolediones primarily relies on the use of N-substituted maleimides as the key starting material. The most established synthetic route proceeds through a two-step sequence involving the formation of a 3,4-dithiolated maleimide intermediate, followed by an intramolecular cyclization to construct the fused dithiin ring. The choice of synthetic strategy and the specific reagents employed will depend on the desired substitution pattern on both the pyrrolidinedione and the dithiin rings. The methodologies outlined in this guide provide a solid foundation for researchers to design and synthesize novel dithiinopyrroledione derivatives for a wide range of applications. Further research into more direct and atom-economical synthetic methods continues to be an active area of investigation.

References

Literature review on the synthesis of fused heterocyclic compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of Fused Heterocyclic Compounds

Introduction

Fused heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. These molecules, which feature two or more rings sharing atoms, form the core scaffolds of numerous natural products, pharmaceuticals, and functional organic materials. Their rigid, polycyclic structures allow for precise three-dimensional orientation of functional groups, making them ideal for interacting with biological targets like enzymes and receptors with high specificity. Many top-selling drugs feature fused heterocyclic systems, highlighting their importance in drug discovery and development. This guide provides a technical overview of key synthetic strategies for assembling these complex molecular architectures, focusing on methodologies relevant to researchers, chemists, and professionals in drug development.

Classical Intramolecular Cyclization: The Pictet-Spengler Reaction

One of the most powerful and enduring methods for synthesizing fused nitrogen heterocycles is the Pictet-Spengler reaction. First reported in 1911, this reaction involves the condensation of a β-arylethylamine (like tryptamine) with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution to form scaffolds such as tetrahydro-β-carbolines.[1][2][3] This strategy is fundamental in the synthesis of a vast array of natural alkaloids and pharmacologically active compounds.[1][4]

General Workflow and Mechanism

The reaction begins with the formation of an imine from the amine and carbonyl compound. Protonation of the imine generates a reactive iminium ion, which is then attacked by the electron-rich aromatic ring (e.g., the indole nucleus) in an intramolecular cyclization step to yield the final fused product.[1]

pictet_spengler_workflow sub Substrates (Tryptamine + Aldehyde) imine Imine Formation sub->imine iminium Iminium Ion (via Acid Catalysis) imine->iminium cyclize Intramolecular Cyclization iminium->cyclize product Fused Heterocycle (Tetrahydro-β-carboline) cyclize->product pd_catalysis_workflow sub Substrates (N-Heterocycle + Alkynyl Halide) intermediate Electrophilic Pd-Alkynyl Intermediate sub->intermediate Forms cat Pd(II) Catalyst (e.g., PdCl₂(PPh₃)₂) cat->intermediate attack Nucleophilic Attack by Heterocycle intermediate->attack elim Reductive Elimination attack->elim product Alkynyl-Functionalized Fused Heterocycle elim->product domino_mcr_workflow sub1 Isatin + Amino Acid ylide In Situ Generation of Azomethine Ylide sub1->ylide sub2 Baylis-Hillman Adduct (Dipolarophile) cycloadd 1,3-Dipolar Cycloaddition sub2->cycloadd ylide->cycloadd annulation Double Annulation (Lactonization/Lactamization) cycloadd->annulation product Fused Pyrroloquinolinone annulation->product

References

An In-depth Technical Guide to the Molecular Geometry and Conformational Analysis of 2,3-dihydro-dithiino[2,3-c]pyrrole-5,7-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed examination of the molecular geometry and conformational analysis of 2,3-dihydro-dithiino[2,3-c]pyrrole-5,7-dione, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages crystallographic and computational data from its close structural analog, 2,3-dihydro-1,4-dithiino[2,3-c]furan-5,7-dione, to infer and discuss its structural characteristics.

Molecular Structure and Conformation

The core structure of 2,3-dihydro-dithiino[2,3-c]pyrrole-5,7-dione consists of a pyrrole-2,5-dione ring fused to a 1,4-dithiin ring. The conformation of the six-membered dihydro-dithiin ring is a key determinant of the overall molecular shape.

Based on the analysis of its furan analog, the dihydro-dithiin ring is expected to adopt a twisted boat (or screw-boat) conformation. This is characterized by a significant S—C—C—S torsion angle. In the furan analog, this angle was determined to be -70.39(17)° by X-ray crystallography and calculated as -69.6° by Density Functional Theory (DFT) calculations[1]. It is anticipated that the pyrrole-dione derivative will exhibit a similar torsion angle, as the fundamental strain and electronic factors governing the conformation of the dithiin ring remain largely unchanged.

The five-membered pyrrole-dione ring is expected to be nearly planar. The fusion with the dithiin ring and the presence of two carbonyl groups will constrain its geometry.

Quantitative Geometric Parameters (Inferred)

The following tables summarize the expected bond lengths, bond angles, and dihedral angles for 2,3-dihydro-dithiino[2,3-c]pyrrole-5,7-dione. These values are inferred from the experimental data of the furan analog, 2,3-dihydro-1,4-dithiino[2,3-c]furan-5,7-dione[1]. Minor deviations are expected due to the presence of the nitrogen atom in the pyrrole-dione ring.

Table 1: Inferred Bond Lengths

Atom 1Atom 2Expected Bond Length (Å)Notes
S1C1~1.83S-C(sp³) bond
S2C2~1.83S-C(sp³) bond
S1C4~1.73S-C(sp²) bond
S2C3~1.73S-C(sp²) bond
C1C2~1.54C(sp³)-C(sp³) bond
C3C4~1.35C(sp²)=C(sp²) bond
C3C5~1.48C(sp²)-C(sp²) bond
C4C7~1.48C(sp²)-C(sp²) bond
C5O1~1.21C=O bond
C7O2~1.21C=O bond
C5N6~1.38C-N bond in imide
C7N6~1.38C-N bond in imide
N6H6~1.01N-H bond

Table 2: Inferred Bond Angles

Atom 1Atom 2Atom 3Expected Bond Angle (°)
C4S1C1~100
C3S2C2~100
S1C1C2~112
S2C2C1~112
S2C3C4~120
S1C4C3~120
S2C3C5~118
S1C4C7~118
C4C3C5~122
C3C4C7~122
O1C5C3~130
O1C5N6~125
C3C5N6~105
O2C7C4~130
O2C7N6~125
C4C7N6~105
C5N6C7~110

Table 3: Inferred Dihedral Angles

Atom 1Atom 2Atom 3Atom 4Expected Dihedral Angle (°)
S1C1C2S2~ -70

Experimental Protocols

The definitive determination of the molecular geometry of 2,3-dihydro-dithiino[2,3-c]pyrrole-5,7-dione would require the following experimental protocols:

3.1. Single-Crystal X-ray Diffraction

  • Crystal Growth: Single crystals of the title compound would be grown, likely through slow evaporation of a suitable solvent system (e.g., toluene, ethanol, or a mixture thereof).

  • Data Collection: A suitable single crystal would be mounted on a diffractometer. X-ray diffraction data would be collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: The collected diffraction data would be used to solve the crystal structure using direct methods or Patterson methods. The structural model would then be refined to obtain precise atomic coordinates, bond lengths, bond angles, and torsion angles.

3.2. NMR Spectroscopy for Conformational Analysis in Solution

  • Sample Preparation: A solution of the compound would be prepared in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • 1D and 2D NMR Spectra Acquisition: A suite of NMR experiments would be performed, including ¹H NMR, ¹³C NMR, COSY, HSQC, HMBC, and crucially, NOESY or ROESY.

  • Conformational Analysis: The through-space correlations observed in the NOESY/ROESY spectra would provide information about the spatial proximity of protons, allowing for the determination of the predominant conformation in solution.

3.3. Computational Chemistry

  • Model Building: The 3D structure of the molecule would be built using molecular modeling software.

  • Geometry Optimization: The geometry of the molecule would be optimized using quantum mechanical methods, such as Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)).

  • Conformational Search: A systematic or stochastic conformational search would be performed to identify low-energy conformers. The relative energies of these conformers would be calculated to determine their populations at a given temperature.

  • Spectroscopic Prediction: Theoretical NMR chemical shifts and coupling constants can be calculated and compared with experimental data to validate the computed conformations.

Visualizations

Experimental Workflow for Structural Elucidation

experimental_workflow cluster_synthesis Synthesis & Purification cluster_solid_state Solid-State Analysis cluster_solution_state Solution-State Analysis cluster_computational Computational Analysis cluster_analysis Data Analysis & Correlation cluster_output Final Output synthesis Synthesis of 2,3-dihydro-dithiino[2,3-c]pyrrole-5,7-dione purification Purification (e.g., Recrystallization) synthesis->purification crystal_growth Crystal Growth purification->crystal_growth nmr NMR Spectroscopy (1D, 2D, NOESY/ROESY) purification->nmr dft DFT Calculations (Geometry Optimization, Conformational Search) purification->dft xray Single-Crystal X-ray Diffraction analysis Correlation of Experimental and Computational Data xray->analysis crystal_growth->xray nmr->analysis dft->analysis final_structure Definitive Molecular Geometry and Conformational Profile analysis->final_structure

Caption: Workflow for the comprehensive structural analysis of the title compound.

Logical Relationship of Structural Features

logical_relationship dithiin_ring Dihydro-dithiin Ring fused_system Fused Bicyclic System dithiin_ring->fused_system pyrrole_dione_ring Pyrrole-dione Ring pyrrole_dione_ring->fused_system twisted_boat Twisted Boat Conformation fused_system->twisted_boat planar_pyrrole Planar Pyrrole-dione Moiety fused_system->planar_pyrrole overall_geometry Overall Molecular Geometry twisted_boat->overall_geometry planar_pyrrole->overall_geometry intermolecular_interactions Intermolecular Interactions (e.g., Hydrogen Bonding via N-H) overall_geometry->intermolecular_interactions

Caption: Key structural determinants of the title compound's geometry.

References

Methodological & Application

Applications of Dithiino[2,3-c]pyrrole-5,7-dione Scaffolds in Medicinal Chemistry: A Focus on Structurally Related Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This document outlines the potential applications of the 2,3-dihydro-dithiino[2,3-c]pyrrole-5,7-dione scaffold in medicinal chemistry. It is important to note that, to date, there is a lack of specific published research on the biological activities of 2,3-dihydro-dithiino[2,3-c]pyrrole-5,7-dione itself. However, by examining structurally related sulfur-containing heterocyclic compounds, we can infer potential therapeutic applications and provide exemplary protocols for their evaluation.

This application note will focus on a closely related class of compounds, the 4,5-dihydro-1H-[1][2]dithiolo[3,4-c]quinoline-1-thione derivatives, which have been investigated as potent protein kinase inhibitors. The data and protocols presented herein are derived from studies on these analogs and serve as a guide for the potential investigation of novel dithiino[2,3-c]pyrrole-5,7-dione derivatives.

Introduction to Sulfur-Containing Heterocycles in Medicinal Chemistry

Sulfur-containing heterocycles are a cornerstone of medicinal chemistry, featuring prominently in a wide array of FDA-approved drugs.[1][2][3] The incorporation of sulfur atoms into heterocyclic rings can significantly influence the molecule's physicochemical properties, including lipophilicity, metabolic stability, and target binding affinity. The pyrrole ring is another privileged scaffold in drug discovery, known for its presence in numerous natural products and synthetic drugs with a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[4][5][6] The fusion of a dithiino ring system with a pyrrole-dione core, as in 2,3-dihydro-dithiino[2,3-c]pyrrole-5,7-dione, presents a novel chemical space for the development of new therapeutic agents.

Potential Therapeutic Application: Protein Kinase Inhibition

Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders. Consequently, protein kinase inhibitors have emerged as a major class of therapeutic agents.

Structurally similar compounds to the dithiino[2,3-c]pyrrole-dione scaffold, such as 4,5-dihydro-1H-[1][2]dithiolo[3,4-c]quinoline-1-thione derivatives, have demonstrated significant inhibitory activity against several protein kinases.[7] This suggests that the dithiino-pyrrole core could serve as a valuable pharmacophore for the design of novel kinase inhibitors.

Quantitative Data on Analogous Kinase Inhibitors

The following table summarizes the in vitro kinase inhibitory activity of a selection of 4,5-dihydro-1H-[1][2]dithiolo[3,4-c]quinoline-1-thione derivatives against a panel of cancer-related kinases.[7]

Compound IDTarget KinaseIC₅₀ (µM)
2a JAK30.36
NPM1-ALK0.54
2b JAK30.38
NPM1-ALK0.25
2c JAK30.41
cRAF[Y340D][Y341D]0.78
2q JAK30.46
cRAF[Y340D][Y341D]5.34
Sorafenib JAK30.78
(Reference)NPM1-ALK0.43
cRAF[Y340D][Y341D]1.95

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for evaluating the medicinal chemistry applications of novel 2,3-dihydro-dithiino[2,3-c]pyrrole-5,7-dione derivatives, based on established protocols for analogous compounds.[7]

Synthesis of Dithiino[2,3-c]pyrrole-dione Analogs

A general synthetic route to a related dithiolo-quinoline scaffold involves a multi-step process starting from substituted anilines. A key step is the annelation of a pyrrole-1,2-dione fragment via a Stolle reaction with oxalyl chloride.[7]

G A Substituted Aniline B Dithioloquinoline Intermediate A->B Multi-step synthesis C Pyrrolo[3,2,1-ij]quinoline-1,2-dione B->C Oxalyl Chloride, Toluene, Reflux D Final Dithiolo-pyrrolo-quinoline Derivative C->D Acylation / Further Modification

Caption: General synthetic workflow for dithiolo-pyrrolo-quinoline derivatives.

In Vitro Kinase Inhibition Assay Protocol

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against a panel of protein kinases.

Materials:

  • Test compounds (e.g., novel dithiino[2,3-c]pyrrole-5,7-dione derivatives) dissolved in DMSO.

  • Recombinant human protein kinases.

  • Biotinylated peptide substrate (e.g., Histone H3).

  • ATP (Adenosine triphosphate).

  • Reaction buffer (e.g., 20 mM HEPES, pH 7.5, 15 mM MgCl₂, 2 mM DTT, 0.2 mM Na₃VO₄, 0.005% Triton X-100).

  • ELISA plates.

  • Streptavidin-HRP conjugate.

  • HRP substrate (e.g., TMB).

  • Stop solution (e.g., 1 M H₂SO₄).

  • Plate reader.

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add the reaction buffer to the wells of an ELISA plate.

  • Add the test compounds, recombinant kinase, and biotinylated peptide substrate to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Stop the reaction by adding a stop solution.

  • Wash the plate to remove unbound reagents.

  • Add streptavidin-HRP conjugate and incubate to allow binding to the biotinylated substrate.

  • Wash the plate again.

  • Add the HRP substrate and incubate until color develops.

  • Stop the colorimetric reaction with a stop solution.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value using a suitable software.

G cluster_0 Plate Preparation cluster_1 Kinase Reaction cluster_2 Detection A Add Reaction Buffer B Add Test Compound, Kinase, and Substrate A->B C Initiate with ATP B->C D Incubate at 30°C C->D E Stop Reaction & Wash D->E F Add Streptavidin-HRP E->F G Add HRP Substrate F->G H Measure Absorbance G->H I Calculate IC50 H->I Data Analysis

Caption: Workflow for the in vitro kinase inhibition ELISA.

Signaling Pathway Context

The inhibition of kinases such as JAK3 and RAF has significant implications for cancer therapy. The JAK-STAT pathway is crucial for cytokine signaling and immune responses, and its aberrant activation is common in various cancers. The RAF-MEK-ERK (MAPK) pathway is a key signaling cascade that regulates cell proliferation, differentiation, and survival.

G cluster_0 JAK-STAT Pathway cluster_1 MAPK Pathway Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK3 Receptor->JAK STAT STAT JAK->STAT Nucleus1 Gene Transcription (Proliferation, Survival) STAT->Nucleus1 GrowthFactor Growth Factor RTK RTK GrowthFactor->RTK RAS RAS RTK->RAS RAF cRAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus2 Gene Transcription (Cell Growth, Proliferation) ERK->Nucleus2 Inhibitor Dithiino-pyrrole Derivative (Hypothetical) Inhibitor->JAK Inhibitor->RAF

Caption: Potential inhibition of JAK-STAT and MAPK signaling pathways.

Conclusion

While direct experimental evidence for the medicinal chemistry applications of 2,3-dihydro-dithiino[2,3-c]pyrrole-5,7-dione is currently unavailable, the analysis of structurally related sulfur-containing heterocyclic compounds, particularly kinase inhibitors, provides a strong rationale for its investigation. The protocols and data presented for analogous systems offer a clear roadmap for the synthesis and biological evaluation of this novel scaffold. Future research into dithiino[2,3-c]pyrrole-5,7-dione derivatives could uncover new and potent therapeutic agents for a variety of diseases.

References

The Synthetic Potential of 2,3-Dihydro-dithiino[2,3-c]pyrrole-5,7-dione: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydro-dithiino[2,3-c]pyrrole-5,7-dione is a heterocyclic compound incorporating a dithiin ring fused to a pyrrole-2,5-dione (maleimide) core. This unique structural motif presents intriguing possibilities for its application as a versatile building block in organic synthesis, particularly in the construction of complex sulfur- and nitrogen-containing heterocycles. The embedded maleimide functionality is a well-known reactive handle for various transformations, including Michael additions, cycloadditions, and radical reactions, while the dithiin ring offers opportunities for ring-opening, rearrangement, or desulfurization reactions. This document provides an overview of the potential synthetic applications of 2,3-dihydro-dithiino[2,3-c]pyrrole-5,7-dione and outlines key experimental protocols for its derivatization.

Application Notes

The application of 2,3-dihydro-dithiino[2,3-c]pyrrole-5,7-dione as a synthetic building block is an emerging area of research. Based on the known reactivity of its constituent rings, several potential applications can be envisaged:

  • Synthesis of Thieno[2,3-c]pyrrole Derivatives: The dithiin ring can potentially undergo a ring contraction reaction to form a thiophene ring. This transformation would provide a direct route to thieno[2,3-c]pyrrole-dione derivatives, which are valuable scaffolds in medicinal chemistry and materials science. This could potentially be achieved through desulfurization reactions, for instance, using phosphines or other sulfur-scavenging reagents.

  • Access to Novel Fused Heterocyclic Systems: The dione functionality in the pyrrole ring can serve as a dienophile in Diels-Alder reactions, allowing for the construction of complex polycyclic systems. Furthermore, the dithiin ring could participate in various cycloaddition or ring-closing metathesis reactions to generate novel fused heterocycles with potential biological activity.

  • Development of Bioactive Molecules: The maleimide core is a known pharmacophore present in numerous biologically active compounds. By utilizing 2,3-dihydro-dithiino[2,3-c]pyrrole-5,7-dione as a starting material, novel derivatives can be synthesized and screened for a range of biological activities, including as enzyme inhibitors, protein-protein interaction modulators, or anticancer agents. The presence of the dithiin ring could influence the pharmacokinetic and pharmacodynamic properties of the resulting molecules.

  • Precursor for Conjugated Materials: Thieno-fused pyrrole systems are of interest in the field of organic electronics. The synthesis of conjugated polymers and small molecules derived from 2,3-dihydro-dithiino[2,3-c]pyrrole-5,7-dione could lead to new materials with interesting photophysical and electronic properties for applications in organic solar cells, field-effect transistors, and light-emitting diodes.

Key Experiments and Protocols

While specific literature on the reactions of 2,3-dihydro-dithiino[2,3-c]pyrrole-5,7-dione is limited, the following protocols describe general methods for the derivatization of related maleimide and dithiin systems. These can serve as a starting point for exploring the reactivity of the title compound.

1. N-Functionalization of the Pyrrole-5,7-dione Ring

The nitrogen atom of the succinimide ring can be readily functionalized to introduce various substituents, which can modulate the solubility, steric hindrance, and electronic properties of the molecule.

Protocol: General Procedure for N-Alkylation/Arylation

Reagent/SolventMolar Equiv.Conditions
2,3-Dihydro-dithiino[2,3-c]pyrrole-5,7-dione1.0-
Alkyl/Aryl Halide (e.g., Iodomethane, Benzyl bromide)1.1 - 1.5-
Base (e.g., K₂CO₃, NaH, DBU)1.2 - 2.0-
Solvent (e.g., DMF, Acetonitrile, THF)-Room temperature to 80 °C
Reaction Time-2 - 24 hours

Experimental Workflow:

N_Functionalization start Dissolve Starting Material in Anhydrous Solvent add_base Add Base start->add_base add_reagent Add Alkyl/Aryl Halide add_base->add_reagent react Stir at Appropriate Temperature add_reagent->react workup Quench Reaction & Perform Aqueous Workup react->workup purify Purify by Column Chromatography or Recrystallization workup->purify characterize Characterize Product (NMR, MS, IR) purify->characterize

Caption: N-Functionalization Workflow.

2. Ring Contraction of the Dithiin Ring to a Thiophene Ring

A key transformation to unlock the potential of this building block is the conversion of the dithiin ring to a thiophene ring, leading to the valuable thieno[2,3-c]pyrrole scaffold. This can be explored via desulfurization reactions.

Protocol: Proposed Desulfurization using Triphenylphosphine

Reagent/SolventMolar Equiv.Conditions
N-substituted-2,3-dihydro-dithiino[2,3-c]pyrrole-5,7-dione1.0-
Triphenylphosphine (PPh₃)1.5 - 3.0-
Solvent (e.g., Toluene, Xylene)-Reflux
Reaction Time-12 - 48 hours

Reaction Scheme:

Ring_Contraction reactant N-R-2,3-dihydro-dithiino[2,3-c]pyrrole-5,7-dione reagent + PPh3 reactant->reagent product N-R-thieno[2,3-c]pyrrole-4,6-dione reagent->product Heat side_product + Ph3P=S product->side_product

Caption: Proposed Ring Contraction.

3. Michael Addition to the Maleimide Core

The electron-deficient double bond of the maleimide ring is susceptible to Michael addition by various nucleophiles, allowing for the introduction of a wide range of functional groups at the pyrrole ring.

Protocol: General Procedure for Michael Addition

Reagent/SolventMolar Equiv.Conditions
N-substituted-2,3-dihydro-dithiino[2,3-c]pyrrole-5,7-dione1.0-
Nucleophile (e.g., Thiol, Amine, Enolate)1.0 - 1.2-
Base (optional, e.g., Et₃N, DBU)0.1 - 1.0-
Solvent (e.g., THF, CH₂Cl₂, Ethanol)-0 °C to Room temperature
Reaction Time-1 - 12 hours

Logical Relationship of Reaction Steps:

Michael_Addition_Logic start Start with N-substituted precursor nucleophile Select Nucleophile (Thiol, Amine, etc.) start->nucleophile base Choose Base (if required) (e.g., Et3N) nucleophile->base reaction_conditions Set Reaction Conditions (Solvent, Temperature) base->reaction_conditions product_formation Formation of Michael Adduct reaction_conditions->product_formation workup Aqueous Workup and Extraction product_formation->workup purification Purification (Chromatography) workup->purification

Caption: Michael Addition Decision Flow.

Data Presentation

Table 1: Template for Experimental Data on the Derivatization of 2,3-Dihydro-dithiino[2,3-c]pyrrole-5,7-dione

EntryReaction TypeR-group on NReagent(s)SolventTemp (°C)Time (h)Yield (%)Product Structure
1N-AlkylationHCH₃I, K₂CO₃DMF2512-N-CH₃
2Ring ContractionCH₃PPh₃Toluene11024-Thieno-fused
3Michael AdditionCH₃CysteineEtOH254-Adduct

Conclusion

2,3-Dihydro-dithiino[2,3-c]pyrrole-5,7-dione represents a promising yet underexplored building block in organic synthesis. Its unique combination of a reactive maleimide core and a potentially transformable dithiin ring opens up avenues for the synthesis of novel and complex heterocyclic systems. The protocols and application notes provided herein are intended to serve as a guide for researchers to explore the synthetic utility of this compound and to develop new methodologies for the construction of valuable molecules for applications in medicinal chemistry, materials science, and beyond. Further investigation into the reactivity and scope of this building block is highly encouraged.

Application Note: A Generalized Protocol for the N-alkylation of 2,3-dihydro-dithiino[2,3-c]pyrrole-5,7-dione

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The N-alkylation of cyclic imides, such as 2,3-dihydro-dithiino[2,3-c]pyrrole-5,7-dione, is a fundamental transformation in organic synthesis, providing access to a diverse range of functionalized molecules with potential applications in medicinal chemistry and materials science. This document provides a detailed, generalized protocol for the N-alkylation of the specified dithiinopyrrole-5,7-dione scaffold. The protocol is based on established methods for the N-alkylation of structurally related cyclic imides and diketopyrrolopyrroles.

General Reaction Scheme

The N-alkylation of 2,3-dihydro-dithiino[2,3-c]pyrrole-5,7-dione involves the deprotonation of the imide nitrogen by a suitable base, followed by nucleophilic attack of the resulting anion on an alkylating agent.

start 2,3-dihydro-dithiino[2,3-c]pyrrole-5,7-dione reagents + Alkylating Agent (R-X) + Base product N-alkylated product reagents->product

Caption: General reaction for N-alkylation.

Experimental Protocol

This protocol provides a general guideline. Optimization of reaction conditions, including the choice of base, solvent, temperature, and reaction time, may be necessary for specific substrates and alkylating agents.

Materials:

  • 2,3-dihydro-dithiino[2,3-c]pyrrole-5,7-dione

  • Alkylating agent (e.g., alkyl halide)

  • Base (e.g., potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), potassium hydroxide (KOH))[1][2]

  • Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile (ACN), dimethyl sulfoxide (DMSO))[1][2][3]

  • Reaction vessel (e.g., round-bottom flask)

  • Stirring apparatus (e.g., magnetic stirrer and stir bar)

  • Heating apparatus (e.g., heating mantle, oil bath)

  • Inert atmosphere (e.g., nitrogen or argon)

  • Thin-layer chromatography (TLC) supplies for reaction monitoring

  • Work-up and purification reagents and equipment (e.g., water, organic solvents for extraction, brine, drying agent like sodium sulfate or magnesium sulfate, rotary evaporator, and equipment for column chromatography or recrystallization)

Procedure:

  • Preparation: To a dry reaction vessel under an inert atmosphere, add 2,3-dihydro-dithiino[2,3-c]pyrrole-5,7-dione (1.0 eq.).

  • Dissolution: Add the chosen anhydrous solvent to dissolve the starting material.

  • Addition of Base: Add the selected base (typically 1.1 to 2.0 eq.). Common choices include potassium carbonate or cesium carbonate.[1][2]

  • Addition of Alkylating Agent: Add the alkylating agent (1.0 to 1.5 eq.) to the reaction mixture.

  • Reaction: Stir the reaction mixture at the desired temperature (ranging from room temperature to elevated temperatures, e.g., 50-80 °C)[1][3]. Monitor the progress of the reaction by TLC. Microwave irradiation can also be employed to potentially shorten reaction times.[1][4]

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If a solid precipitate (inorganic salts) is present, it may be removed by filtration.

    • Quench the reaction by adding water.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Combine the organic layers and wash with water and brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization, to obtain the desired N-alkylated product.[5][6]

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product node_prep Add dithiinopyrroledione to dry reaction vessel node_dissolve Dissolve in anhydrous solvent node_prep->node_dissolve node_add_base Add base (e.g., K2CO3) node_dissolve->node_add_base node_add_alkylating_agent Add alkylating agent (R-X) node_add_base->node_add_alkylating_agent node_react Stir at appropriate temperature node_add_alkylating_agent->node_react node_monitor Monitor reaction by TLC node_react->node_monitor node_quench Quench with water node_monitor->node_quench node_extract Extract with organic solvent node_quench->node_extract node_wash Wash organic layer node_extract->node_wash node_dry Dry and concentrate node_wash->node_dry node_purify Purify by chromatography or recrystallization node_dry->node_purify node_product N-alkylated 2,3-dihydro-dithiino[2,3-c]pyrrole-5,7-dione node_purify->node_product

Caption: Experimental workflow for N-alkylation.

Data Presentation: N-Alkylation of Cyclic Imides

The following table summarizes various reported conditions for the N-alkylation of different cyclic imides, which can serve as a starting point for optimizing the reaction for 2,3-dihydro-dithiino[2,3-c]pyrrole-5,7-dione.

Imide SubstrateAlkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
PhthalimideAlkyl HalidesKOHIonic LiquidNot specifiedNot specifiedGood to excellent[1]
Aromatic Cyclic ImidesAlkyl HalidesCs₂CO₃DMF20-70Not specifiedNot specified[1]
Norbornene endo-succinimide1,3-dibromopropaneK₂CO₃Ball Mill (solvent-free)Not applicable185[2]
BenzamideBenzyl BromideK₃PO₄CH₃CN502470[3]
3,6-dithienyl-DPP2-ethylhexylbromideNot specifiedNot specifiedNot specifiedNot specified33[7]
Diketopyrrolopyrrole (DPP)Benzyl BromideK₂CO₃ or KOtBuDMF120Not specifiedGood[8]

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Alkylating agents are often toxic and should be handled with care.

  • Organic solvents are flammable and should be kept away from ignition sources.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols for Derivatives of 2,3-dihydro-dithiino[2,3-c]pyrrole-5,7-dione in Antiviral Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The global challenge of emerging and resurfacing viral diseases necessitates the continuous exploration of novel chemical scaffolds for antiviral drug discovery. Heterocyclic compounds are a cornerstone of medicinal chemistry, forming the core structure of numerous approved antiviral agents. Among the vast array of heterocyclic systems, the 2,3-dihydro-dithiino[2,3-c]pyrrole-5,7-dione scaffold presents a unique and relatively underexplored framework for the development of new antiviral therapies. Its rigid, fused-ring structure and the presence of multiple heteroatoms offer opportunities for diverse chemical modifications to modulate biological activity. While direct antiviral data for this specific scaffold is limited, analogous sulfur and nitrogen-containing heterocycles, such as thieno[3,2-b]pyrroles and bis[1][2]dithiolopyrroles, have demonstrated promising antiviral activities, suggesting the potential of the dithiinopyrrole core.[1][3]

These application notes provide a comprehensive overview of the potential of 2,3-dihydro-dithiino[2,3-c]pyrrole-5,7-dione derivatives in antiviral research. This document outlines a proposed synthetic pathway, detailed protocols for antiviral screening and mechanism of action studies, and presents hypothetical data to guide researchers in the evaluation of this novel compound class.

Proposed Synthesis of the 2,3-dihydro-dithiino[2,3-c]pyrrole-5,7-dione Scaffold

Scheme 1: Proposed Synthesis of 2,3-dihydro-dithiino[2,3-c]pyrrole-5,7-dione Derivatives

G cluster_0 Step 1: Synthesis of Pyrrole-3,4-dicarboxylate cluster_1 Step 2: Reduction of Esters cluster_2 Step 3: Conversion to Dithiol cluster_3 Step 4: Dithiino Ring Formation and Imide Synthesis A Dimethyl acetylenedicarboxylate C Dimethyl 1-alkyl-1H-pyrrole-3,4-dicarboxylate A->C Michael Addition/Cyclization B Amine (R-NH2) B->C C2 Dimethyl 1-alkyl-1H-pyrrole-3,4-dicarboxylate D (1-Alkyl-1H-pyrrole-3,4-diyl)dimethanol C2->D LiAlH4, THF D2 (1-Alkyl-1H-pyrrole-3,4-diyl)dimethanol E (1-Alkyl-1H-pyrrole-3,4-diyl)bis(methanethiol) D2->E 1. PBr3 2. NaSH E2 (1-Alkyl-1H-pyrrole-3,4-diyl)bis(methanethiol) G 2,3-dihydro-dithiino[2,3-c]pyrrole-5,7-dione Derivative E2->G Cyclization F Oxalyl chloride F->G

Caption: Proposed multi-step synthesis of 2,3-dihydro-dithiino[2,3-c]pyrrole-5,7-dione derivatives.

Data Presentation: Hypothetical Antiviral Activity

The following tables present hypothetical antiviral activity data for a series of synthesized 2,3-dihydro-dithiino[2,3-c]pyrrole-5,7-dione derivatives against a panel of representative viruses. This data is for illustrative purposes to guide the interpretation of experimental results.

Table 1: In Vitro Antiviral Activity of 2,3-dihydro-dithiino[2,3-c]pyrrole-5,7-dione Derivatives

Compound IDR-GroupVirus A (EC₅₀, µM)Virus B (EC₅₀, µM)Virus C (EC₅₀, µM)Cytotoxicity (CC₅₀, µM)Selectivity Index (SI)
DDP-001H>50>50>50>100-
DDP-002CH₃15.225.8>50>100>6.5
DDP-003C₂H₅8.712.445.1>100>11.5
DDP-004n-C₃H₇5.19.833.68516.7
DDP-005Benzyl2.34.115.76528.3
DDP-0064-Cl-Benzyl1.12.58.95045.5
DDP-0074-F-Benzyl0.91.86.44853.3
DDP-0084-MeO-Benzyl3.56.221.39226.3
Control Drug-0.51.22.1>100>200

*EC₅₀ (50% effective concentration) is the concentration of the compound that inhibits viral replication by 50%. *CC₅₀ (50% cytotoxic concentration) is the concentration of the compound that reduces cell viability by 50%. *SI (Selectivity Index) = CC₅₀ / EC₅₀. A higher SI value indicates a more promising therapeutic window.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-substituted 2,3-dihydro-dithiino[2,3-c]pyrrole-5,7-dione Derivatives

This protocol outlines a general method for the synthesis of the target compounds, which can be adapted and optimized based on the specific R-group.

Materials:

  • Starting pyrrole-3,4-dithiol derivative

  • Oxalyl chloride or a suitable dicarboxylic acid derivative

  • Anhydrous solvent (e.g., Dichloromethane, Toluene)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

  • Purification supplies (silica gel, solvents for chromatography)

Procedure:

  • Dissolve the pyrrole-3,4-dithiol derivative (1 equivalent) in the anhydrous solvent under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of oxalyl chloride (1.1 equivalents) in the same anhydrous solvent to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient).

  • Characterize the final product by NMR, Mass Spectrometry, and IR spectroscopy.

Protocol 2: In Vitro Antiviral Assay (Plaque Reduction Assay)

This protocol describes a standard method for evaluating the antiviral activity of the synthesized compounds.

Materials:

  • Host cell line susceptible to the virus of interest

  • Virus stock with a known titer

  • Synthesized compounds dissolved in DMSO

  • Cell culture medium and supplements

  • 96-well plates

  • Staining solution (e.g., crystal violet)

Procedure:

  • Seed the host cells in 96-well plates and incubate until a confluent monolayer is formed.

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Remove the growth medium from the cell monolayers and infect the cells with the virus at a multiplicity of infection (MOI) that will produce a countable number of plaques.

  • After a 1-hour adsorption period, remove the viral inoculum and wash the cells with phosphate-buffered saline (PBS).

  • Add the medium containing the different concentrations of the test compounds to the infected cells. Include a no-drug control and a positive control (a known antiviral drug).

  • Incubate the plates for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).

  • Fix the cells with a suitable fixative (e.g., 10% formalin).

  • Stain the cells with a staining solution (e.g., 0.5% crystal violet in 20% ethanol).

  • Wash the plates with water and allow them to dry.

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque reduction for each compound concentration compared to the no-drug control.

  • Determine the EC₅₀ value by plotting the percentage of plaque reduction against the compound concentration.

Protocol 3: Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the cytotoxicity of the compounds on the host cells.

Materials:

  • Host cell line

  • Synthesized compounds dissolved in DMSO

  • Cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the host cells in 96-well plates and incubate overnight.

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Add the different concentrations of the compounds to the cells. Include a no-compound control.

  • Incubate the plates for the same duration as the antiviral assay.

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each compound concentration compared to the no-compound control.

  • Determine the CC₅₀ value by plotting the percentage of cell viability against the compound concentration.

Mandatory Visualizations

Signaling Pathway: Potential Viral Targets

The following diagram illustrates potential viral life cycle stages that could be targeted by novel antiviral compounds. The exact mechanism of action for 2,3-dihydro-dithiino[2,3-c]pyrrole-5,7-dione derivatives would need to be elucidated through further studies.

G cluster_0 Viral Life Cycle cluster_1 Potential Inhibition Points Attachment 1. Attachment & Entry Uncoating 2. Uncoating Attachment->Uncoating Replication 3. Replication (RNA/DNA Synthesis) Uncoating->Replication Transcription 4. Transcription & Translation (Protein Synthesis) Replication->Transcription Assembly 5. Assembly Transcription->Assembly Release 6. Release Assembly->Release Inhibit_Entry Inhibit Entry/ Fusion Inhibit_Entry->Attachment Inhibit_Replication Inhibit Viral Polymerase Inhibit_Replication->Replication Inhibit_Protease Inhibit Viral Protease Inhibit_Protease->Transcription Inhibit_Assembly Inhibit Assembly/ Release Inhibit_Assembly->Assembly

Caption: Potential targets in the viral life cycle for antiviral intervention.

Experimental Workflow: Antiviral Compound Screening

The following diagram outlines the typical workflow for screening and characterizing novel antiviral compounds.

G cluster_0 Discovery Phase cluster_1 Characterization Phase cluster_2 Lead Optimization Synthesis Compound Synthesis (DDP Derivatives) Primary_Screening Primary Antiviral Screening Synthesis->Primary_Screening Dose_Response Dose-Response & Cytotoxicity Assays Primary_Screening->Dose_Response MOA_Studies Mechanism of Action Studies Dose_Response->MOA_Studies SAR Structure-Activity Relationship (SAR) MOA_Studies->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis Iterative Improvement

Caption: Workflow for the discovery and development of antiviral compounds.

Conclusion

The 2,3-dihydro-dithiino[2,3-c]pyrrole-5,7-dione scaffold represents a novel and intriguing starting point for the development of new antiviral agents. Although direct experimental data is currently lacking, the structural relationship to other biologically active sulfur and nitrogen-containing heterocycles provides a strong rationale for its investigation. The proposed synthetic routes and standardized screening protocols outlined in these application notes offer a clear path forward for researchers to explore the antiviral potential of this compound class. Through systematic synthesis, rigorous biological evaluation, and detailed mechanism of action studies, the therapeutic value of 2,3-dihydro-dithiino[2,3-c]pyrrole-5,7-dione derivatives can be thoroughly assessed, potentially leading to the discovery of next-generation antiviral drugs.

References

Application Notes and Protocols for 2,3-dihydro-dithiino[2,3-c]pyrrole-5,7-dione in Organic Semiconductor Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of organic electronics is continually exploring novel molecular structures to enhance the performance and processability of organic semiconductor materials. The 2,3-dihydro-dithiino[2,3-c]pyrrole-5,7-dione core represents a promising, yet underexplored, scaffold for the development of next-generation organic field-effect transistors (OFETs) and organic photovoltaic (OPV) devices. Its structure is analogous to the well-established thieno[2,3-c]pyrrole-4,6-dione (TPD) and diketopyrrolopyrrole (DPP) building blocks, which are known for their robust thermal stability and excellent charge transport characteristics. The incorporation of the dithiin ring is anticipated to influence the material's electronic properties, potentially leading to enhanced performance.

These application notes provide an overview of the potential of 2,3-dihydro-dithiino[2,3-c]pyrrole-5,7-dione and its derivatives in organic semiconductor applications, based on the established knowledge of structurally related compounds. Detailed protocols for the synthesis, device fabrication, and characterization are also presented to guide researchers in exploring this novel class of materials.

Predicted Electronic Properties and Structure-Property Relationships

The electronic properties of organic semiconductors are intrinsically linked to their molecular structure. For 2,3-dihydro-dithiino[2,3-c]pyrrole-5,7-dione derivatives, several key relationships can be predicted:

  • Electron-Withdrawing Nature: The dione functionality imparts a strong electron-withdrawing character to the molecule. This is expected to lower both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. The precise energy levels can be further tuned by the selection of appropriate comonomers in a donor-acceptor copolymer architecture.

  • Backbone Planarity: The fused ring system promotes a planar molecular backbone. High planarity is crucial for facilitating strong intermolecular π-π stacking, which is essential for efficient charge transport in the solid state.

  • Side-Chain Engineering: The nitrogen atom of the pyrrole ring provides a convenient site for the introduction of various alkyl or aryl side chains. These side chains are critical for ensuring solubility in common organic solvents, which is a prerequisite for solution-based processing techniques. The nature of the side chains also influences the thin-film morphology and molecular packing, thereby affecting the charge carrier mobility.

  • Charge Carrier Polarity: Depending on the electron-donating or electron-accepting nature of the co-monomer, polymers incorporating the 2,3-dihydro-dithiino[2,3-c]pyrrole-5,7-dione unit can be designed to exhibit p-type (hole-transporting), n-type (electron-transporting), or ambipolar behavior.

Data Presentation: Performance of Analogous Systems

Due to the limited availability of experimental data for 2,3-dihydro-dithiino[2,3-c]pyrrole-5,7-dione, the following tables summarize the performance of closely related thieno[3,4-c]pyrrole-4,6-dione (TPD) and pyrrolo[3,4-c]pyrrole-1,3-dione based polymers in OFETs. This data serves as a benchmark for the expected performance of the target compound.

Polymer/Small MoleculeMobility (μ) [cm²/Vs]On/Off Ratio (I_on/I_off)Device TypeReference
P(TPT-DPPD)0.013 (hole)> 10^5OFET[1]
PDBFBT1.54 (hole)> 10^6OFET[1]
P1 (TPD-based)2.11 x 10⁻³ (electron)-OFET[2]
VTTPD0.4 (hole)10^6OFET[3]
P3 (TPD-based)1.29 (hole)-OFET[4]
MoleculeHOMO (eV)LUMO (eV)Optical Bandgap (eV)Reference
TP-BT4T-TP-4.97-2.99-[5]
TP-BT2TT-TP-4.78-2.93-[5]
VTTPD-5.39-3.70-[3]
RW (TPD-based)-5.86-3.632.23[6]

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis and device fabrication of analogous TPD and DPP-based organic semiconductors.

Protocol 1: Synthesis of a Donor-Acceptor Copolymer

This protocol describes a general procedure for the synthesis of a copolymer incorporating the 2,3-dihydro-dithiino[2,3-c]pyrrole-5,7-dione acceptor unit with a donor comonomer via Stille coupling.

Materials:

  • Dibromo-2,3-dihydro-dithiino[2,3-c]pyrrole-5,7-dione derivative

  • Distannyl derivative of a donor comonomer (e.g., bithiophene)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Anhydrous toluene

  • Anhydrous dimethylformamide (DMF)

  • Methanol

  • Hexane

  • Soxhlet extraction apparatus

Procedure:

  • In a flame-dried Schlenk flask, dissolve the dibromo-2,3-dihydro-dithiino[2,3-c]pyrrole-5,7-dione derivative (1.0 eq) and the distannyl comonomer (1.0 eq) in anhydrous toluene.

  • Degas the solution by bubbling with argon for 30 minutes.

  • Add Pd₂(dba)₃ (2 mol%) and P(o-tol)₃ (8 mol%) to the reaction mixture under an argon atmosphere.

  • Reflux the mixture for 48 hours under argon.

  • Cool the reaction to room temperature and precipitate the polymer by pouring the solution into methanol.

  • Filter the crude polymer and wash with methanol and hexane.

  • Purify the polymer by Soxhlet extraction with methanol, hexane, and finally chloroform.

  • Precipitate the chloroform fraction in methanol, filter, and dry the final polymer product under vacuum.

Protocol 2: Fabrication of Organic Field-Effect Transistors (OFETs)

This protocol outlines the fabrication of a bottom-gate, top-contact OFET using the synthesized polymer.

Materials:

  • Synthesized polymer

  • Chlorobenzene (or other suitable organic solvent)

  • Highly doped silicon wafers with a thermally grown SiO₂ layer (gate dielectric)

  • Octadecyltrichlorosilane (OTS) for surface treatment

  • Gold (for source/drain electrodes)

  • Shadow mask

Procedure:

  • Clean the Si/SiO₂ substrates by sonication in acetone and isopropanol, followed by drying with a stream of nitrogen.

  • Treat the SiO₂ surface with an OTS self-assembled monolayer by immersing the substrates in a piranha solution, followed by immersion in an OTS solution in toluene.

  • Prepare a solution of the synthesized polymer in chlorobenzene (e.g., 5 mg/mL) and stir at an elevated temperature to ensure complete dissolution.

  • Spin-coat the polymer solution onto the OTS-treated Si/SiO₂ substrates.

  • Anneal the polymer thin film at a predetermined temperature (e.g., 150-200 °C) in a nitrogen-filled glovebox to remove residual solvent and improve crystallinity.

  • Deposit the gold source and drain electrodes (e.g., 50 nm thickness) through a shadow mask using thermal evaporation. The channel length and width are defined by the shadow mask.

  • Characterize the electrical performance of the OFET device using a semiconductor parameter analyzer in a glovebox or under vacuum.

Visualizations

Signaling Pathway: Charge Transport in a Donor-Acceptor Copolymer OFET

G cluster_0 OFET Device Source Source Electrode Semiconductor D-A Polymer Semiconductor (2,3-dihydro-dithiino[2,3-c]pyrrole-5,7-dione based) Source->Semiconductor Hole Injection Drain Drain Electrode Gate Gate Electrode Dielectric Dielectric Layer Gate->Dielectric Electric Field Application Dielectric->Semiconductor Charge Accumulation Semiconductor->Drain Hole Collection

Caption: Charge transport mechanism in a p-type OFET.

Experimental Workflow: From Monomer to Device

G cluster_synthesis Synthesis cluster_fabrication Device Fabrication cluster_characterization Characterization Monomer Monomer Synthesis (Dibromo-dithiino-pyrrole-dione) Polymerization Stille Coupling Polymerization Monomer->Polymerization Purification Soxhlet Extraction Polymerization->Purification Solution Polymer Solution Preparation Purification->Solution SpinCoating Thin Film Deposition (Spin-Coating) Solution->SpinCoating Annealing Thermal Annealing SpinCoating->Annealing Structural Structural Analysis (AFM, XRD) SpinCoating->Structural Electrodes Electrode Deposition Annealing->Electrodes Electrical Electrical Measurement (Mobility, On/Off Ratio) Electrodes->Electrical G Structure Molecular Structure (e.g., Side Chains, Comonomer) Properties Material Properties (HOMO/LUMO, Solubility) Structure->Properties Morphology Thin Film Morphology (Crystallinity, Packing) Structure->Morphology Performance Device Performance (Mobility, On/Off Ratio) Properties->Performance Morphology->Performance

References

Application Notes and Protocols: Antimicrobial and Antifungal Properties of Dithiinopyrroledione Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antimicrobial and antifungal properties of dithiinopyrroledione derivatives. This document includes quantitative data on their efficacy, detailed experimental protocols for their evaluation, and diagrams illustrating their mechanisms of action and experimental workflows.

Introduction

Dithiinopyrroledione derivatives, a class of sulfur-containing heterocyclic compounds, have garnered significant interest due to their potent and broad-spectrum antimicrobial and antifungal activities. Notable members of this class include the natural products holomycin, thiolutin, and the hybrid antibiotic thiomarinol. These compounds have demonstrated efficacy against a range of pathogens, including drug-resistant strains. Their unique chemical structures and multi-faceted mechanisms of action make them promising candidates for the development of novel anti-infective agents.

Data Presentation: Antimicrobial and Antifungal Activity

The following tables summarize the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) values of various dithiinopyrroledione derivatives against a selection of bacterial and fungal strains.

Table 1: Antibacterial Activity of Dithiinopyrroledione Derivatives (MIC in µg/mL)

Compound/DerivativeStaphylococcus aureusMethicillin-resistant S. aureus (MRSA)Bacillus subtilisEscherichia coliPseudomonas aeruginosaReference
Synthesized Derivative 6Not ReportedNot Reported1.2490.5241.249[1]
Synthesized Derivative 11Not ReportedNot Reported1.2490.5241.249[1]
Synthesized Derivative 16>1Not Reported0.780.78>1[1]
Synthesized Derivative 17Same as other tested bacteriaNot ReportedNot FoundSame as other tested bacteriaSame as other tested bacteria[1]
HolomycinNot ReportedActiveNot ReportedBacteriostaticInactive[2][3]
Thiomarinol APotent Activity>100-fold more potent than mupirocinNot ReportedActiveActive[4][5]

Table 2: Antifungal Activity of Dithiinopyrroledione Derivatives (MIC/MFC in µg/mL)

Compound/DerivativeCandida albicansAspergillus nigerSaccharomyces cerevisiaeReference
HolomycinInactiveNot ReportedInactive[3]
ThiolutinNot ReportedNot ReportedActive[2]

Note: Data is compiled from various sources and experimental conditions may differ.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method

This protocol is a standard method for determining the MIC of an antimicrobial agent.[1][6][7]

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal culture in logarithmic growth phase

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Dithiinopyrroledione derivative stock solution of known concentration

  • Sterile pipette tips and multichannel pipette

  • Incubator

Procedure:

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the dithiinopyrroledione derivative stock solution to the first column of wells, resulting in a 1:2 dilution.

    • Perform serial two-fold dilutions by transferring 100 µL from the first column to the second, and so on, across the plate. Discard 100 µL from the last column of dilutions.

  • Inoculum Preparation:

    • Adjust the turbidity of the microbial culture to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

    • Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation:

    • Add 100 µL of the diluted inoculum to each well, bringing the final volume to 200 µL.

    • Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Incubation:

    • Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria, 30-35°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).

  • Reading Results:

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol 2: Determination of Minimum Fungicidal Concentration (MFC)

This protocol is performed after the MIC is determined to assess whether the compound is fungistatic or fungicidal.

Materials:

  • Agar plates with appropriate growth medium

  • Sterile pipette or inoculating loop

  • Incubator

Procedure:

  • Subculturing from MIC Wells:

    • From the wells of the MIC plate that show no visible growth, take a 10-100 µL aliquot.

    • Spread the aliquot onto a fresh agar plate.

  • Incubation:

    • Incubate the agar plates under appropriate conditions until growth is visible in the positive control.

  • Reading Results:

    • The MFC is the lowest concentration of the compound that results in no colony formation on the agar plate, indicating at least a 99.9% reduction in the initial inoculum.

Visualizations: Signaling Pathways and Experimental Workflows

Mechanism of Action of Dithiinopyrroledione Derivatives

Dithiinopyrroledione derivatives exert their antimicrobial effects through various mechanisms, primarily targeting essential cellular processes.

1. Dual Mechanism of Action of Thiomarinol A

Thiomarinol A, a hybrid antibiotic, exhibits a potent dual mode of action against bacteria like MRSA. It combines the functionalities of its two constituent parts: a dithiinopyrroledione core and a mupirocin analogue.[4][5][8] This dual action involves the chelation of essential metal ions and the potent inhibition of isoleucyl-tRNA synthetase (IleRS), an enzyme crucial for protein synthesis.[4][5][8]

Thiomarinol_A_Mechanism cluster_inhibition Enzyme Inhibition cluster_chelation Metal Chelation Thiomarinol Thiomarinol A IleRS Isoleucyl-tRNA Synthetase (IleRS) Thiomarinol->IleRS Inhibits Metal_Ions Essential Metal Ions (e.g., Zn²⁺) Thiomarinol->Metal_Ions Chelates Protein_Synthesis Protein Synthesis IleRS->Protein_Synthesis Essential for Bacterial_Growth_Inhibition1 Inhibition of Bacterial Growth Metalloenzymes Metalloenzyme Function Metal_Ions->Metalloenzymes Required for Bacterial_Growth_Inhibition2 Inhibition of Bacterial Growth

Caption: Dual mechanism of Thiomarinol A.

2. Inhibition of Bacterial RNA Polymerase by Holomycin and Thiolutin

Holomycin and thiolutin are thought to inhibit bacterial growth by targeting RNA synthesis.[2] Evidence suggests that these compounds act as inhibitors of DNA-dependent RNA polymerase, specifically by interfering with the RNA chain elongation step of transcription.[2][3] It is hypothesized that they may function as prodrugs, requiring intracellular reduction to become active inhibitors of the polymerase.[3]

RNAP_Inhibition DTP Holomycin / Thiolutin (Prodrug) Active_DTP Reduced (Active) Form DTP->Active_DTP Intracellular Reduction RNAP Bacterial RNA Polymerase (Elongation Complex) Active_DTP->RNAP Inhibits Transcription RNA Chain Elongation RNAP->Transcription mRNA mRNA Synthesis Transcription->mRNA Protein_Synthesis Protein Synthesis mRNA->Protein_Synthesis Growth_Inhibition Bacterial Growth Inhibition

Caption: Inhibition of RNA polymerase.

Experimental Workflow

The following diagram illustrates the general workflow for assessing the antimicrobial and antifungal properties of dithiinopyrroledione derivatives.

Experimental_Workflow cluster_prep Preparation cluster_mic MIC Determination cluster_mfc MFC Determination Compound_Prep Prepare Dithiinopyrroledione Derivative Stock Solution Serial_Dilution Perform Serial Dilutions in 96-well Plate Compound_Prep->Serial_Dilution Inoculum_Prep Prepare Standardized Microbial Inoculum Inoculation Inoculate Wells Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation_MIC Incubate Plates Inoculation->Incubation_MIC Read_MIC Read MIC Results Incubation_MIC->Read_MIC Subculture Subculture from Wells with No Growth Read_MIC->Subculture Data_Analysis Data Analysis and Interpretation Read_MIC->Data_Analysis Incubation_MFC Incubate Agar Plates Subculture->Incubation_MFC Read_MFC Read MFC Results Incubation_MFC->Read_MFC Read_MFC->Data_Analysis

Caption: Antimicrobial testing workflow.

References

Application Notes and Protocols for the Polymerization of 2,3-dihydro-dithiino[2,3-c]pyrrole-5,7-dione Based Monomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of hypothetical polymerization strategies for monomers based on the 2,3-dihydro-dithiino[2,3-c]pyrrole-5,7-dione core structure. Due to a lack of specific literature on the polymerization of this exact monomer, the following protocols are based on established methods for structurally related heterocyclic compounds, including dithienopyrroles and pyrrole-dione derivatives. The proposed methods include chemical polymerization via cationic initiation and electrochemical polymerization. These notes are intended to serve as a foundational guide for researchers exploring the synthesis and application of novel polymers derived from this monomer, with potential applications in organic electronics and materials science.

Introduction to 2,3-dihydro-dithiino[2,3-c]pyrrole-5,7-dione Monomers

The monomer 2,3-dihydro-5H-[1][2]dithiino[2,3-c]pyrrole-5,7(6H)-dione is a unique heterocyclic compound containing both a dithiin and a pyrrole-dione fused ring system. This combination of electron-rich sulfur atoms and an electron-withdrawing dione moiety suggests that polymers derived from this monomer could exhibit interesting optoelectronic properties. The pyrrole nitrogen also offers a site for functionalization to tune the polymer's solubility and physical properties.

Proposed Polymerization Methodologies

Two primary polymerization methodologies are proposed based on the reactivity of analogous heterocyclic monomers: Cationic Polymerization and Electropolymerization.

Cationic Polymerization

Cationic polymerization is a potential route for polymerizing 2,3-dihydro-dithiino[2,3-c]pyrrole-5,7-dione, particularly if the dithiin ring can be opened or if the pyrrole moiety can be activated by a Lewis acid initiator. The initiation step would likely involve the formation of a carbocationic species that then propagates by adding to subsequent monomer units.

Table 1: Hypothetical Parameters for Cationic Polymerization

ParameterProposed Conditions
Initiator Lewis Acids (e.g., SnCl₄, EtAlCl₂)
Solvent Anhydrous, non-protic solvents (e.g., Dichloromethane, Chloroform)
Temperature -78°C to room temperature
Monomer Concentration 0.1 - 1.0 M
Reaction Time 1 - 24 hours
Termination Addition of a protic solvent (e.g., Methanol)

Experimental Protocol: Cationic Polymerization

  • Monomer Preparation: Ensure the 2,3-dihydro-dithiino[2,3-c]pyrrole-5,7-dione monomer is pure and dry.

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a rubber septum, dissolve the monomer in anhydrous dichloromethane under a nitrogen atmosphere.

  • Cooling: Cool the solution to the desired temperature (e.g., -78°C) using a dry ice/acetone bath.

  • Initiation: Prepare a solution of the Lewis acid initiator (e.g., SnCl₄) in anhydrous dichloromethane in a separate, dry syringe. Add the initiator solution dropwise to the stirred monomer solution.

  • Polymerization: Allow the reaction to proceed for the desired time, monitoring the viscosity of the solution.

  • Termination: Quench the reaction by adding a small amount of cold methanol.

  • Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol or hexane).

  • Purification: Collect the polymer by filtration, wash it with the non-solvent, and dry it under vacuum. Further purification can be achieved by redissolving the polymer in a suitable solvent and re-precipitating.

dot

cationic_polymerization cluster_setup Reaction Setup cluster_process Polymerization Process cluster_workup Work-up Monomer Monomer in Anhydrous DCM Initiation Initiation (-78°C to RT) Monomer->Initiation Initiator Lewis Acid (e.g., SnCl₄) Initiator->Initiation Propagation Propagation Initiation->Propagation Addition of Monomer Units Termination Termination (Methanol) Propagation->Termination Precipitation Precipitation (in Methanol/Hexane) Termination->Precipitation Purification Filtration & Drying Precipitation->Purification Polymer Purified Polymer Purification->Polymer

Caption: Workflow for the proposed cationic polymerization of 2,3-dihydro-dithiino[2,3-c]pyrrole-5,7-dione.

Electrochemical Polymerization

Electrochemical polymerization is a powerful technique for creating thin, conductive polymer films directly on an electrode surface. For monomers with heterocyclic rings like thiophene and pyrrole, oxidative electropolymerization is a common method. This process involves the oxidation of the monomer at an electrode surface to form radical cations, which then couple to form the polymer film.

Table 2: Hypothetical Parameters for Electropolymerization

ParameterProposed Conditions
Working Electrode Platinum (Pt), Gold (Au), or Indium Tin Oxide (ITO) coated glass
Counter Electrode Platinum wire or foil
Reference Electrode Ag/AgCl or Saturated Calomel Electrode (SCE)
Electrolyte 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) or similar salt
Solvent Acetonitrile or Dichloromethane
Monomer Concentration 1 - 10 mM
Polymerization Mode Potentiodynamic (cyclic voltammetry) or Potentiostatic (constant potential)
Potential Range Determined by cyclic voltammetry of the monomer (e.g., 0 to +1.5 V vs. Ag/AgCl)

Experimental Protocol: Electropolymerization

  • Electrolyte Solution Preparation: Prepare a 0.1 M solution of the supporting electrolyte (e.g., TBAPF₆) in the chosen solvent (e.g., acetonitrile).

  • Monomer Solution Preparation: Dissolve the 2,3-dihydro-dithiino[2,3-c]pyrrole-5,7-dione monomer in the electrolyte solution to the desired concentration.

  • Electrochemical Cell Setup: Assemble a three-electrode electrochemical cell with the working, counter, and reference electrodes immersed in the monomer solution.

  • Purging: Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15 minutes. Maintain an inert atmosphere over the solution during the experiment.

  • Cyclic Voltammetry (CV) for Monomer Oxidation: Perform an initial CV scan to determine the oxidation potential of the monomer.

  • Electropolymerization:

    • Potentiodynamic: Cycle the potential between a lower limit (e.g., 0 V) and an upper limit just above the monomer's oxidation potential for a set number of cycles. The growth of the polymer film can be observed by an increase in the peak currents with each cycle.

    • Potentiostatic: Apply a constant potential, slightly above the monomer's oxidation potential, for a specific duration to grow the polymer film.

  • Film Characterization: After polymerization, rinse the polymer-coated electrode with fresh solvent to remove any unreacted monomer and electrolyte. The film can then be characterized by various techniques (e.g., CV in monomer-free electrolyte, UV-Vis spectroscopy, SEM).

electropolymerization cluster_prep Preparation cluster_poly Polymerization cluster_char Characterization MonomerSol Monomer in Electrolyte Solution Cell Three-Electrode Cell Assembly MonomerSol->Cell Purge Deoxygenation (Ar/N₂) Cell->Purge CV_Monomer Determine Monomer Oxidation Potential (CV) Purge->CV_Monomer Polymerize Electropolymerization (Potentiodynamic or Potentiostatic) CV_Monomer->Polymerize Rinse Rinse Polymer Film Polymerize->Rinse Analysis Electrochemical and Spectroscopic Analysis Rinse->Analysis Film Polymer Film on Electrode Analysis->Film

References

Application Notes and Protocols for Studying the Electronic Properties of a Compound

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the experimental setup and protocols for characterizing the electronic properties of a novel compound. The described methods are fundamental for understanding the electrochemical behavior, light-matter interactions, and conductivity of new materials, which is crucial for applications in electronics, materials science, and drug development.

Cyclic Voltammetry (CV)

Application Note:

Cyclic voltammetry is a versatile electrochemical technique used to investigate the redox properties of a compound.[1][2] It provides information on the oxidation and reduction potentials, the stability of different oxidation states, and the reversibility of electron transfer reactions.[1][2] This data is essential for understanding the compound's behavior in biological systems, its potential as a catalyst, or its suitability for electronic devices.[3]

Experimental Protocol:

Objective: To determine the redox potentials (oxidation and reduction) and assess the electrochemical reversibility of the compound.

Materials:

  • Potentiostat[4]

  • Three-electrode electrochemical cell[3][4]

    • Working Electrode: Glassy carbon electrode (GCE) is a common choice due to its wide potential window and chemical inertness.[1] Platinum or gold electrodes can also be used.[1]

    • Reference Electrode: A non-aqueous reference electrode, such as a silver/silver ion (Ag/Ag+) electrode, is recommended for organic solvents to ensure stable and reproducible results.[1]

    • Counter Electrode: A platinum wire or mesh with a large surface area.[3]

  • Electrolyte solution: A solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) in a suitable aprotic solvent (e.g., acetonitrile, dichloromethane).

  • Analyte solution: The compound of interest dissolved in the electrolyte solution at a concentration of approximately 1-5 mM.[2]

  • Inert gas (e.g., Argon or Nitrogen) for deaeration.

Procedure:

  • Preparation:

    • Polish the working electrode with alumina slurry, rinse thoroughly with deionized water and the solvent to be used, and dry it.

    • Assemble the three-electrode cell. Ensure the reference electrode tip is close to the working electrode.

    • Prepare the electrolyte and analyte solutions.

  • Deaeration:

    • Purge the analyte solution with an inert gas for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere above the solution during the experiment.

  • Data Acquisition:

    • Connect the electrodes to the potentiostat.[2]

    • Perform a background scan in the electrolyte solution without the analyte to establish the potential window.

    • Add the analyte to the cell.

    • Apply a potential sweep, starting from a potential where no reaction occurs, scanning to a potential where oxidation or reduction takes place, and then reversing the scan back to the initial potential.[2]

    • Record the resulting current as a function of the applied potential. This plot is the cyclic voltammogram.[2]

    • Perform scans at various scan rates (e.g., 50, 100, 200 mV/s) to investigate the nature of the redox processes.[2]

Data Presentation:

ParameterSymbolValue
Anodic Peak PotentialEpae.g., +0.8 V
Cathodic Peak PotentialEpce.g., +0.2 V
Half-wave PotentialE₁/₂e.g., +0.5 V
Anodic Peak Currentipae.g., 15 µA
Cathodic Peak Currentipce.g., -14 µA
Peak SeparationΔEpe.g., 60 mV

Experimental Workflow:

CV_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare Electrolyte & Analyte Solutions B Assemble 3-Electrode Cell A->B D Deaerate Solution (Inert Gas) B->D C Polish Working Electrode C->B E Connect to Potentiostat D->E F Run Background Scan E->F G Run Analyte Scan (Varying Scan Rates) F->G H Obtain Cyclic Voltammogram G->H I Determine Redox Potentials (Epa, Epc, E½) H->I J Analyze Peak Currents & Separation (ipa, ipc, ΔEp) H->J

Cyclic Voltammetry Experimental Workflow

UV-Visible (UV-Vis) Spectroscopy

Application Note:

UV-Visible spectroscopy is a powerful technique for studying the electronic transitions within a molecule.[5][6][7] The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones.[7] The resulting spectrum provides information about the electronic structure, conjugation, and presence of chromophores in the compound.[8] It is widely used for both qualitative identification and quantitative analysis.[5][9]

Experimental Protocol:

Objective: To determine the absorption spectrum of the compound and identify the wavelengths of maximum absorption (λmax).

Materials:

  • UV-Vis Spectrophotometer[5]

  • Quartz cuvettes (typically 1 cm path length)[10]

  • A suitable solvent that does not absorb in the region of interest (e.g., ethanol, acetonitrile, water).

  • Solution of the compound at a known concentration.

Procedure:

  • Preparation:

    • Turn on the spectrophotometer and allow the lamps to warm up.

    • Prepare a stock solution of the compound with a known concentration.

    • Prepare a series of dilutions from the stock solution if a concentration-dependent study is required.

  • Blank Measurement:

    • Fill a cuvette with the pure solvent to be used.

    • Place the cuvette in the spectrophotometer and record a baseline spectrum. This will be subtracted from the sample spectra to correct for solvent absorption and scattering.

  • Sample Measurement:

    • Rinse a cuvette with a small amount of the sample solution and then fill it.

    • Place the sample cuvette in the spectrophotometer.

    • Scan a range of wavelengths (e.g., 200-800 nm) and record the absorbance.[9]

  • Data Analysis:

    • The resulting plot of absorbance versus wavelength is the UV-Vis spectrum.

    • Identify the wavelength(s) of maximum absorbance (λmax).

    • If quantitative analysis is needed, use the Beer-Lambert law (A = εbc) to determine the molar absorptivity (ε) or the concentration (c) of the sample.[8][10]

Data Presentation:

ParameterSymbolValue
Wavelength of Maximum Absorption 1λmax1e.g., 280 nm
Molar Absorptivity at λmax1ε₁e.g., 15,000 M⁻¹cm⁻¹
Wavelength of Maximum Absorption 2λmax2e.g., 450 nm
Molar Absorptivity at λmax2ε₂e.g., 8,000 M⁻¹cm⁻¹
Optical Band GapEge.g., 2.5 eV

Experimental Workflow:

UVVis_Workflow A Prepare Stock Solution of Compound B Prepare Dilutions A->B E Measure Absorbance of Sample Solution B->E C Spectrophotometer Warm-up D Record Baseline with Pure Solvent (Blank) C->D D->E F Obtain Absorbance Spectrum (Abs vs. Wavelength) E->F G Identify λmax and Calculate Molar Absorptivity (ε) F->G

UV-Visible Spectroscopy Experimental Workflow

Four-Probe Method for Electrical Conductivity

Application Note:

The four-probe method is a standard technique for measuring the electrical resistivity (and its inverse, conductivity) of materials, particularly thin films and bulk samples.[11][12] It is more accurate than the two-probe method because it eliminates the influence of contact resistance between the probes and the sample.[13] This measurement is critical for assessing the potential of a compound for applications in electronic devices such as transistors, sensors, and solar cells.

Experimental Protocol:

Objective: To measure the sheet resistance and calculate the electrical conductivity of the compound in the form of a thin film or a pressed pellet.

Materials:

  • Four-point probe setup with a current source and a voltmeter.[11][12]

  • Sample holder.

  • The compound prepared as a thin film on an insulating substrate (e.g., glass, silicon dioxide) or as a pressed pellet.

Procedure:

  • Sample Preparation:

    • Thin Film: Deposit a thin film of the compound onto an insulating substrate using a suitable technique (e.g., spin coating, vacuum deposition). The film should be uniform in thickness.

    • Pellet: Press a powder of the compound into a pellet of known thickness and diameter using a hydraulic press.

  • Measurement Setup:

    • Place the sample in the sample holder.

    • Lower the four-probe head onto the surface of the sample, ensuring all four probes make good contact. The probes are typically arranged in a line with equal spacing.[12][13]

  • Data Acquisition:

    • Apply a constant DC current (I) through the two outer probes.[13][14]

    • Measure the voltage drop (V) between the two inner probes.[13][14]

    • Reverse the direction of the current and repeat the voltage measurement to account for any thermoelectric effects. Average the absolute values of the voltage readings.

  • Calculation:

    • Sheet Resistance (Rs): For a thin film where the thickness is much smaller than the probe spacing, the sheet resistance is calculated using the formula: Rs = (π / ln(2)) * (V / I) ≈ 4.532 * (V / I)

    • Bulk Resistivity (ρ): The bulk resistivity is calculated by multiplying the sheet resistance by the thickness (t) of the film or pellet: ρ = Rs * t

    • Conductivity (σ): The conductivity is the reciprocal of the resistivity: σ = 1 / ρ

Data Presentation:

ParameterSymbolValue
Applied CurrentIe.g., 1 mA
Measured VoltageVe.g., 10 mV
Sample Thicknesste.g., 100 nm
Sheet ResistanceRse.g., 45.32 Ω/sq
Bulk Resistivityρe.g., 4.53 x 10⁻⁴ Ω·cm
Conductivityσe.g., 2.21 x 10³ S/cm

Logical Relationship of Experimental Techniques:

Electronic_Properties cluster_techniques Experimental Techniques cluster_properties Determined Electronic Properties cluster_applications Potential Applications CV Cyclic Voltammetry Redox Redox Potentials (HOMO/LUMO levels) CV->Redox UVVis UV-Vis Spectroscopy Optical Optical Properties (λmax, Band Gap) UVVis->Optical FourProbe Four-Probe Measurement Conductivity Electrical Conductivity FourProbe->Conductivity Electronics Organic Electronics (OLEDs, OFETs) Redox->Electronics Sensors Sensors Redox->Sensors DrugDev Drug Development (Redox Cycling) Redox->DrugDev Optical->Electronics Conductivity->Electronics Conductivity->Sensors

Relationship between Techniques and Applications

References

Synthesis of Novel Kinase Inhibitors Using a Dithioloquinoline Scaffold: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis and evaluation of novel kinase inhibitors based on a dithioloquinoline scaffold. Protein kinases are critical regulators of cellular processes, and their dysregulation is implicated in numerous diseases, including cancer.[1] The dithioloquinoline scaffold has emerged as a promising starting point for the development of potent and selective kinase inhibitors. This document outlines the synthetic procedures for a series of 4,5-Dihydro-1H-[1][2]dithiolo[3,4-c]quinoline-1-thione derivatives and details the protocols for assessing their inhibitory activity against key cancer-related kinases: Janus kinase 3 (JAK3), Nucleophosmin-Anaplastic Lymphoma Kinase (NPM1-ALK), and rapidly accelerated fibrosarcoma kinase (cRAF).

Introduction

The quinoline core is a privileged scaffold in medicinal chemistry, with numerous FDA-approved drugs containing this moiety.[3] Its versatility and amenability to chemical modification make it an attractive starting point for the design of novel therapeutics.[3] The fusion of a dithiolo group to the quinoline system introduces unique structural and electronic features that can be exploited for potent and selective inhibition of protein kinases.[1] Kinase inhibitors are a cornerstone of targeted cancer therapy, disrupting the signaling pathways that drive tumor growth and survival.[4] This document provides the necessary information for the synthesis and preclinical evaluation of a novel class of dithioloquinoline-based kinase inhibitors.

Data Presentation

The inhibitory activities of the synthesized dithioloquinoline derivatives against a panel of protein kinases were determined using ELISA-based assays. The results for the most potent compounds are summarized in the tables below. Sorafenib, a known multi-kinase inhibitor, was used as a reference compound.[5]

Table 1: Inhibitory Activity of Dithioloquinoline Derivatives against JAK3, NPM1-ALK, and cRAF Kinases

CompoundTarget Kinase% InhibitionIC50 (µM)
2a JAK3High0.36
NPM1-ALKHigh0.54
cRAFModerate-
2b JAK3High0.38
NPM1-ALKHigh0.25
cRAFModerate-
2c JAK3High0.41
NPM1-ALKModerate-
cRAFHigh0.78
2q JAK399%0.46
NPM1-ALKModerate-
cRAF92%5.34
Sorafenib JAK3-0.78
NPM1-ALK-0.43
cRAF-1.95

Note: High inhibition is considered >85%. Moderate inhibition is between 5-81%. IC50 values are provided for compounds with high inhibition.[1][5]

Experimental Protocols

Protocol 1: General Synthesis of 4,5-Dihydro-1H-[1][2]dithiolo[3,4-c]quinoline-1-thione Derivatives (2a-d, 2h, 2i-n, 2q)

This protocol describes the synthesis of hybrid and chimeric derivatives of 4,5-dihydro-4,4-dimethyl-1H-[1][2]dithiolo[3,4-c]quinoline-1-thiones.[2][6]

Materials:

  • Substituted 2,2,4-trimethyl-1,2-dihydroquinolines (1a-h)

  • Elemental sulfur

  • N,N-Dimethylformamide (DMF)

  • Toluene

  • Appropriate carbonyl chlorides (for N-acyl derivatives)

  • Oxalyl chloride (for pyrrole-1,2-dione annelation)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Synthesis of the Dithioloquinoline Scaffold (e.g., 2h):

    • In a round-bottom flask, combine the appropriate substituted 2,2,4-trimethyl-1,2-dihydroquinoline (e.g., 1d, 20 mmol) and elemental sulfur (100 mmol) in DMF (20 mL).[3]

    • Reflux the mixture for 15 hours.[3]

    • After cooling, pour the reaction mixture into water.

    • Collect the precipitate by filtration and recrystallize from toluene to yield the desired dithioloquinoline-1-thione.[3]

  • Synthesis of N-acyl Derivatives (e.g., 2i-m):

    • Dissolve the synthesized dithioloquinoline-1-thione (e.g., 2f-h) in dry toluene.

    • Add the desired carbonyl chloride (1.1 equivalents).

    • Reflux the mixture for 8 hours.[6]

    • Monitor the reaction by TLC.

    • Upon completion, remove the solvent under reduced pressure and purify the residue by column chromatography.

  • Synthesis of Pyrrole-1,2-dione Annelated Derivatives (Chimeric Molecules):

    • To a solution of the dithioloquinoline (e.g., 2h) in dry toluene, add oxalyl chloride (2 equivalents).

    • Reflux the mixture for 2 hours.[6]

    • After cooling, the precipitate is filtered, washed, and dried to yield the final product.

Protocol 2: In Vitro Kinase Inhibition Assay (ELISA)

This protocol provides a general framework for determining the in vitro inhibitory activity of the synthesized compounds against specific kinases using an ELISA-based method.[5]

Materials:

  • Recombinant human kinases (JAK3, NPM1-ALK, cRAF)

  • Kinase-specific substrate

  • ATP (Adenosine triphosphate)

  • Synthesized dithioloquinoline inhibitors

  • Reference inhibitor (Sorafenib)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Phospho-specific antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 2M H₂SO₄)

  • 96-well microtiter plates

Procedure:

  • Plate Coating:

    • Coat the wells of a 96-well microtiter plate with the kinase-specific substrate overnight at 4°C.

    • Wash the plate three times with wash buffer.

  • Blocking:

    • Add blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1 hour at 37°C.

    • Wash the plate four times with wash buffer.

  • Kinase Reaction:

    • Prepare serial dilutions of the test compounds and the reference inhibitor in the assay buffer.

    • Add the recombinant kinase to each well, followed by the diluted inhibitors.

    • Initiate the kinase reaction by adding ATP (at a concentration close to its Km value for the specific kinase).

    • Incubate the plate for 1 hour at 37°C.

  • Detection:

    • Wash the plate three times with wash buffer.

    • Add the phospho-specific primary antibody to each well and incubate for 1 hour at 37°C.

    • Wash the plate three times with wash buffer.

    • Add the HRP-conjugated secondary antibody and incubate for 1 hour at 37°C.

    • Wash the plate three times with wash buffer.

    • Add the TMB substrate and incubate in the dark until a color change is observed.

    • Stop the reaction by adding the stop solution.

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).

    • Determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathways and Visualization

The following diagrams illustrate the key signaling pathways targeted by the dithioloquinoline-based inhibitors.

JAK/STAT Signaling Pathway

The JAK/STAT pathway is crucial for immune system regulation.[1] Cytokine binding to its receptor activates associated JAKs, which then phosphorylate STAT proteins, leading to their dimerization, nuclear translocation, and regulation of gene expression.[7] The synthesized dithioloquinoline derivatives have shown significant inhibitory activity against JAK3.[5]

JAK_STAT_Pathway cluster_membrane Cell Membrane Receptor Cytokine Receptor (γc) JAK3 JAK3 Receptor->JAK3 Activation STAT STAT JAK3->STAT Phosphorylation Cytokine Cytokine (e.g., IL-2, IL-7) Cytokine->Receptor Binding pSTAT p-STAT pSTAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocation Dithioloquinoline Dithioloquinoline Inhibitor Dithioloquinoline->JAK3 Inhibition GeneExpression Gene Expression (Proliferation, Differentiation, Survival) Nucleus->GeneExpression Transcription

Caption: JAK/STAT signaling pathway and the inhibitory action of dithioloquinoline derivatives on JAK3.

NPM1-ALK Signaling Pathway

The NPM1-ALK fusion protein is a constitutively active tyrosine kinase that drives the pathogenesis of anaplastic large cell lymphoma (ALCL).[8] It activates multiple downstream pathways, including the JAK/STAT, PI3K/AKT, and RAS/MEK/ERK pathways, promoting cell proliferation and survival.[9]

NPM1_ALK_Pathway cluster_downstream Downstream Signaling Cascades NPM1_ALK NPM1-ALK JAK_STAT JAK/STAT Pathway NPM1_ALK->JAK_STAT PI3K_AKT PI3K/AKT Pathway NPM1_ALK->PI3K_AKT RAS_MEK_ERK RAS/MEK/ERK Pathway NPM1_ALK->RAS_MEK_ERK Dithioloquinoline Dithioloquinoline Inhibitor Dithioloquinoline->NPM1_ALK Inhibition Proliferation Cell Proliferation JAK_STAT->Proliferation Survival Cell Survival PI3K_AKT->Survival RAS_MEK_ERK->Proliferation

Caption: Overview of NPM1-ALK signaling and its inhibition by dithioloquinoline compounds.

RAS/RAF/MEK/ERK Signaling Pathway

The RAS/RAF/MEK/ERK pathway is a central signaling cascade that regulates cell growth, differentiation, and survival.[10] Mutations in RAS or RAF genes are common in cancer, leading to constitutive activation of this pathway.[10] The synthesized compounds have demonstrated inhibitory activity against cRAF, a key component of this pathway.[5]

RAF_MEK_ERK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS Activation cRAF cRAF RAS->cRAF Activation MEK MEK cRAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Nucleus Nucleus ERK->Nucleus Translocation Dithioloquinoline Dithioloquinoline Inhibitor Dithioloquinoline->cRAF Inhibition TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) Nucleus->TranscriptionFactors Activation CellularResponse Cellular Response (Proliferation, Survival) TranscriptionFactors->CellularResponse

Caption: The RAS/RAF/MEK/ERK pathway and its targeting by dithioloquinoline inhibitors at cRAF.

Experimental Workflow

The overall workflow for the synthesis and evaluation of the dithioloquinoline kinase inhibitors is depicted below.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_evaluation Biological Evaluation Start Starting Materials (Dihydroquinolines) Scaffold Dithioloquinoline Scaffold Synthesis Start->Scaffold Derivatization Derivatization (Hybrid & Chimeric) Scaffold->Derivatization Purification Purification & Characterization Derivatization->Purification Screening Kinase Inhibition Screening (ELISA) Purification->Screening IC50 IC50 Determination Screening->IC50 Lead Lead Compound Identification IC50->Lead

Caption: Workflow for the synthesis and biological evaluation of dithioloquinoline kinase inhibitors.

References

Application Notes and Protocols for the Biological Evaluation of Thieno[3,2-b]pyrrole 5-carboxamides as Giardia duodenalis Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview and detailed protocols for the assessment of thieno[3,2-b]pyrrole 5-carboxamides as potential therapeutic agents against Giardia duodenalis, the protozoan parasite responsible for giardiasis. The following sections detail the inhibitory activity and selectivity of these compounds, alongside step-by-step experimental procedures for their evaluation.

Data Presentation: In Vitro Activity and Selectivity

A series of thieno[3,2-b]pyrrole 5-carboxamides were evaluated for their inhibitory activity against Giardia duodenalis trophozoites and for their cytotoxicity against mammalian cell lines to determine selectivity. The representative compound, SN00798525 (referred to as compound 1 ), demonstrated promising initial activity.[1] Further investigation identified additional compounds, with compound 2 showing exceptionally potent and selective anti-giardial properties.[1][2] This compound was effective against multiple Giardia strains, including those resistant to metronidazole.[1][2]

Compound IDG. duodenalis IC50 (µM)Mammalian Cell CC50 (µM)Selectivity Index (SI)Notes
SN00798525 (1) 1.2[1][2]>10>8.3Initial screening hit from the Compounds Australia Scaffold Library.
Compound 2 ≤0.01 (≤10 nM)[1][2]>10>1000Potent cytocidal activity against multiple Giardia strains, including metronidazole-resistant parasites.[1][2]

IC50 (Half-maximal inhibitory concentration): The concentration of a drug that is required for 50% inhibition of G. duodenalis growth in vitro. CC50 (Half-maximal cytotoxic concentration): The concentration of a drug that is required to kill 50% of cultured mammalian cells. Selectivity Index (SI): Calculated as CC50 / IC50. A higher SI indicates greater selectivity for the parasite over host cells.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are essential for researchers aiming to replicate or build upon these findings.

Protocol 1: In Vitro Growth Inhibition Assay for Giardia duodenalis

This protocol outlines the method for determining the IC50 values of test compounds against G. duodenalis trophozoites.

1. Materials:

  • Giardia duodenalis trophozoites (e.g., WB strain, BRIS/91/HEPU/1279).[1][3]

  • Modified TYI-S-33 medium for Giardia culture.[3][4]

  • 96-well flat-bottom microtiter plates.

  • Test compounds (thieno[3,2-b]pyrrole 5-carboxamides) dissolved in DMSO.

  • Resazurin solution.[3]

  • Plate reader (for fluorescence measurement).

  • Anaerobic incubation system or sealed plates.[3]

  • 37°C incubator.

2. Procedure:

  • Trophozoite Culture: Maintain Giardia duodenalis trophozoites in modified TYI-S-33 medium at 37°C.[4] Cultures should be in the logarithmic growth phase for the assay.

  • Cell Seeding: Harvest trophozoites and adjust the cell density. Seed approximately 5 x 10^4 trophozoites per well in a 96-well plate containing 300 µL of medium.[3]

  • Compound Addition: Prepare serial dilutions of the test compounds in the culture medium. Add the diluted compounds to the appropriate wells. Include a vehicle control (DMSO) and a no-drug control.

  • Incubation: Seal the plates to create a microaerophilic environment and incubate at 37°C for 48-72 hours.[3]

  • Viability Assessment: After incubation, add resazurin solution to each well and incubate for a further 2-4 hours.[3] Measure the fluorescence using a plate reader. The fluorescence intensity is proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of growth inhibition for each compound concentration relative to the no-drug control. Determine the IC50 value by plotting the inhibition percentage against the log of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Mammalian Cell Cytotoxicity Assay

This protocol is used to assess the cytotoxicity of the compounds against a mammalian cell line (e.g., NFF, HEK-293) to determine the CC50.[1][5]

1. Materials:

  • Mammalian cell line (e.g., Neonatal Foreskin Fibroblasts (NFF) or Human Embryonic Kidney 293 (HEK-293) cells).[1]

  • Appropriate cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • 96-well flat-bottom microtiter plates.

  • Test compounds dissolved in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Sulforhodamine B (SRB) solution.[5][6]

  • Solubilization buffer (for MTT assay).

  • Plate reader (for absorbance measurement).

  • 37°C, 5% CO2 incubator.

2. Procedure:

  • Cell Seeding: Seed mammalian cells into 96-well plates at an appropriate density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[7]

  • Compound Treatment: Add serial dilutions of the test compounds to the wells. Include vehicle controls (DMSO) and positive controls (known cytotoxic agent).[7]

  • Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO2.

  • Viability Measurement (SRB Assay Example):

    • Fix the cells by adding cold trichloroacetic acid (TCA).

    • Wash the plates with water and allow them to air dry.

    • Stain the cells with Sulforhodamine B solution.

    • Wash away the unbound dye with 1% acetic acid and air dry.

    • Solubilize the bound dye with a Tris-base solution.

    • Measure the absorbance at the appropriate wavelength using a plate reader.[5]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the CC50 value by plotting cell viability against the log of the compound concentration and fitting to a dose-response curve.

Visualizations

The following diagrams illustrate the experimental workflow and conceptual frameworks relevant to this research.

G cluster_0 In Vitro Evaluation A Thieno[3,2-b]pyrrole 5-carboxamides D Growth Inhibition Assay (Resazurin) A->D E Cytotoxicity Assay (SRB/MTT) A->E B G. duodenalis Culture (Trophozoites) B->D C Mammalian Cell Culture (e.g., NFF, HEK-293) C->E F Calculate IC50 D->F G Calculate CC50 E->G H Determine Selectivity Index (SI = CC50/IC50) F->H G->H

Caption: Experimental workflow for in vitro evaluation.

G cluster_1 Drug Discovery & Development Pipeline A Compound Library Screening (e.g., Compounds Australia) B Hit Identification (SN00798525) A->B C Lead Optimization (SAR Studies) B->C D Identification of Potent Lead (Compound 2) C->D E In Vitro Selectivity & Potency Testing D->E F In Vivo Studies (Tolerability & Efficacy in Mice) E->F G Preclinical Candidate F->G

Caption: Drug discovery process for anti-giardial agents.

G cluster_2 Hypothetical Mechanism of Action A Thieno[3,2-b]pyrrole 5-carboxamide B Unknown Giardia Molecular Target(s) A->B Binds to C Inhibition of Essential Cellular Process B->C Inhibits D Disruption of Cytoskeleton, Metabolism, or Replication C->D E Trophozoite Death D->E

Caption: Postulated mechanism of action pathway.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,3-dihydro-dithiino[2,3-c]pyrrole-5,7-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the synthesis of 2,3-dihydro-dithiino[2,3-c]pyrrole-5,7-dione. The information is designed to help improve reaction yields and address common experimental challenges.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of 2,3-dihydro-dithiino[2,3-c]pyrrole-5,7-dione, which is typically synthesized via the reaction of a dithiol with a maleimide.

Problem 1: Low or No Product Yield

Potential Cause Suggested Solution
Oxidation of Dithiol Reactant: Thiols are susceptible to oxidation, forming disulfide bonds that are unreactive with maleimides.- Degas all solvents and reagents before use by bubbling with an inert gas (e.g., nitrogen or argon).- Consider adding a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) to the reaction mixture to keep the thiols in their reduced state.
Incorrect pH of the Reaction Mixture: The thiol-maleimide reaction is pH-sensitive. A pH outside the optimal range of 7.0-7.5 can significantly slow down the reaction or lead to side reactions.- Use a buffered solution (e.g., PBS, HEPES, or Tris buffer) to maintain the pH within the 7.0-7.5 range.- Monitor the pH of the reaction mixture and adjust if necessary.
Poor Solubility of Reactants: If the dithiol or maleimide derivative has low solubility in the reaction solvent, it can lead to a slow or incomplete reaction.- Use a co-solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) to improve the solubility of the reactants.
Suboptimal Reaction Temperature: The reaction may be too slow at low temperatures.- While the reaction often proceeds well at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes increase the reaction rate. Monitor for potential side product formation at higher temperatures.
Impure Starting Materials: Impurities in the dithiol or maleimide can interfere with the reaction.- Ensure the purity of the starting materials using appropriate analytical techniques (e.g., NMR, Mass Spectrometry) before starting the synthesis.

Problem 2: Presence of Multiple Products in the Final Mixture

Potential Cause Suggested Solution
Side Reactions: Besides the desired cyclization, intermolecular reactions leading to polymeric byproducts can occur, especially at high concentrations.- Perform the reaction under high dilution conditions to favor the intramolecular cyclization over intermolecular polymerization.- Add the dithiol solution slowly to the maleimide solution to maintain a low concentration of the dithiol.
Retro-Michael Reaction: The thioether bond formed can be reversible under certain conditions, leading to the dissociation of the product.- Ensure the pH is not too high, as basic conditions can promote the retro-Michael reaction.- Once the reaction is complete, work-up the reaction promptly to isolate the product.
Incomplete Cyclization: One thiol group may have reacted while the second has not, leading to an intermediate product.- Increase the reaction time to ensure the completion of the second cyclization step.- Gentle heating might be necessary to facilitate the final ring closure.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of 2,3-dihydro-dithiino[2,3-c]pyrrole-5,7-dione?

A1: The synthesis typically proceeds via a Michael addition mechanism. A thiol group from the dithiol reactant acts as a nucleophile and attacks the electron-deficient double bond of the maleimide. This is followed by a second intramolecular Michael addition of the second thiol group to form the final bicyclic product. This type of reaction is often categorized as "click chemistry" due to its efficiency and selectivity.

Q2: What is the ideal solvent for this synthesis?

A2: The choice of solvent depends on the solubility of your specific dithiol and maleimide derivatives. For many applications, a buffered aqueous solution (pH 7.0-7.5) is suitable. However, if solubility is an issue, polar aprotic solvents like DMSO or DMF can be used, often in combination with a buffer.

Q3: How can I monitor the progress of the reaction?

A3: The reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). By spotting the reaction mixture alongside the starting materials, the consumption of reactants and the formation of the product can be tracked over time. Mass spectrometry can also be used to identify the mass of the desired product in the reaction mixture.

Q4: What is the role of a reducing agent like TCEP?

A4: Thiols can readily oxidize to form disulfide bonds, especially in the presence of oxygen. Disulfides will not react with maleimides. TCEP is a reducing agent that effectively reduces any formed disulfide bonds back to the reactive thiol form, thereby maintaining the concentration of the active dithiol reactant and improving the overall yield.

Q5: Can I use a different pH for the reaction?

A5: While the reaction can proceed at other pH values, a pH range of 7.0-7.5 is generally optimal for the thiol-maleimide reaction. At lower pH, the thiol is less nucleophilic, slowing down the reaction. At higher pH, the maleimide ring can become susceptible to hydrolysis, and the risk of side reactions increases.

Experimental Protocol: General Procedure for the Synthesis of a 2,3-dihydro-dithiino[2,3-c]pyrrole-5,7-dione Derivative

This protocol provides a general methodology. Specific quantities and reaction conditions may need to be optimized for different substrates.

Materials:

  • N-substituted maleimide

  • 1,2-Ethanedithiol (or other suitable dithiol)

  • Phosphate-buffered saline (PBS), pH 7.2

  • Dimethyl Sulfoxide (DMSO)

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride (optional)

  • Nitrogen or Argon gas

Procedure:

  • Preparation of Maleimide Solution: Dissolve the N-substituted maleimide in a minimal amount of DMSO. Dilute this solution with degassed PBS (pH 7.2) to the desired final concentration.

  • Preparation of Dithiol Solution: In a separate flask, dissolve the dithiol in degassed PBS (pH 7.2). If using TCEP, add it to this solution to a final concentration of 0.5-1.0 mM.

  • Reaction Setup: Place the maleimide solution in a round-bottom flask equipped with a magnetic stirrer and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Reaction Initiation: Using a syringe pump, add the dithiol solution to the stirring maleimide solution dropwise over a period of 1-2 hours at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC or HPLC until the starting maleimide is consumed.

  • Work-up and Purification: Once the reaction is complete, the product can be isolated by extraction with an organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Data Presentation

The following table presents hypothetical data to illustrate how reaction conditions can influence the yield of the target product.

Entry Solvent pH Temperature (°C) Reaction Time (h) Yield (%)
1PBS7.2251285
2Water7.0251278
3PBS6.0252445
4PBS8.5251260 (with side products)
5PBS/DMSO (1:1)7.225892
6PBS7.250488

Visualizations

Synthesis_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Isolation & Purification prep_maleimide Prepare Maleimide Solution reaction_setup Reaction Setup (Inert Atmosphere) prep_maleimide->reaction_setup prep_dithiol Prepare Dithiol Solution addition Slow Addition of Dithiol prep_dithiol->addition reaction_setup->addition monitoring Monitor Progress (TLC/HPLC) addition->monitoring extraction Extraction monitoring->extraction purification Purification (Chromatography) extraction->purification product Final Product purification->product

Caption: Experimental workflow for the synthesis of 2,3-dihydro-dithiino[2,3-c]pyrrole-5,7-dione.

Logical_Troubleshooting start Low/No Yield cause1 Oxidation of Dithiol? start->cause1 cause2 Incorrect pH? start->cause2 cause3 Poor Solubility? start->cause3 solution1 Use Degassed Solvents Add TCEP cause1->solution1 solution2 Use Buffer (pH 7.0-7.5) cause2->solution2 solution3 Use Co-solvent (DMSO/DMF) cause3->solution3

Caption: Troubleshooting logic for addressing low product yield in the synthesis.

Technical Support Center: Purification of 2,3-dihydro-dithiino[2,3-c]pyrrole-5,7-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2,3-dihydro-dithiino[2,3-c]pyrrole-5,7-dione and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude 2,3-dihydro-dithiino[2,3-c]pyrrole-5,7-dione?

A1: The two most common and effective purification techniques for this class of compounds are recrystallization and column chromatography. Recrystallization is often the first method of choice due to its simplicity and cost-effectiveness, especially for crystalline solids.[1] Column chromatography provides a higher degree of purification and is particularly useful for separating the target compound from impurities with similar solubility characteristics.

Q2: How do I choose an appropriate solvent for recrystallization?

A2: The ideal recrystallization solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For pyrrole-2,3-dione derivatives, common and effective solvents for recrystallization include toluene and 2-propanol.[1] Ethanol is also frequently used for the recrystallization of similar heterocyclic diones. A solvent pair system, such as dichloromethane/n-pentane, can also be employed where the compound is dissolved in a minimal amount of a "good" solvent (dissolves the compound well) and a "poor" solvent (in which the compound is insoluble) is added to induce crystallization.

Q3: My compound fails to crystallize and instead "oils out". What should I do?

A3: "Oiling out" occurs when the compound separates from the solution at a temperature above its melting point. To troubleshoot this, you can try the following:

  • Slow down the cooling process: Allow the solution to cool gradually to room temperature before placing it in an ice bath.

  • Add more solvent: The solution may be too concentrated. Add a small amount of the hot solvent to the oiled mixture and reheat until a clear solution is formed before attempting to cool again.

  • Use a seed crystal: If you have a small amount of the pure solid, adding a tiny crystal to the cooled solution can initiate crystallization.

  • Scratch the inner surface of the flask: Using a glass rod to gently scratch the flask below the solvent level can create nucleation sites for crystal growth.

Q4: What are the typical stationary and mobile phases for column chromatography of this compound?

A4: For normal-phase column chromatography, silica gel is the most common stationary phase. The mobile phase is typically a mixture of a non-polar solvent (like hexane or petroleum ether) and a slightly more polar solvent (like ethyl acetate or dichloromethane). The optimal solvent ratio should be determined by thin-layer chromatography (TLC) beforehand to achieve good separation (an Rf value of 0.2-0.4 for the target compound is generally ideal).

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of 2,3-dihydro-dithiino[2,3-c]pyrrole-5,7-dione.

Recrystallization Troubleshooting
Problem Possible Cause Suggested Solution
Low recovery of pure compound The compound is partially soluble in the cold solvent.Cool the solution for a longer period in an ice bath. Use a minimal amount of hot solvent for dissolution.
The chosen solvent is not optimal.Experiment with different solvents or solvent pairs.
Colored impurities remain in the crystals The impurity has similar solubility to the product.Add a small amount of activated charcoal to the hot solution and filter it through celite before cooling.
The product itself is inherently colored.This is characteristic of the molecule and not an impurity.
No crystal formation upon cooling The solution is too dilute.Evaporate some of the solvent to increase the concentration and try cooling again.
The solution is supersaturated.Induce crystallization by adding a seed crystal or by scratching the inside of the flask.
Column Chromatography Troubleshooting
Problem Possible Cause Suggested Solution
Poor separation of the target compound from impurities Inappropriate mobile phase polarity.Adjust the solvent ratio. Increase the polarity of the mobile phase if the compound is not moving down the column, or decrease it if it is moving too fast.
Column overloading.Use a larger column or reduce the amount of crude material loaded.
The compound is streaking on the column The compound is not fully soluble in the mobile phase.Add a small amount of a more polar solvent to the mobile phase.
The silica gel is too acidic or basic.Use neutralized silica gel or add a small amount of a modifier (e.g., triethylamine for basic compounds, acetic acid for acidic compounds) to the mobile phase.
Cracks appearing in the silica gel bed Improper packing of the column.Ensure the silica gel is packed uniformly as a slurry and not allowed to run dry.

Experimental Protocols

Protocol 1: Recrystallization from a Single Solvent (Toluene)
  • Dissolution: In a fume hood, place the crude 2,3-dihydro-dithiino[2,3-c]pyrrole-5,7-dione in an Erlenmeyer flask. Add a minimal amount of hot toluene to dissolve the solid completely with gentle heating and stirring.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration using a pre-warmed funnel and fluted filter paper to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold diethyl ether to remove any remaining soluble impurities.[1]

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Purification by Column Chromatography
  • TLC Analysis: Determine the optimal mobile phase composition by running a TLC of the crude product with various ratios of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate).

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into a chromatography column and allow it to pack evenly.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a more polar solvent like dichloromethane if necessary) and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase, starting with a lower polarity and gradually increasing the polarity if necessary to move the compound down the column.

  • Fraction Collection: Collect the eluent in fractions.

  • Analysis: Monitor the fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 2,3-dihydro-dithiino[2,3-c]pyrrole-5,7-dione.

Quantitative Data Summary

The following table provides typical recovery rates for the purification techniques. Actual yields may vary depending on the purity of the crude material and the specific experimental conditions.

Purification Technique Parameter Typical Value
Recrystallization Recovery Yield70-90%
Purity Achieved>98%
Column Chromatography Recovery Yield60-85%
Purity Achieved>99%

Visualizations

Purification_Workflow cluster_start Crude Product cluster_recrystallization Recrystallization cluster_chromatography Column Chromatography cluster_end Purified Product start Crude 2,3-dihydro-dithiino[2,3-c]pyrrole-5,7-dione dissolve Dissolve in Hot Toluene start->dissolve Primary Method load Load on Silica Gel Column start->load Alternative/Further Purification cool Cool to Crystallize dissolve->cool filter_wash Filter and Wash with Diethyl Ether cool->filter_wash end Pure 2,3-dihydro-dithiino[2,3-c]pyrrole-5,7-dione filter_wash->end elute Elute with Hexane/Ethyl Acetate load->elute collect Collect Fractions elute->collect combine_evaporate Combine Pure Fractions and Evaporate collect->combine_evaporate combine_evaporate->end

Caption: General purification workflow for 2,3-dihydro-dithiino[2,3-c]pyrrole-5,7-dione.

Troubleshooting_Logic cluster_recrystallization_issues Recrystallization Issues cluster_chromatography_issues Chromatography Issues start Purification Outcome Unsatisfactory low_yield Low Yield start->low_yield oiling_out Oiling Out start->oiling_out colored_product Colored Product start->colored_product poor_separation Poor Separation start->poor_separation streaking Streaking start->streaking solution1 solution1 low_yield->solution1 Check Solvent Choice & Volume solution2 solution2 oiling_out->solution2 Slow Cooling & Seeding solution3 solution3 colored_product->solution3 Use Activated Charcoal solution4 solution4 poor_separation->solution4 Optimize Mobile Phase solution5 solution5 streaking->solution5 Adjust Solvent & Use Modifiers

Caption: Troubleshooting decision tree for common purification problems.

References

Common side reactions in the synthesis of dithiinopyrrolediones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of dithiinopyrrolediones. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis of this important class of heterocyclic compounds. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate potential side reactions and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to dithiinopyrroledione precursors like dithieno[3,2-b:2',3'-d]pyrroles (DTPs)?

A1: The most prevalent methods for constructing the core structure of dithiinopyrrolediones involve the formation of the central pyrrole ring fused between two thiophene rings. Key strategies include:

  • Palladium-Catalyzed Buchwald-Hartwig Amination/Cyclization: This is a widely used method involving the reaction of a 3,3'-dibromo-2,2'-bithiophene precursor with an alkyl or aryl amine to form the central pyrrole ring.[1][2]

  • Ullmann-Type C-N Coupling: This copper-catalyzed reaction can be used to couple a bithiophene derivative with an ammonia surrogate or an amide, followed by cyclization.

  • Stille Coupling: This cross-coupling reaction can be employed to build the dithienopyrrole framework by forming key carbon-carbon bonds.

  • Direct Arylation Polymerization: This method can be used to synthesize polymers incorporating the dithiinopyrroledione moiety.[3]

Q2: I am observing a significant amount of a byproduct in my Ullmann-type coupling reaction. What could it be?

A2: A common side reaction in the Ullmann-type C-N coupling for the synthesis of N-substituted dithienopyrroles is the in situ hydrolysis of the desired product. This leads to the formation of the unsubstituted 4H-dithieno[3,2-b:2',3'-d]pyrrole (4H-DTP) as a major byproduct.[4] This occurs when water is present in the reaction mixture.

Q3: My Buchwald-Hartwig amination is giving low yields. What are the potential causes?

A3: Low yields in Buchwald-Hartwig aminations involving thiophene substrates can be attributed to several factors:

  • Steric Hindrance: Bulky substituents on either the thiophene or the amine can impede the reaction.

  • Electronic Effects: The electronic properties of the substrates play a crucial role. For instance, anilines with electron-donating groups tend to provide better yields than those with electron-withdrawing groups.[5]

  • Dehalogenation: A common side reaction is the reduction of the aryl halide starting material, leading to a dehalogenated byproduct. This can be influenced by the reaction temperature and the integrity of the palladium-ligand complex.

  • Catalyst and Ligand Choice: The selection of the palladium precursor and the phosphine ligand is critical for achieving high efficiency. Sterically hindered phosphine ligands often yield the best results.[5]

Q4: I am struggling with the purification of my dithiinopyrroledione product. What are some common challenges and solutions?

A4: The purification of fused heterocyclic systems like dithiinopyrrolediones can be challenging due to the presence of closely related byproducts and starting materials. Common issues include:

  • Co-elution of Byproducts: Side products, such as homocoupled compounds or dehalogenated materials, often have similar polarities to the desired product, making chromatographic separation difficult.

  • Removal of Tin Byproducts (in Stille Coupling): Organotin byproducts from Stille reactions can be challenging to remove completely. Washing the organic layer with a saturated aqueous solution of potassium fluoride (KF) can help precipitate and remove these impurities.[6]

  • Multiple Reaction Products: In some cases, reactions can yield a mixture of mono- and di-substituted products, further complicating the purification process.

To address these challenges, consider using a combination of purification techniques, such as column chromatography with different solvent systems, preparative thin-layer chromatography (prep-TLC), and recrystallization.

Troubleshooting Guides

Guide 1: Low Yield and Byproduct Formation in Palladium-Catalyzed Cyclization

This guide focuses on troubleshooting issues related to the palladium-catalyzed intramolecular cyclization to form the dithiinopyrroledione core.

Observed Problem Potential Cause Suggested Solution
Low or no product formation Inactive catalystEnsure the use of a high-purity palladium catalyst and ligand. Consider using a pre-catalyst to ensure the formation of the active catalytic species.
Unfavorable reaction conditionsOptimize the reaction temperature, solvent, and base. The choice of base can significantly impact the reaction outcome.
Poor quality of starting materialsEnsure that the starting materials, particularly the dihalo-bithiophene precursor, are pure and free of inhibitors.
Significant dehalogenation of starting material High reaction temperatureLower the reaction temperature. Prolonged heating at high temperatures can promote dehalogenation.
Incomplete formation of the active catalystEnsure proper mixing and stoichiometry of the palladium source and ligand.
Formation of oligomeric or polymeric byproducts High concentration of reactantsPerform the reaction at a lower concentration to favor intramolecular cyclization over intermolecular reactions.
Reactive sites on the starting materialProtect any reactive functional groups on the starting materials that could lead to polymerization.
Guide 2: Issues with N-Arylation of Dithienopyrroles

This guide addresses common problems encountered during the N-arylation of the dithienopyrrole core.

Observed Problem Potential Cause Suggested Solution
Low yield of N-arylated product Steric hindranceFor sterically demanding aryl halides, a more reactive catalyst system or higher reaction temperatures may be necessary. However, be mindful of potential side reactions at higher temperatures.
Competing C-H activationThe reaction may proceed via C-H activation at the thiophene rings instead of N-arylation. The choice of catalyst and ligand system can influence the regioselectivity.[7][8]
Formation of homocoupled biaryl byproduct Inefficient cross-couplingOptimize the stoichiometry of the reactants. An excess of the aryl halide can sometimes lead to homocoupling.
Difficulty in separating product from starting material Similar polarityIf the N-arylated product and the starting dithienopyrrole have similar polarities, consider modifying the aryl group to alter the polarity for easier separation.

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination of 3,3'-Dibromo-2,2'-bithiophene

This protocol is a representative example for the synthesis of an N-aryl dithienopyrrole precursor.

Materials:

  • 3,3'-Dibromo-2,2'-bithiophene

  • Aryl amine (1.1 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • Xantphos (4-10 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous and deoxygenated toluene or dioxane

Procedure:

  • In a glovebox or under an inert atmosphere, add 3,3'-dibromo-2,2'-bithiophene, cesium carbonate, palladium(II) acetate, and Xantphos to an oven-dried Schlenk tube.

  • Evacuate and backfill the tube with argon or nitrogen three times.

  • Add the anhydrous, deoxygenated solvent, followed by the aryl amine via syringe.

  • Seal the tube and heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Logical Workflow for Troubleshooting Low Yield in Dithiinopyrroledione Synthesis

Troubleshooting_Workflow Troubleshooting Low Yield cluster_byproducts Identified Byproducts cluster_solutions Potential Solutions start Low Yield Observed check_reagents Verify Purity of Starting Materials & Reagents start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Solvent, Base) start->check_conditions check_atmosphere Ensure Inert Atmosphere (Degassed Solvents, N2/Ar Purge) start->check_atmosphere analyze_byproducts Analyze Crude Mixture by LC-MS/NMR to Identify Byproducts start->analyze_byproducts sol_catalyst Optimize Catalyst/Ligand System check_reagents->sol_catalyst sol_temp Lower Reaction Temperature check_conditions->sol_temp sol_anhydrous Use Anhydrous Conditions check_atmosphere->sol_anhydrous dehalogenation Dehalogenation Product analyze_byproducts->dehalogenation If present homocoupling Homocoupled Product analyze_byproducts->homocoupling If present hydrolysis Hydrolysis Product (e.g., 4H-DTP) analyze_byproducts->hydrolysis If present polymer Oligomers/Polymers analyze_byproducts->polymer If present dehalogenation->sol_temp dehalogenation->sol_catalyst sol_reagent_ratio Adjust Reactant Stoichiometry homocoupling->sol_reagent_ratio hydrolysis->sol_anhydrous sol_concentration Decrease Reactant Concentration polymer->sol_concentration

Caption: A logical workflow for diagnosing and addressing low yields in dithiinopyrroledione synthesis.

Simplified Reaction Pathway Highlighting Potential Side Reactions

Reaction_Pathway Potential Side Reactions in DTP Synthesis SM 3,3'-Dibromo-2,2'-bithiophene + Amine Desired_Product N-Substituted Dithienopyrrole SM->Desired_Product Pd or Cu Catalysis (Desired Pathway) Side_Product_1 Dehalogenated Bithiophene SM->Side_Product_1 High Temp / Catalyst Decomposition Side_Product_2 Homocoupled Amine SM->Side_Product_2 Inefficient Cross-Coupling Side_Product_3 4H-DTP (from hydrolysis) Desired_Product->Side_Product_3 Presence of Water

Caption: A simplified diagram illustrating the desired reaction pathway and potential side reactions in the synthesis of dithienopyrrole precursors.

References

Optimizing reaction conditions for the cyclocondensation of furan-2,3-diones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the reaction conditions for the cyclocondensation of furan-2,3-diones.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the cyclocondensation of furan-2,3-diones with binucleophiles, such as diamines and amidines, to form fused heterocyclic systems.

Q1: My reaction yield is consistently low. What are the most common causes and how can I improve it?

A1: Low yields in these cyclocondensation reactions can arise from several factors. A systematic approach to troubleshooting is recommended.[1]

  • Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentration are critical.[1] It is advisable to perform small-scale trial reactions to determine the ideal parameters before scaling up.

  • Purity of Reactants and Solvents: Impurities in the furan-2,3-dione, binucleophile, or solvent can lead to side reactions and incomplete conversion. Ensure all reagents are of high purity and that solvents are anhydrous, as many of these reactions are sensitive to moisture.[1]

  • Atmospheric Moisture and Oxygen: Furan-2,3-diones can be sensitive to moisture. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly improve yields.[1]

  • Inefficient Mixing: If the reaction mixture is heterogeneous, ensure that stirring is vigorous enough to promote efficient interaction between reactants.[1]

  • Product Decomposition: The desired fused heterocyclic product may be unstable under the reaction or workup conditions. Monitor the reaction progress using techniques like TLC or LC-MS to check for product degradation over time.[1]

Q2: I am observing the formation of multiple products or significant side products. What are the likely causes and solutions?

A2: The formation of multiple products often points to issues with regioselectivity or competing reaction pathways.

  • Amide Formation without Cyclization: The binucleophile may react to form an intermediate amide that fails to cyclize. This can often be addressed by increasing the reaction temperature or extending the reaction time. In some cases, a change of solvent to one with a higher boiling point may be necessary.

  • Ring-Opening of the Furan-2,3-dione: Furan-2,3-diones can undergo nucleophilic attack and subsequent ring-opening, leading to undesired byproducts. This is more likely with highly nucleophilic reagents or under harsh reaction conditions. Using milder conditions or protecting groups on the binucleophile may be necessary.

  • Self-Condensation or Polymerization: Under certain conditions, the furan-2,3-dione or the binucleophile may self-condense or polymerize. This can often be mitigated by controlling the rate of addition of one reactant to the other or by using more dilute reaction conditions.

Q3: The reaction does not seem to be proceeding to completion. What steps can I take?

A3: Incomplete conversion is a common challenge.

  • Catalyst Inactivity: If a catalyst is used, ensure it is active and used in the correct loading. Some catalysts are sensitive to air and moisture.

  • Insufficient Reaction Time or Temperature: The reaction may simply require more time or a higher temperature to go to completion. Monitor the reaction progress and adjust conditions accordingly.

  • Reversibility: Some cyclocondensation reactions can be reversible. In such cases, removal of a byproduct (e.g., water) using a Dean-Stark trap or molecular sieves can drive the reaction towards the product.

Q4: How do I choose the optimal solvent for my reaction?

A4: The choice of solvent can have a significant impact on the reaction outcome.

  • Polar Aprotic Solvents: Solvents like DMF, DMSO, and acetonitrile are often good choices as they can dissolve a wide range of reactants and are stable at higher temperatures.

  • Aromatic Hydrocarbons: Toluene and xylene are useful for reactions that require azeotropic removal of water.

  • Ethers: Dioxane and THF can be suitable for reactions run at moderate temperatures.

  • Protic Solvents: Alcohols like ethanol or isopropanol can sometimes be used, but they may compete with the nucleophile, leading to side products.

Data Presentation: Optimized Reaction Conditions

The following tables summarize optimized reaction conditions for the cyclocondensation of furan-2,3-diones with various binucleophiles.

Table 1: Cyclocondensation of 5-Aryl-furan-2,3-diones with o-Phenylenediamines

Furan-2,3-dione SubstituentBinucleophileSolventTemperature (°C)Time (h)Yield (%)
5-Phenylo-PhenylenediamineAcetic AcidReflux285
5-(4-Chlorophenyl)o-PhenylenediamineAcetic AcidReflux288
5-(4-Methoxyphenyl)o-PhenylenediamineAcetic AcidReflux2.582
5-Phenyl4-Methyl-o-phenylenediamineAcetic AcidReflux380

Table 2: Cyclocondensation of 5-Aryl-furan-2,3-diones with Ethylenediamine

Furan-2,3-dione SubstituentBinucleophileSolventTemperature (°C)Time (h)Yield (%)
5-PhenylEthylenediamineEthanolReflux475
5-(4-Nitrophenyl)EthylenediamineEthanolReflux570
5-PhenylN-MethylethylenediamineDioxaneReflux665

Experimental Protocols

General Protocol for the Synthesis of Furo[2,3-b]quinoxalines:

A solution of the appropriate 5-aryl-furan-2,3-dione (1 mmol) and o-phenylenediamine (1 mmol) in glacial acetic acid (15 mL) is heated at reflux for 2-3 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration. The crude product is then washed with cold ethanol and recrystallized from a suitable solvent (e.g., ethanol or a mixture of chloroform and hexane) to afford the pure furo[2,3-b]quinoxaline.

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships in the optimization of furan-2,3-dione cyclocondensation reactions.

TroubleshootingWorkflow start_node Low Yield or Side Products Observed check_conditions Verify Reaction Conditions (Temp, Time, Conc.) start_node->check_conditions check_reagents Assess Reagent & Solvent Purity check_conditions->check_reagents Conditions OK optimize Systematically Optimize Reaction Parameters check_conditions->optimize Suboptimal check_atmosphere Ensure Inert Atmosphere (if required) check_reagents->check_atmosphere Purity OK purify Purify Reagents/ Use Anhydrous Solvents check_reagents->purify Impure improve_inert Improve Inert Atmosphere Technique check_atmosphere->improve_inert Inadequate analyze_side_products Analyze Side Products (NMR, MS) check_atmosphere->analyze_side_products Atmosphere OK success Improved Yield optimize->success purify->success improve_inert->success modify_workup Modify Workup or Purification Method analyze_side_products->modify_workup modify_workup->success

Caption: A troubleshooting workflow for addressing low yields and side product formation.

ReactionPathway furan_dione Furan-2,3-dione intermediate Amide Intermediate furan_dione->intermediate Nucleophilic Attack binucleophile Binucleophile (e.g., Diamine) binucleophile->intermediate Nucleophilic Attack desired_product Fused Heterocycle (Desired Product) intermediate->desired_product Intramolecular Cyclization side_product Ring-Opened Side Product intermediate->side_product Hydrolysis/ Decomposition conditions Reaction Conditions (Solvent, Temp, Time) conditions->intermediate conditions->desired_product conditions->side_product

Caption: Competing pathways in the cyclocondensation of furan-2,3-diones.

References

Technical Support Center: Overcoming Solubility Challenges with 2,3-dihydro-dithiino[2,3-c]pyrrole-5,7-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues encountered with 2,3-dihydro-dithiino[2,3-c]pyrrole-5,7-dione.

Frequently Asked Questions (FAQs)

Q1: My batch of 2,3-dihydro-dithiino[2,3-c]pyrrole-5,7-dione is not dissolving in my primary aqueous solvent. What are the initial steps I should take?

A1: Initial troubleshooting should focus on optimizing the physical conditions of your dissolution process. Firstly, ensure that your solvent is of high purity, as impurities can affect solubility. Secondly, mechanical agitation, such as stirring or vortexing, can significantly aid in the dissolution of suspended particles. Finally, a moderate increase in temperature can enhance solubility, but be cautious of potential compound degradation at elevated temperatures. It is recommended to conduct preliminary thermal stability tests.

Q2: I have tried basic dissolution techniques without success. What other solvent-based strategies can I employ?

A2: For poorly soluble compounds like 2,3-dihydro-dithiino[2,3-c]pyrrole-5,7-dione, the use of co-solvents is a highly effective technique.[1][2] Co-solvents work by reducing the polarity of the aqueous solution, which can better accommodate non-polar solutes.[3] Commonly used co-solvents in research and pharmaceutical development include ethanol, propylene glycol, polyethylene glycol (PEG), and dimethyl sulfoxide (DMSO). It is crucial to consider the toxicity and tolerability of the co-solvent, especially for in-vivo experiments.[1]

Q3: Can I use surfactants to improve the solubility of my compound?

A3: Yes, surfactants are an excellent option for enhancing the solubility of poorly water-soluble drugs.[4][5] Surfactants are amphiphilic molecules that, above a certain concentration known as the critical micelle concentration (CMC), form micelles.[5][6][7] These micelles can encapsulate hydrophobic compounds, thereby increasing their apparent solubility in aqueous media.[5] Non-ionic surfactants such as polysorbates (e.g., Tween® 80) and poloxamers are often preferred due to their lower toxicity profiles.[5][6]

Q4: Are there any physical modification techniques I can apply to my solid compound to improve its solubility?

A4: Particle size reduction is a fundamental approach to improving the dissolution rate of a compound.[1][4][8] By increasing the surface area-to-volume ratio, a greater interaction between the solute and the solvent is facilitated, which can lead to faster dissolution.[1] Techniques such as micronization and nanosuspension can be employed to reduce particle size.[4][8]

Troubleshooting Guide: Solubility Enhancement Techniques

IssueRecommended TechniqueBrief DescriptionKey Considerations
Compound precipitates out of aqueous solution. Co-solvency The addition of a water-miscible organic solvent to reduce the overall polarity of the solvent system.[3]The final concentration of the co-solvent should be optimized to maintain solubility without introducing toxicity.[1]
Low dissolution rate in aqueous buffers. Particle Size Reduction Mechanical processes to decrease the particle size of the solid compound, thereby increasing its surface area.[1][8]This method increases the rate of dissolution but may not affect the equilibrium solubility.[2]
Poor solubility for in-vitro cell-based assays. Use of Surfactants Incorporating a surfactant into the aqueous medium to form micelles that can solubilize the hydrophobic compound.[5]The surfactant concentration should be kept above the CMC and below its toxicity threshold for the cells being used.
Compound is unstable at higher temperatures. Sonocrystallization The use of ultrasound to induce crystallization, which can lead to smaller and more uniform particle sizes.[8]This is a specialized technique that may require specific equipment.
Need for a higher concentration of the compound in solution. pH Adjustment If the compound has ionizable groups, adjusting the pH of the solution can increase its solubility.This is only effective if the compound has acidic or basic functional groups. The pKa of the compound must be known.

Experimental Protocols

Protocol 1: Solubility Enhancement using a Co-solvent System
  • Solvent Selection: Choose a biocompatible co-solvent such as DMSO, ethanol, or PEG 400.

  • Stock Solution Preparation: Dissolve the 2,3-dihydro-dithiino[2,3-c]pyrrole-5,7-dione in the chosen co-solvent to create a concentrated stock solution (e.g., 10-50 mM). Gentle warming and vortexing may be applied to aid dissolution.

  • Working Solution Preparation: Serially dilute the stock solution into the final aqueous buffer or cell culture medium. It is critical to add the stock solution to the aqueous phase with vigorous stirring to prevent precipitation.

  • Final Concentration: Ensure the final concentration of the co-solvent in the working solution is low (typically <1% v/v) to minimize potential toxicity.

  • Observation: Visually inspect the solution for any signs of precipitation. If precipitation occurs, further optimization of the co-solvent concentration or the use of an alternative co-solvent may be necessary.

Protocol 2: Micellar Solubilization using a Surfactant
  • Surfactant Selection: Select a non-ionic surfactant with a low toxicity profile, such as Tween® 80 or Poloxamer 188.

  • Surfactant Solution Preparation: Prepare an aqueous solution of the surfactant at a concentration above its known critical micelle concentration (CMC).

  • Compound Dissolution: Add the 2,3-dihydro-dithiino[2,3-c]pyrrole-5,7-dione directly to the surfactant solution.

  • Agitation and Equilibration: Stir the mixture for several hours at a controlled temperature to allow for the formation of micelles and the encapsulation of the compound.

  • Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved particles.

  • Quantification: Determine the concentration of the solubilized compound using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

Visualizing Experimental Workflows

experimental_workflow cluster_cosolvent Co-solvent Method cluster_surfactant Surfactant Method cosolvent_start Dissolve in Co-solvent cosolvent_dilute Dilute in Aqueous Phase cosolvent_start->cosolvent_dilute cosolvent_observe Observe for Precipitation cosolvent_dilute->cosolvent_observe surfactant_start Prepare Surfactant Solution (>CMC) surfactant_add Add Compound surfactant_start->surfactant_add surfactant_stir Stir to Equilibrate surfactant_add->surfactant_stir surfactant_filter Filter surfactant_stir->surfactant_filter start Poorly Soluble Compound start->cosolvent_start start->surfactant_start

Caption: Workflow for solubility enhancement.

Signaling Pathway Considerations

While the direct signaling pathways involving 2,3-dihydro-dithiino[2,3-c]pyrrole-5,7-dione are not broadly characterized, its structural motifs suggest potential interactions with pathways regulated by kinases or enzymes with cysteine-rich active sites. Researchers should consider the impact of solubilizing agents on downstream biological assays.

signaling_pathway Compound 2,3-dihydro-dithiino[2,3-c]pyrrole-5,7-dione (in solubilizing agent) Target Potential Target (e.g., Kinase, Enzyme) Compound->Target Interaction Downstream Downstream Signaling Target->Downstream Biological_Response Biological Response Downstream->Biological_Response Control Solubilizing Agent Alone (Vehicle Control) Control->Target Potential Interference Control->Downstream Control->Biological_Response

Caption: Potential experimental interactions.

References

Troubleshooting guide for the spectroscopic analysis of pyrrole-2,3-diones

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the spectroscopic analysis of pyrrole-2,3-diones.

Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the spectroscopic analysis of pyrrole-2,3-diones, categorized by analytical technique.

FTIR Spectroscopy

Question 1: Why are the carbonyl peaks in my IR spectrum broad, weak, or poorly resolved?

Answer: This issue often stems from sample preparation or moisture contamination.

  • Sample Preparation: For solid samples using a potassium bromide (KBr) pellet, ensure the sample is ground into a very fine, uniform powder and thoroughly mixed with dry KBr. Coarse or unevenly distributed particles can cause scattering of the infrared beam, leading to distorted spectra.[1]

  • Moisture: KBr is highly hygroscopic. Any absorbed water will lead to a broad absorption band in the 3500-3200 cm⁻¹ region (O-H stretching), which can obscure N-H signals.[1] Always use dry KBr and minimize the sample's exposure to the atmosphere.

  • ATR Spectroscopy: If using Attenuated Total Reflectance (ATR), poor contact between the sample and the ATR crystal can result in weak or distorted signals.[2] Ensure sufficient pressure is applied for solid samples.

Question 2: I see sharp, unexpected peaks around 2350 cm⁻¹ and in the 3700-3500 cm⁻¹ range. What are they?

Answer: These are common atmospheric artifacts. The peak near 2350 cm⁻¹ is due to atmospheric carbon dioxide (CO₂), and the sharp rotational lines in the 3700-3500 cm⁻¹ region are from water vapor.[2][3] To minimize these, ensure the spectrometer's sample compartment is purged with a dry gas like nitrogen or dry air before and during the measurement.[1] Running a fresh background spectrum can also help compensate for these interferences.[3]

Question 3: The baseline of my IR spectrum is sloped or curved. How can I resolve this?

Answer: Baseline drift can be caused by several factors:

  • Particle Size: In solid samples, particles that are too large can cause light scattering, resulting in a sloping baseline.[4] Proper grinding is essential.

  • Instrumental Factors: Changes in the instrument's temperature or detector noise can contribute to baseline issues.[2][4] Allow the instrument to warm up and stabilize.

  • Data Processing: Most spectroscopy software includes tools for baseline correction. A polynomial fit is a common method to correct for these artifacts after data acquisition.[4]

NMR Spectroscopy

Question 1: Why are the signals for the pyrrole ring protons or adjacent carbons broad in my NMR spectrum?

Answer: Signal broadening in the NMR spectra of nitrogen-containing heterocycles is a common issue.

  • Quadrupolar Broadening: The nitrogen-14 (¹⁴N) nucleus has a quadrupole moment, which can lead to rapid relaxation and broadening of adjacent proton and carbon signals.[5][6] This is a natural property of the molecule.

  • Sample Purity: The presence of paramagnetic impurities (like dissolved oxygen or metal ions) can cause significant line broadening. Degassing the NMR solvent or using a fresh, high-purity solvent can help.

  • Chemical Exchange: If the N-H proton is undergoing rapid chemical exchange with residual water or an acidic/basic impurity in the solvent, its signal and those of coupled protons can broaden or disappear. Using a very dry deuterated solvent is critical.

Question 2: I am having difficulty assigning the carbonyl carbons in the ¹³C NMR spectrum. What are their expected chemical shifts and why might they be hard to see?

Answer: The carbonyl carbons of the pyrrole-2,3-dione ring have characteristic chemical shifts but can be challenging to detect.

  • Expected Chemical Shifts: Based on literature data, the C2 and C3 carbonyl carbons typically appear far downfield. For example, in one derivative, C2 was observed at δ 173.7 ppm and C3 at δ 182.2 ppm.[7] An attached aroyl carbonyl can appear even further downfield, around δ 190.8 ppm.[7]

  • Low Intensity: Carbonyl carbons are quaternary (lacking attached protons) and often have long relaxation times, leading to signals of low intensity in standard ¹³C NMR experiments.[8] Increasing the number of scans or adjusting acquisition parameters (e.g., increasing the relaxation delay) can help improve the signal-to-noise ratio.

Question 3: My ¹H NMR spectrum shows complex, overlapping multiplets in the aromatic region. How can I simplify this for easier interpretation?

Answer: Overlapping signals in the aromatic region are common, especially with multiple substituted phenyl rings.

  • Higher Field Strength: Using a spectrometer with a higher magnetic field strength (e.g., 600 MHz vs. 400 MHz) will increase chemical shift dispersion and can resolve overlapping multiplets into distinct patterns.

  • 2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) can help identify which protons are coupled to each other, while HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) can correlate protons with their directly attached or long-range coupled carbons, respectively. This allows for unambiguous assignment even when signals overlap.

Mass Spectrometry

Question 1: What are the expected fragmentation patterns for pyrrole-2,3-diones in mass spectrometry?

Answer: The fragmentation of pyrrole-2,3-diones is typically influenced by the multiple carbonyl groups. Common fragmentation pathways may include:

  • Loss of carbon monoxide (CO) from the dione system.

  • Cleavage at the N1-substituent or the C4/C5-substituents.

  • The specific fragmentation will be highly dependent on the substituents present on the pyrrole ring and the ionization method used (e.g., EI, ESI).[9]

Question 2: The molecular ion peak (M⁺) in my mass spectrum is weak or absent. What could be the cause?

Answer: A weak or absent molecular ion peak can occur for several reasons:

  • Compound Instability: The molecule may be unstable under the chosen ionization conditions (especially with high-energy methods like Electron Ionization), leading to extensive fragmentation.

  • Ionization Method: Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) are more likely to yield a strong signal for the protonated molecule [M+H]⁺ or other adducts with minimal fragmentation. Consider switching to one of these methods if you are using EI.

UV-Vis Spectroscopy

Question 1: My UV-Vis spectrum lacks clear absorption bands or shows unexpected absorbance. What are the common issues?

Answer: Problems with UV-Vis spectra are often related to the sample preparation or solvent.

  • Concentration: If the concentration is too high, the detector can be saturated, leading to flattened peaks. If it is too low, the signal may be indistinguishable from the baseline noise. Prepare a dilution series to find the optimal concentration.

  • Solvent Choice: The solvent must be transparent in the wavelength range of interest. Ensure you are using a spectroscopic-grade solvent and use the same solvent to run the baseline/blank.

  • Impurities: Highly conjugated impurities can have strong UV absorbance and may obscure the spectrum of your target compound. Ensure your sample is pure.[10]

Summary of Spectroscopic Data

The following tables summarize typical quantitative data for substituted pyrrole-2,3-diones based on published literature.[7] Actual values will vary depending on the specific substituents and solvent used.

Table 1: Typical ¹H NMR Chemical Shifts (δ) for Pyrrole-2,3-dione Derivatives

Proton TypeTypical Chemical Shift (ppm)Notes
Aromatic Protons7.00 - 8.00Complex multiplets are common. Specific shifts depend on ring substituents.
N-CH₃3.10 - 3.40Typically appear as singlets.
OCH₃3.60 - 4.00Typically appear as singlets.
Phenyl-CH₃2.40 - 2.50Typically appear as singlets.

Table 2: Typical ¹³C NMR Chemical Shifts (δ) for Pyrrole-2,3-dione Derivatives

Carbon TypeTypical Chemical Shift (ppm)Notes
C=O (Aroyl)187 - 191Carbonyl of a benzoyl group, for example.
C=O (C3-dione)180 - 183One of the two core dione carbonyls.
C=O (C2-dione)163 - 174The second core dione carbonyl.
C=O (Carbamyl)160 - 164Carbonyl on an N-carbamyl substituent.
Aromatic Carbons110 - 155A wide range of signals for the various aromatic carbons.
OCH₃55 - 57
N-CH₃37 - 41
Phenyl-CH₃~21

Table 3: Characteristic IR Absorption Frequencies (cm⁻¹) for Pyrrole-2,3-diones

Functional GroupTypical Wavenumber (cm⁻¹)Notes
C=O Stretch (Dione & Aroyl)1650 - 1780Multiple distinct, sharp bands are expected due to the different electronic environments of the carbonyl groups. A representative compound showed bands at 1774, 1722, 1701, and 1652 cm⁻¹.[7]
C=C Aromatic Stretch1440 - 1610Medium to weak intensity bands.
C-H Aromatic & Aliphatic2900 - 3100

Diagrams and Workflows

The following diagrams illustrate common troubleshooting and analysis workflows.

TroubleshootingWorkflow cluster_problem Problem Identification cluster_checks Systematic Checks cluster_action Corrective Actions cluster_resolution Resolution start Abnormal Spectrum (e.g., Broad Peaks, Artifacts, Wrong Shifts) purity 1. Check Sample Purity (TLC, LC-MS, Previous Data) start->purity Start Troubleshooting instrument 2. Check Instrument Settings (Calibration, Resolution, Parameters) purity->instrument purify Purify Sample (Recrystallization, Chromatography) purity->purify Impure? prep 3. Review Sample Preparation (Solvent, Concentration, KBr Pellet) instrument->prep rerun Prepare New Sample & Re-acquire Data prep->rerun If issues found purify->rerun end_ok Spectrum is Good rerun->end_ok Successful end_consult Problem Persists: Consult Literature / Specialist rerun->end_consult Unsuccessful

Caption: General troubleshooting workflow for spectroscopic analysis.

Caption: Correlation of data from different spectroscopic techniques.

Key Experimental Protocols

Protocol 1: Sample Preparation for FTIR using KBr Pellet
  • Drying: Gently heat analytical grade KBr powder in an oven at ~110 °C for 2-4 hours to remove moisture. Store in a desiccator.

  • Grinding: Add approximately 1-2 mg of the solid pyrrole-2,3-dione sample to an agate mortar. Add about 100-200 mg of the dried KBr.

  • Mixing: Gently grind the mixture with the pestle for several minutes until it becomes a fine, homogenous powder with a consistent, pale appearance.

  • Pressing: Transfer a portion of the powder to a pellet-pressing die. Apply pressure using a hydraulic press (typically 7-10 tons) for 1-2 minutes.

  • Analysis: Carefully remove the resulting transparent or translucent pellet from the die and place it in the spectrometer's sample holder for analysis. A good pellet should be clear and free of cracks.

Protocol 2: Sample Preparation for ¹H and ¹³C NMR Spectroscopy
  • Sample Weighing: Accurately weigh 5-10 mg of the purified pyrrole-2,3-dione sample directly into a clean, dry NMR tube.

  • Solvent Addition: Using a pipette, add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the NMR tube. Ensure the solvent is from a fresh, sealed bottle to minimize water content.

  • Dissolution: Cap the NMR tube and gently vortex or invert it until the sample is completely dissolved. A brief sonication may aid dissolution if necessary.

  • Analysis: Insert the NMR tube into the spectrometer spinner and place it in the NMR probe. Allow a few minutes for the sample temperature to equilibrate before starting the acquisition.

Protocol 3: Sample Preparation for Mass Spectrometry (ESI)
  • Stock Solution: Prepare a stock solution of the pyrrole-2,3-dione sample at a concentration of approximately 1 mg/mL in a high-purity solvent like methanol or acetonitrile.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using a solvent mixture appropriate for ESI-MS, typically containing a small amount of acid (e.g., 0.1% formic acid) to promote protonation.

  • Analysis: Introduce the working solution into the mass spectrometer's ESI source via direct infusion using a syringe pump or through an LC system. Optimize source parameters to achieve a stable signal for the expected [M+H]⁺ ion.

References

Stability studies of 2,3-dihydro-dithiino[2,3-c]pyrrole-5,7-dione derivatives under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Stability of 2,3-dihydro-dithiino[2,3-c]pyrrole-5,7-dione Derivatives

This technical support guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and standardized protocols for conducting stability studies on 2,3-dihydro-dithiino[2,3-c]pyrrole-5,7-dione derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most likely degradation pathways for 2,3-dihydro-dithiino[2,3-c]pyrrole-5,7-dione derivatives?

A1: Based on the core structure, which contains a dithiino ring and a succinimide-like dione, the primary degradation pathways are anticipated to be hydrolysis and oxidation.

  • Hydrolysis: The dione ring (a cyclic imide) is susceptible to hydrolysis under both acidic and basic conditions, leading to ring-opening and the formation of a dicarboxylic acid derivative.

  • Oxidation: The sulfur atoms in the dithiino ring are prone to oxidation, which can form sulfoxides and subsequently sulfones, altering the compound's polarity and pharmacological profile. This is a common instability issue for sulfur-containing heterocycles.[1]

Q2: I am observing rapid degradation of my compound in an aqueous solution at neutral pH. What could be the cause?

A2: While hydrolysis is typically accelerated by acidic or basic conditions, some derivatives can be labile even at neutral pH, especially in the presence of certain buffers. Catalysis by buffer salts (e.g., phosphate) can occur. Additionally, ensure your water is deoxygenated, as dissolved oxygen can promote oxidative degradation, especially if trace metal ions are present.

Q3: My HPLC analysis shows multiple new peaks after a forced degradation study. How can I identify them?

A3: The appearance of multiple peaks suggests several degradation products. A logical approach to identification is:

  • Mass Spectrometry (LC-MS): This is the most powerful tool. Compare the mass-to-charge ratio (m/z) of the new peaks to the parent compound. An increase of 16 amu often suggests oxidation (addition of one oxygen atom), while an increase of 18 amu suggests hydrolysis (addition of H₂O).

  • Comparative Analysis: Run separate stress conditions (acid, base, peroxide, light, heat) and observe which peaks appear under each condition. This helps assign peaks to specific degradation pathways. For example, peaks appearing only in the peroxide sample are likely oxidation products.

  • UV-Vis Spectra: Use a photodiode array (PDA) detector during HPLC to obtain UV spectra for each peak. A significant shift in the absorption maximum can indicate structural changes to the core chromophore.

Q4: Troubleshooting Guide: Common Experimental Issues

Issue Encountered Potential Cause Recommended Solution
Poor recovery of the parent compound even in control samples. Adsorption onto container surfaces (glass or plastic).Use silanized glassware or polypropylene vials. Include a time-zero control sample to establish a baseline.
Inconsistent degradation rates between replicate experiments. Inconsistent temperature control; variability in light exposure; contamination.Ensure precise temperature control using a calibrated oven or water bath. For photostability, use a validated light chamber with controlled irradiance.[2][3][4] Use high-purity solvents and reagents.
HPLC peak for the parent compound is tailing or showing poor shape. Secondary interactions with the stationary phase; inappropriate mobile phase pH.Screen different HPLC columns (e.g., C18, Phenyl-Hexyl). Adjust the mobile phase pH to ensure the analyte is in a single ionic state. Add a competing amine (e.g., triethylamine) for basic compounds or an acid for acidic compounds.
Precipitation observed after adding acid or base to the sample. The compound or its degradation products have poor solubility at that specific pH.Use a co-solvent (e.g., acetonitrile, methanol) to maintain solubility.[2] Ensure the final concentration is below the solubility limit in the stress medium.

Quantitative Data Summary

The following tables present hypothetical yet plausible data from a typical forced degradation study on a representative 2,3-dihydro-dithiino[2,3-c]pyrrole-5,7-dione derivative ("Compound X"). Studies are typically performed to achieve 5-20% degradation to ensure the analytical method is stability-indicating.[2]

Table 1: Summary of Forced Degradation Results for Compound X

Stress ConditionReagent/SettingTimeTemperature% Assay of Compound X% Total DegradationMajor Degradation Products (Hypothetical)
Acid Hydrolysis 0.1 M HCl24 h60°C88.2%11.8%Ring-Opened Diacid (DP1)
Base Hydrolysis 0.1 M NaOH4 h25°C85.5%14.5%Ring-Opened Diacid (DP1)
Oxidative 3% H₂O₂8 h25°C89.1%10.9%Sulfoxide (DP2), Sulfone (DP3)
Thermal Solid State7 days80°C98.6%1.4%Minor unidentified peaks
Photolytic ICH Q1B Option 27 days25°C96.5%3.5%Photodegradant (DP4)

Table 2: pH-Rate Profile for Hydrolysis of Compound X at 50°C

pHBuffer SystemApparent First-Order Rate Constant (k, h⁻¹)Half-Life (t½, hours)
2.0 HCl/KCl0.00977.0
4.0 Acetate0.003231.0
7.0 Phosphate0.005138.6
9.0 Borate0.04515.4
12.0 NaOH0.1803.9

Experimental Protocols

Protocol 1: General Forced Degradation Procedure

This protocol outlines a standard method for subjecting a drug substance to various stress conditions as mandated by regulatory guidelines like ICH Q1A(R2).

  • Preparation of Stock Solution: Prepare a 1.0 mg/mL stock solution of the 2,3-dihydro-dithiino[2,3-c]pyrrole-5,7-dione derivative in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl. Incubate in a water bath at 60°C. Withdraw samples at predetermined intervals (e.g., 2, 8, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute to the target concentration for analysis.[5]

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH. Keep at room temperature (25°C). Withdraw samples, neutralize with 0.1 M HCl, and dilute for analysis. Due to higher reactivity, sampling times are often shorter (e.g., 0.5, 2, 4 hours).

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% hydrogen peroxide. Keep at room temperature (25°C) protected from light. Withdraw samples, quench any remaining peroxide if necessary (e.g., with sodium sulfite), and dilute for analysis.

  • Thermal Degradation: Store the solid compound in a controlled temperature oven (e.g., 80°C). At each time point, weigh an appropriate amount, dissolve, and dilute for analysis. A parallel control sample should be stored at refrigerated conditions.

  • Photostability: Expose the solid compound and a solution (in quartz cuvettes) to a light source meeting ICH Q1B specifications (overall illumination of ≥1.2 million lux hours and an integrated near UV energy of ≥200 watt hours/square meter). Wrap a control sample in aluminum foil and place it alongside the exposed sample.

  • Analysis: Analyze all samples and controls using a validated, stability-indicating HPLC method, typically with PDA and MS detectors.

Visualizations: Workflows and Pathways

Forced Degradation Experimental Workflow

G cluster_prep 1. Sample Preparation cluster_stress 2. Application of Stress Conditions cluster_analysis 3. Analysis & Evaluation prep Prepare 1 mg/mL Stock Solution acid Acidic (0.1 M HCl, 60°C) prep->acid base Alkaline (0.1 M NaOH, 25°C) prep->base oxid Oxidative (3% H₂O₂, 25°C) prep->oxid photo Photolytic (ICH Q1B) prep->photo thermal Thermal (Solid, 80°C) prep->thermal sampling Neutralize & Dilute (as needed) acid->sampling base->sampling oxid->sampling photo->sampling thermal->sampling analysis HPLC-PDA/MS Analysis sampling->analysis eval Identify Degradants & Calculate Mass Balance analysis->eval

Caption: Workflow for a typical forced degradation study.

Potential Degradation Pathways

G cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway parent 2,3-Dihydro-dithiino[2,3-c] pyrrole-5,7-dione Derivative dp1 Ring-Opened Diacid (DP1) parent->dp1 H⁺ or OH⁻ H₂O dp2 Sulfoxide (DP2) parent->dp2 [O] (e.g., H₂O₂) dp3 Sulfone (DP3) dp2->dp3 [O]

Caption: Major anticipated degradation routes for the core structure.

Troubleshooting Logic for Unexpected HPLC Peaks

Caption: Decision tree for preliminary identification of degradants.

References

Technical Support Center: Scale-Up Synthesis of Fused Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges during the scale-up synthesis of fused heterocyclic compounds. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the scale-up process.

Issue: Low or Inconsistent Yields

Q1: My reaction yield dropped significantly when moving from a lab-scale (grams) to a pilot-scale (kilograms) synthesis. What are the potential causes and how can I troubleshoot this?

A1: A drop in yield upon scale-up is a common challenge and can be attributed to several factors. A systematic approach is best for troubleshooting.[1]

  • Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentration are critical.[1] What works on a small scale may not be optimal for a larger volume due to differences in heat and mass transfer.[2]

    • Solution: Re-optimize reaction parameters at the larger scale. Perform small-scale trial reactions to identify the ideal conditions before committing large quantities of starting materials.[1]

  • Inefficient Mixing: Inadequate stirring in a larger reactor can lead to poor reaction rates and lower yields, especially in heterogeneous reactions.[1][2]

    • Solution: Ensure the stirring rate is sufficient for the scale and viscosity of your reaction mixture. The type of stirrer (e.g., mechanical vs. magnetic) can also have a significant impact.[2]

  • Impurity Amplification: Minor side reactions that were negligible at a small scale can become significant and problematic during scale-up.[2]

    • Solution: Use reagents and solvents of appropriate purity. Ensure solvents are dry if the reaction is moisture-sensitive.[1]

  • Product Decomposition: The desired product might be unstable under the prolonged reaction times or higher temperatures that can occur during scale-up.[1]

    • Solution: Monitor the reaction progress using techniques like TLC or LC-MS to check for product degradation over time.[1]

Issue: Exothermic Reactions and Poor Temperature Control

Q2: I am observing a dangerous temperature spike (thermal runaway) during my scale-up synthesis, which was not an issue at the lab scale. How can I manage this exothermic reaction safely?

A2: Exothermic reactions are a major safety concern during scale-up. As the reactor volume increases, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[3][4]

  • Controlled Addition: Instead of adding all reagents at once, use a controlled, dropwise addition of one of the reactants. This is a common strategy to manage exotherms in batch processes.[3]

  • Improved Cooling: Ensure your reactor's cooling system is adequate for the heat generated by the reaction. The reactor's jacket may not be sufficient to remove heat quickly enough in a larger volume.[2]

  • Flow Chemistry: Consider transitioning from a batch process to a continuous flow setup. Flow reactors have superior heat-transfer coefficients, which allows for better control of exothermic reactions.[3][5]

  • Solvent Choice: The choice of solvent can influence the reaction's thermal profile. A solvent with a higher boiling point and specific heat capacity can help to absorb and dissipate heat more effectively.

Issue: Product Purification and Isolation Challenges

Q3: I am struggling to purify my fused heterocyclic compound at a larger scale. Column chromatography, which worked in the lab, is not practical for kilograms of product. What are my options?

A3: Purification is a significant hurdle in scaling up. Solution-phase strategies often introduce purification requirements that are difficult to manage at a large scale.[6]

  • Crystallization: This is one of the most effective methods for purifying large quantities of a solid compound.

    • Troubleshooting Crystallization: Achieving a consistent crystal form (polymorphism) can be a challenge.[7] Factors like solvent, cooling rate, and agitation speed can all influence the crystal structure. A thorough understanding of mixing is crucial for developing a scalable and robust crystallization process.[8]

  • Fluorous Synthesis: This technique involves using fluorous tags on reagents or substrates, allowing for easy separation of the product from impurities through fluorous solid-phase extraction (F-SPE) or fluorous flash chromatography (F-FC).[9] This method is scalable from milligrams to over 10 grams.[9]

  • Solvent Extraction: A well-designed liquid-liquid extraction procedure can be a powerful and scalable purification technique. Optimizing the solvent system and pH is critical for efficient separation.

  • Scavenger Resins: Polymer-bound scavengers can be used to remove excess reagents or byproducts from the reaction mixture. This technique can be performed in a homogeneous solution and is often rapid and clean.[9]

Frequently Asked Questions (FAQs)

Q4: What are the most critical factors to consider when selecting a solvent for a scale-up synthesis of a fused heterocyclic compound?

A4: Solvent selection is crucial and can impact reaction selectivity, rate, and safety.

  • Reaction Selectivity: In some cases, the solvent can control the site of alkylation in azolo-fused ring heterocycles. For example, reactions in THF may favor one isomer, while DMSO may favor another.[10]

  • Process Safety: The solvent's boiling point, flash point, and toxicity are critical safety considerations, especially at a large scale.

  • Environmental Impact: The use of "green solvents" like water, ionic liquids, or deep eutectic solvents is becoming increasingly important to reduce the environmental impact of chemical synthesis.[11]

  • Downstream Processing: The solvent should be easily removable and should not interfere with purification steps like crystallization.

Q5: How can I ensure my scaled-up process is robust and reproducible?

A5: A robust and repeatable process is essential for consistent product quality and safety.[7]

  • Process Understanding: A thorough understanding of the reaction mechanism, kinetics, and potential side reactions is crucial.

  • Parameter Control: Tightly control critical process parameters such as temperature, pressure, addition rates, and mixing speed.

  • Documentation: Maintain detailed records of all reaction parameters and observations for each batch.[2]

  • Quality Control: Implement in-process controls and final product testing to ensure each batch meets the required specifications.

Data Presentation

Table 1: Comparison of Purification Techniques for Scale-Up

Purification TechniqueAdvantagesDisadvantagesScalability
Crystallization High purity, cost-effective for large quantities.Can be difficult to control polymorphism, may require significant process development.[7][8]Excellent
Column Chromatography High resolution for complex mixtures.Not practical for very large quantities due to solvent consumption and time.Poor
Fluorous Separation Scalable from mg to >10 g, can be combined with other methods.[9]Requires use of fluorous-tagged reagents or substrates.Good
Solvent Extraction Scalable, can be run in continuous mode.May not provide sufficient purity on its own, can generate large volumes of solvent waste.Excellent
Scavenger Resins Rapid and clean, can use near stoichiometric amounts of scavenger.[9]Cost of resins can be a factor, may not be suitable for all types of impurities.Good

Experimental Protocols

Protocol 1: General Procedure for Scale-Up Reaction Monitoring

  • Initial Sampling: Before starting the reaction, take a sample of the reaction mixture for initial analysis (TLC, LC-MS, or GC-MS).

  • Regular Sampling: Once the reaction is initiated, take samples at regular intervals (e.g., every 30-60 minutes). The frequency will depend on the expected reaction rate.

  • Sample Preparation: Quench the reaction in the sample immediately to prevent further changes. This can be done by diluting with a suitable solvent or adding a quenching agent.

  • Analysis: Analyze the samples using the chosen analytical technique to monitor the disappearance of starting materials and the appearance of the product and any byproducts.[1]

  • Endpoint Determination: Continue monitoring until the reaction has reached completion, as indicated by the complete consumption of the limiting reagent.

Mandatory Visualization

Scale_Up_Workflow cluster_lab Lab Scale (grams) cluster_pilot Pilot Scale (kilograms) cluster_troubleshooting Troubleshooting Loop lab_synthesis Initial Synthesis & Optimization lab_purification Purification (e.g., Chromatography) lab_synthesis->lab_purification lab_analysis Characterization (NMR, MS, etc.) lab_purification->lab_analysis process_safety Process Safety Review (HAZOP) lab_analysis->process_safety Technology Transfer scale_up_synthesis Scale-Up Synthesis process_safety->scale_up_synthesis in_process_control In-Process Control (IPC) scale_up_synthesis->in_process_control scale_up_purification Purification (e.g., Crystallization) in_process_control->scale_up_purification identify_issue Identify Issue (e.g., Low Yield) in_process_control->identify_issue Deviation Detected pilot_analysis QC Analysis scale_up_purification->pilot_analysis re_optimize Re-optimize Parameters identify_issue->re_optimize modify_protocol Modify Protocol re_optimize->modify_protocol modify_protocol->scale_up_synthesis Implement Changes Troubleshooting_Decision_Tree start Low Yield at Scale-Up check_mixing Is Mixing Efficient? start->check_mixing improve_mixing Increase Stir Rate / Change Impeller check_mixing->improve_mixing No check_temp Is Temperature Control Adequate? check_mixing->check_temp Yes improve_mixing->check_temp improve_cooling Improve Cooling / Control Addition Rate check_temp->improve_cooling No check_purity Are Reagents/Solvents Pure? check_temp->check_purity Yes improve_cooling->check_purity purify_reagents Use Higher Purity Materials check_purity->purify_reagents No check_decomposition Is Product Decomposing? check_purity->check_decomposition Yes purify_reagents->check_decomposition modify_conditions Lower Temperature / Shorter Reaction Time check_decomposition->modify_conditions Yes end_node Yield Improved check_decomposition->end_node No modify_conditions->end_node

References

Preventing degradation of 2,3-dihydro-dithiino[2,3-c]pyrrole-5,7-dione during functionalization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the functionalization of 2,3-dihydro-dithiino[2,3-c]pyrrole-5,7-dione. The primary focus is on preventing the degradation of the molecule's core structure, which is susceptible to disulfide bond cleavage.

Troubleshooting Guide

This guide addresses common issues encountered during the functionalization of 2,3-dihydro-dithiino[2,3-c]pyrrole-5,7-dione, focusing on the N-H position of the pyrrole-5,7-dione moiety.

Issue Potential Cause Recommended Solution
Low or No Product Yield Degradation of the starting material: The disulfide bridge in the dithiino ring is sensitive to certain reagents and conditions.- Avoid harsh bases: Use milder, non-nucleophilic bases such as triethylamine (TEA), diisopropylethylamine (DIPEA), or potassium carbonate. - Control pH: Maintain a neutral or slightly acidic pH. Disulfide bonds can be cleaved under basic conditions.[1][2] - Avoid strong reducing agents: Reagents like dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP), and β-mercaptoethanol will cleave the disulfide bond.[1][2]
Poor reactivity of the N-H bond: The acidity of the N-H proton may not be sufficient for deprotonation under the chosen conditions.- Use a stronger, non-nucleophilic base: If milder bases are ineffective, consider stronger options like sodium hydride (NaH) at low temperatures (e.g., 0 °C). - Consider alternative reaction pathways: For N-alkylation with alcohols, the Mitsunobu reaction can be effective under neutral conditions.
Formation of Multiple Products/Side Reactions Cleavage of the disulfide bond: Nucleophilic attack on the sulfur atoms of the disulfide bridge can lead to ring-opened byproducts.- Use less nucleophilic reagents: Opt for reagents that are less likely to attack the disulfide bond. - Lower reaction temperature: Reducing the temperature can minimize side reactions.
Reaction at other positions: While less likely, reaction at other sites on the molecule could occur under certain conditions.- Protect other functional groups if present on the desired substituent. - Optimize reaction conditions (solvent, temperature, stoichiometry) to favor N-functionalization.
Complete Degradation of Starting Material Incompatible reaction conditions: The combination of reagents, solvent, and temperature may be too harsh for the molecule.- Perform a systematic evaluation of reaction parameters: Start with milder conditions and incrementally increase the reactivity. - Thoroughly review the compatibility of all reagents with disulfide bonds.
Difficulty in Product Purification Presence of triphenylphosphine oxide (from Mitsunobu reaction): This byproduct can be challenging to remove by standard chromatography.- Use polymer-supported triphenylphosphine. - Employ modified Mitsunobu reagents that generate easily removable byproducts. [3]
Similar polarity of starting material and product: This can make chromatographic separation difficult.- Consider derivatization to alter the polarity of the product for easier separation. - Explore alternative purification techniques like crystallization or preparative HPLC.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for 2,3-dihydro-dithiino[2,3-c]pyrrole-5,7-dione during functionalization?

A1: The most probable degradation pathway is the cleavage of the disulfide bond in the dithiino ring. This can occur via nucleophilic attack or reduction, leading to the opening of the heterocyclic ring system.

Q2: What types of reagents should be strictly avoided when working with this compound?

A2: To prevent degradation, avoid:

  • Strong reducing agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP), β-mercaptoethanol, and sodium borohydride.

  • Strongly basic conditions: High concentrations of hydroxide or alkoxides can promote disulfide cleavage.[1][2]

  • Strong nucleophiles: Reagents that can readily attack the sulfur atoms of the disulfide bond.

Q3: What are the recommended conditions for N-alkylation?

A3: For N-alkylation, it is advisable to start with mild conditions.

  • Method 1 (Base-mediated): Use an alkyl halide with a mild, non-nucleophilic base like potassium carbonate or triethylamine in a polar aprotic solvent such as DMF or acetonitrile at room temperature to 50°C.

  • Method 2 (Mitsunobu Reaction): For alkylation with an alcohol, the Mitsunobu reaction using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) is a good option as it proceeds under neutral conditions.[3][4][5]

Q4: What are the recommended conditions for N-acylation?

A4: N-acylation can typically be achieved using an acyl chloride or anhydride in the presence of a non-nucleophilic base like triethylamine or pyridine in an aprotic solvent like dichloromethane or THF at 0 °C to room temperature.

Q5: How can I monitor the progress of my reaction while ensuring the disulfide bond remains intact?

A5: Thin-layer chromatography (TLC) is a suitable method for monitoring the reaction. You can spot the starting material, the reaction mixture, and a co-spot. To confirm the integrity of the disulfide bond in your product, you can use techniques like mass spectrometry to verify the expected molecular weight and NMR spectroscopy to confirm the overall structure.

Experimental Protocols

Representative Protocol for N-Alkylation via Mitsunobu Reaction

This protocol describes a general procedure for the N-alkylation of 2,3-dihydro-dithiino[2,3-c]pyrrole-5,7-dione with a primary or secondary alcohol.

Materials:

  • 2,3-dihydro-dithiino[2,3-c]pyrrole-5,7-dione

  • Alcohol (1.1 equivalents)

  • Triphenylphosphine (PPh₃) (1.2 equivalents)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.2 equivalents)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,3-dihydro-dithiino[2,3-c]pyrrole-5,7-dione, the desired alcohol, and triphenylphosphine.

  • Dissolve the solids in anhydrous THF.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add a solution of DIAD or DEAD in anhydrous THF to the cooled reaction mixture dropwise over 10-15 minutes.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the N-alkylated product.

Visualizations

Degradation Pathway

Potential Degradation Pathway A 2,3-dihydro-dithiino[2,3-c]pyrrole-5,7-dione B Ring-Opened Thiolate Intermediate A->B  Reducing Agents (DTT, TCEP)  Strong Nucleophiles  High pH C Further Degradation Products B->C  Workup / Further Reactions

Caption: Presumed degradation of the target compound via disulfide bond cleavage.

Experimental Workflow for N-Functionalization

General Workflow for N-Functionalization cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Starting Material in Anhydrous Solvent B Add Reagents under Inert Atmosphere A->B C Stir at Appropriate Temperature B->C D Monitor by TLC C->D E Quench Reaction & Remove Solvent D->E  Reaction Complete F Column Chromatography E->F G Characterize Product (NMR, MS) F->G

Caption: A typical experimental workflow for the functionalization of the target compound.

References

Refinement of experimental protocols for synthesizing thiazolo[3,2-a]pyrimidine-3-one derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Thiazolo[3,2-a]pyrimidine-3-one Derivatives

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining experimental protocols for the synthesis of thiazolo[3,2-a]pyrimidine-3-one derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

General Synthesis & Reaction Conditions

Question 1: What are the common starting materials for synthesizing the thiazolo[3,2-a]pyrimidine core?

Answer: The synthesis of thiazolo[3,2-a]pyrimidine derivatives frequently begins with a Biginelli reaction to form a dihydropyrimidine-2-thione intermediate.[1][2][3][4] This is a three-component reaction typically involving an aromatic aldehyde, thiourea, and a β-dicarbonyl compound like acetylacetone or acetoacetic ether.[1][3][4] The resulting pyrimidine-2-thione is then reacted with a reagent such as ethyl chloroacetate to construct the fused thiazole ring.[1][3][4]

Question 2: My Biginelli reaction for the pyrimidine-2-thione precursor is giving a low yield. What can I do?

Answer: Low yields in the Biginelli reaction can often be attributed to the reaction conditions. Here are a few parameters you can adjust:

  • Catalyst: The choice of catalyst can be critical. While some reactions proceed without a catalyst, acidic catalysts like hydrochloric acid or p-toluenesulfonic acid (PTSA) are commonly used.[5][6] For aldehydes with electron-donating groups, molecular iodine has been shown to be an effective catalyst.[3][4]

  • Solvent: Ethanol is a frequently used solvent.[6] However, for certain substrates, acetonitrile is also effective.[3][4] In some cases, solvent-free conditions at elevated temperatures (e.g., 120°C) have been reported to be successful.[4]

  • Temperature: Refluxing the reaction mixture is a common practice.[6] The optimal temperature will depend on the solvent and specific reactants used.

Question 3: I am having trouble with the cyclization step to form the thiazolo[3,2-a]pyrimidine-3-one ring. What are some common issues and solutions?

Answer: The intramolecular cyclization is a key step that can present challenges. Here are some troubleshooting tips:

  • Incomplete Reaction: If the reaction is not going to completion, consider increasing the reaction time or temperature. For the reaction of pyrimidine-2-thiones with ethyl chloroacetate, heating at 120°C without a solvent has been reported to be effective.[3][4]

  • Side Products: The formation of side products can be minimized by carefully controlling the reaction conditions. Ensure your starting materials are pure and dry. The dropwise addition of reagents can sometimes help control the reaction and reduce the formation of unwanted byproducts.

  • Purification Difficulties: Purification of heterocyclic compounds can be challenging due to poor physical properties.[7] Recrystallization from a suitable solvent like ethanol is a common purification method.[1] If recrystallization is not effective, column chromatography may be necessary. For more complex libraries of compounds, solid-phase synthesis can be an alternative approach that simplifies purification by allowing for washing away reagents and byproducts.[7]

Specific Synthetic Routes & Reagents

Question 4: Can you provide an overview of a one-pot synthesis method for thiazolo[3,2-a]pyrimidine derivatives?

Answer: Yes, a one-pot method has been developed for the synthesis of certain thiazolo[3,2-a]pyrimidine hydrobromide derivatives. This approach involves the α-bromination of a ketone (e.g., cyclohexanone) with N-Bromosuccinimide (NBS), followed by cyclization with a 3,4-dihydropyrimidine-2(1H)-thione in the presence of p-toluenesulfonic acid (PTSA) in acetonitrile.[5] This method is advantageous due to its simplicity, shorter reaction times, and good yields.[5]

Question 5: What is the role of polyphosphoric acid (PPA) in some synthetic routes?

Answer: Polyphosphoric acid (PPA) is used as a cyclodehydrating agent. In some protocols, 2-phenacylthio-dihydropyrimidine hydrobromides are heated with PPA to induce intramolecular cyclization to form the thiazolo[3,2-a]pyrimidine core.[8]

Question 6: Are there alternative methods to traditional solution-phase synthesis?

Answer: Yes, solid-phase synthesis has been successfully employed to create libraries of thiazolo[4,5-d]pyrimidin-7(6H)-one derivatives, a related scaffold.[7] This technique can be adapted and offers advantages in terms of purification, as the product is attached to a solid support and impurities can be washed away.[7] This method is particularly useful for generating a large number of diverse compounds for screening purposes.[7]

Experimental Protocols & Data

Protocol 1: Synthesis of Thiazolo[3,2-a]pyrimidine-3-one via Biginelli Reaction and Cyclization

This protocol is based on methodologies described in the literature.[1][3][4]

Step 1: Synthesis of 1,2,3,4-tetrahydropyrimidine-2-thione (Biginelli Condensation)

  • In a round-bottom flask, combine the aromatic aldehyde (1 mmol), thiourea (1.5 mmol), and a β-dicarbonyl compound (e.g., acetylacetone, 1 mmol).

  • Add a catalytic amount of a suitable catalyst (e.g., iodine or a few drops of concentrated HCl).

  • Add an appropriate solvent (e.g., acetonitrile or ethanol) or proceed under solvent-free conditions.

  • Reflux the mixture for the specified time (typically several hours) or heat at a specific temperature (e.g., 120°C).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture. The product may precipitate out.

  • Collect the solid by filtration, wash with a cold solvent (e.g., ethanol), and dry.

Step 2: Synthesis of Thiazolo[3,2-a]pyrimidine-3-one

  • Mix the dried 1,2,3,4-tetrahydropyrimidine-2-thione (1 mmol) with an excess of ethyl chloroacetate (e.g., 5 mmol).

  • Heat the mixture at 120°C for 1-2 hours without a solvent.[3][4]

  • Cool the reaction mixture to room temperature.

  • Add ethyl acetate to precipitate the product.

  • Filter the solid, wash with ethyl acetate, and recrystallize from ethanol to obtain the pure thiazolo[3,2-a]pyrimidine-3-one derivative.[3]

Table 1: Summary of Reaction Conditions for Biginelli Reaction Precursors

Aldehyde SubstituentCatalystSolventTemperatureYieldReference
Electron DonatingI₂AcetonitrileRefluxHigh[4]
Electron Withdrawing-No Solvent120°CModerate to High[4]
Various AromaticHClEthanolReflux55-80%[6]
Protocol 2: One-Pot Synthesis of Thiazolo[3,2-a]pyrimidine Derivatives

This protocol is based on the work of Sekar et al.[5]

  • In a suitable reaction vessel, dissolve the 3,4-dihydropyrimidine-2(1H)-thione and N-Bromosuccinimide (NBS) in acetonitrile.

  • Add p-toluenesulfonic acid (PTSA) as a catalyst.

  • Add the ketone (e.g., cyclohexanone) to the mixture.

  • Stir the reaction at room temperature or with gentle heating.

  • Monitor the reaction by TLC.

  • Upon completion, the product can be isolated by filtration and purified by recrystallization.

Visualizing Experimental Workflows

General Workflow for Thiazolo[3,2-a]pyrimidine-3-one Synthesis

G cluster_0 Step 1: Biginelli Reaction cluster_1 Step 2: Thiazole Ring Formation A Aromatic Aldehyde D Mix & React (Catalyst, Solvent, Heat) A->D B Thiourea B->D C β-Dicarbonyl Compound C->D E Pyrimidine-2-thione Intermediate D->E G Cyclization Reaction (Heat) E->G F Ethyl Chloroacetate F->G H Crude Thiazolo[3,2-a]pyrimidine-3-one G->H I Purification (Recrystallization) H->I J Pure Product I->J

Caption: A two-step synthesis of thiazolo[3,2-a]pyrimidine-3-ones.

Troubleshooting Logic Flow

G cluster_conditions Condition Optimization cluster_purification Purification Issues A Low Product Yield? B Check Starting Material Purity A->B Yes C Optimize Reaction Conditions A->C Yes D Investigate Purification Method A->D Yes C1 Adjust Temperature C->C1 C2 Change Catalyst/Solvent C->C2 C3 Increase Reaction Time C->C3 D1 Try Different Recrystallization Solvent D->D1 D2 Perform Column Chromatography D->D2 D3 Consider Solid-Phase Synthesis D->D3

Caption: Troubleshooting guide for low yield in synthesis.

References

Validation & Comparative

Comparative Analysis of 2,3-dihydro-dithiino[2,3-c]pyrrole-5,7-dione and Structurally Related Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of the biological activities of heterocyclic compounds structurally related to 2,3-dihydro-dithiino[2,3-c]pyrrole-5,7-dione. Due to the limited publicly available experimental data for 2,3-dihydro-dithiino[2,3-c]pyrrole-5,7-dione, this document focuses on a comparative review of similar heterocyclic scaffolds, including thieno[2,3-c]pyrrole-diones and other fused pyrrole systems. The aim is to provide a valuable contextual overview of the potential biological activities of this class of compounds, supported by available experimental data for structurally analogous molecules.

Introduction to Dithiino[2,3-c]pyrrole-5,7-diones and Related Heterocycles

Heterocyclic compounds containing fused pyrrole-dione systems are of significant interest in medicinal chemistry due to their diverse biological activities. The core structure of 2,3-dihydro-dithiino[2,3-c]pyrrole-5,7-dione features a pyrrole-2,5-dione (maleimide) ring fused with a dithiin ring. This combination of a sulfur-containing heterocycle and a reactive pharmacophore suggests potential applications in various therapeutic areas.

This guide will compare the reported biological activities of related thieno- and dithieno-pyrrole derivatives, focusing on their anticancer and antifungal properties.

Comparative Biological Activity

The biological evaluation of heterocyclic compounds similar to 2,3-dihydro-dithiino[2,3-c]pyrrole-5,7-dione has revealed significant potential in oncology and infectious diseases. Below is a summary of the reported cytotoxic and antifungal activities of selected analogous compounds.

Cytotoxic Activity against Cancer Cell Lines

Several studies have investigated the in vitro cytotoxicity of thieno[2,3-c]pyrrole and dithienopyrrole derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting biological or biochemical functions.

Compound ClassSpecific CompoundCancer Cell LineIC50 (µM)Reference
Thieno[2,3-c]pyridineCompound 6i HSC3 (Head and Neck)10.8[1][2]
T47D (Breast)11.7[1][2]
RKO (Colorectal)12.4[1][2]
Compound 6a HSC3 (Head and Neck)14.5[2]
Thieno[2,3-d]pyrimidineCompound 10e MCF-7 (Breast)14.5[3]
Compound 10b MCF-7 (Breast)19.4[3]
Compound 8 HepG-2 (Liver)3.3[4]
Compound 5 HepG-2 (Liver)5.3[4]
Dithiolo[4,3-b]pyrrol-5-oneDerivative 1a H460 (Lung)0.007[5]
Derivative 1b LCC6 (Breast)≥0.028[5]
Antifungal Activity

The antifungal potential of sulfur-containing heterocyclic compounds has also been explored. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism.

Compound ClassSpecific CompoundFungal StrainMIC (µg/mL)Reference
Sulfur-containing Ovalicin SesquiterpenoidPseudallene AFusarium proliferatum2[6]
Curvularia spicifera4[6]
Colletotrichum gloeosporioides4[6]
Pseudallene BColletotrichum diplodiella2[6]
Curvularia spicifera4[6]
Fusarium proliferatum4[6]
EchinocandinAminocandinAspergillus fumigatus0.25 (MIC50)[7]
Scedosporium spp.8.0 (MIC50)[7]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summaries of standard protocols used for assessing the cytotoxic and antifungal activities of heterocyclic compounds.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[8][9][10][11]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The concentration of the formazan, which is dissolved in a suitable solvent, is measured spectrophotometrically. The absorbance is directly proportional to the number of viable cells.[10]

Protocol Outline:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Broth Microdilution Method for Antifungal Susceptibility

The broth microdilution method is a standardized technique used to determine the minimum inhibitory concentration (MIC) of antimicrobial agents against fungi.[12][13][14][15]

Principle: A standardized inoculum of the test fungus is exposed to serial dilutions of the antifungal agent in a liquid growth medium in a 96-well microtiter plate. The MIC is determined as the lowest concentration of the agent that inhibits the visible growth of the fungus after a defined incubation period.[14]

Protocol Outline:

  • Inoculum Preparation: Prepare a standardized suspension of the fungal strain according to established guidelines (e.g., CLSI M27-A3).[12]

  • Serial Dilution: Perform a two-fold serial dilution of the test compound in the 96-well plate.

  • Inoculation: Add the fungal inoculum to each well.

  • Incubation: Incubate the plate at a specified temperature and duration (e.g., 35°C for 24-48 hours).

  • MIC Determination: Visually or spectrophotometrically determine the lowest concentration of the compound that shows no visible fungal growth.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate a generalized experimental workflow for screening heterocyclic compounds and a simplified signaling pathway that could be targeted by such compounds.

G cluster_workflow Experimental Workflow for Biological Screening Compound Test Compound Cytotoxicity Cytotoxicity Assay (e.g., MTT) Compound->Cytotoxicity Antifungal Antifungal Assay (e.g., Broth Microdilution) Compound->Antifungal Kinase Kinase Inhibition Assay Compound->Kinase Data Data Analysis (IC50, MIC) Cytotoxicity->Data Antifungal->Data Kinase->Data

Caption: Generalized workflow for the biological screening of heterocyclic compounds.

G cluster_pathway Simplified Kinase Signaling Pathway Receptor Receptor Tyrosine Kinase Kinase Downstream Kinase Receptor->Kinase Substrate Substrate Protein Kinase->Substrate Phosphorylation Response Cellular Response (e.g., Proliferation) Substrate->Response Inhibitor Kinase Inhibitor (e.g., Pyrrole Derivative) Inhibitor->Kinase

Caption: Simplified representation of a kinase signaling pathway targeted by inhibitors.

Conclusion

While direct experimental data on 2,3-dihydro-dithiino[2,3-c]pyrrole-5,7-dione remains elusive in the public domain, the comparative analysis of structurally related heterocyclic compounds provides valuable insights into its potential biological activities. The thieno- and dithieno-pyrrole scaffolds have demonstrated significant promise as cytotoxic and antifungal agents. The data presented in this guide, collated from various studies, underscores the potential of this class of compounds for further investigation in drug discovery programs. Future research should focus on the synthesis and systematic biological evaluation of 2,3-dihydro-dithiino[2,3-c]pyrrole-5,7-dione and its derivatives to fully elucidate their therapeutic potential.

References

A Comparative Guide to DFT Calculations for the Electronic Structure of Thieno[3,4-c]pyrrole-4,6-dione Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Density Functional Theory (DFT) calculations for determining the electronic structure of molecules analogous to 2,3-dihydro-dithiino[2,3-c]pyrrole-5,7-dione. Due to the limited availability of specific studies on 2,3-dihydro-dithiino[2,3-c]pyrrole-5,7-dione, this guide focuses on the well-researched and structurally similar core, thieno[3,4-c]pyrrole-4,6-dione (TPD). The principles and methodologies described herein are directly applicable to the target molecule.

The TPD core is a significant building block in the design of organic semiconductors for applications in organic thin-film transistors (OTFTs) and organic photovoltaic cells (OPVs).[1][2] Understanding its electronic properties through computational methods like DFT is crucial for predicting and optimizing material performance.

Comparative Analysis of DFT Functionals

The choice of DFT functional can significantly impact the calculated electronic properties. Here, we compare the performance of several common functionals in predicting the maximum absorption wavelength (λmax) of a reference molecule with a TPD core, as validated against experimental data.

DFT FunctionalBasis SetCalculated λmax (nm)Experimental λmax (nm)Deviation (nm)
B3LYP6-31G(d,p)770719+51
CAM-B3LYP6-31G(d,p)574719-145
MPW1PW91 6-31G(d,p) 719 719 0
WB97XD6-31G(d,p)554719-165

Data sourced from a computational study on TPD-based acceptor molecules.[3]

As the table indicates, the MPW1PW91 functional with a 6-31G(d,p) basis set provided the closest prediction to the experimental λmax value for the reference molecule.[3] This highlights the importance of functional selection and validation for accurate electronic property prediction.

Electronic Properties of TPD-Based Molecules

DFT calculations provide valuable insights into the electronic properties of molecules, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, and the resulting energy gap (Egap). These parameters are critical for determining the potential of a material in electronic devices.

Molecule TypeHOMO (eV)LUMO (eV)Energy Gap (eV)
TPD-based Polymers (P1, P2, P3)-5.61 to -5.64-3.72 to -3.892.08 to 2.13
TPD-based Small Molecules-5.36--
A2–D–A1–D–A2 Molecules with TPD core--1.95 to 2.21

Data compiled from studies on various TPD-based materials.[2][3][4]

The low HOMO and LUMO energy levels observed in TPD-based compounds are desirable for applications in organic electronics.[2][4] The ability to tune the energy gap by modifying the molecular structure, as seen in the A2–D–A1–D–A2 type molecules, is a key advantage of this class of materials.[3]

Experimental Protocols

DFT Calculation Workflow

A typical workflow for performing DFT calculations to determine the electronic structure of a molecule like 2,3-dihydro-dithiino[2,3-c]pyrrole-5,7-dione involves several key steps, as illustrated in the diagram below.

DFT_Workflow mol_design Molecular Geometry Design (e.g., GaussView) optimization Geometry Optimization (DFT Functional + Basis Set) mol_design->optimization Initial Structure freq_calc Frequency Calculation (Verify Minimum Energy Structure) optimization->freq_calc Optimized Structure electronic_props Electronic Property Calculation (HOMO, LUMO, Egap, etc.) freq_calc->electronic_props Verified Structure spectral_sim Spectral Simulation (UV-Vis, etc.) electronic_props->spectral_sim analysis Data Analysis and Comparison with Experimental Data spectral_sim->analysis

References

Unambiguous Structural Validation: A Comparative Guide to X-ray Crystallography and Spectroscopic Techniques for Synthesized Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a critical step in the journey from synthesis to application. The unequivocal validation of a synthesized derivative's structure is paramount for understanding its biological activity, optimizing its properties, and ensuring intellectual property claims. While single-crystal X-ray crystallography remains the gold standard for providing definitive atomic arrangement, a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), offer complementary and often more accessible methods for structural elucidation. This guide provides an objective comparison of these techniques, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate validation strategy.

Comparative Analysis of Structural Validation Techniques

The choice of analytical technique for structural validation depends on several factors, including the nature of the sample, the level of detail required, and the availability of instrumentation. While X-ray crystallography provides an unparalleled level of detail about the solid-state structure, NMR spectroscopy offers insights into the molecule's structure and dynamics in solution, and mass spectrometry provides precise molecular weight and fragmentation data.[1][2]

Data Presentation: Quantitative and Qualitative Comparison

The following table summarizes the key characteristics and performance metrics of X-ray crystallography, NMR spectroscopy, and mass spectrometry for the structural validation of synthesized derivatives.

FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Principle X-ray diffraction from a single crystalNuclear spin transitions in a magnetic fieldMass-to-charge ratio of ionized molecules
Sample Requirement High-quality single crystal (0.1-0.5 mm)5-10 mg dissolved in deuterated solvent[3]Micrograms to nanograms of sample
Information Obtained 3D atomic coordinates, bond lengths, bond angles, stereochemistry, absolute configurationConnectivity, chemical environment of atoms, stereochemistry, dynamic information[3][4]Molecular weight, elemental composition, fragmentation patterns[5][6]
Resolution Atomic resolution (<1 Å)[1]Atomic to near-atomic resolutionHigh mass accuracy (ppm level)[7]
Advantages Unambiguous structure determination[8]Non-destructive, provides information on dynamics in solution, no need for crystals[1]High sensitivity, small sample requirement, rapid analysis[9]
Limitations Requires high-quality single crystals, which can be difficult to obtain; provides a static picture of the molecule[10]Lower resolution than crystallography, complex spectra for large molecules, less sensitive than MS[2][11]Does not directly provide 3D structural information[6]
Typical Application Definitive proof of structure, determination of absolute stereochemistryElucidation of novel structures, conformational analysis in solutionMolecular weight determination, confirmation of elemental formula, reaction monitoring

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible data for structural validation.

Single-Crystal X-ray Crystallography
  • Crystal Growth: High-quality single crystals are grown from a supersaturated solution of the purified synthesized derivative. Common techniques include slow evaporation, vapor diffusion, and cooling.

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.[8]

  • Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam.[8] As the crystal is rotated, the diffraction pattern is recorded on a detector.[12]

  • Data Processing: The collected diffraction intensities are processed to correct for experimental factors and obtain a set of structure factors.[8]

  • Structure Solution and Refinement: The initial phases of the structure factors are determined using methods like direct methods or Patterson methods.[12] An initial model of the structure is built and then refined against the experimental data to obtain the final, accurate 3D structure.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[3]

  • 1D NMR Data Acquisition:

    • ¹H NMR: Provides information about the number, chemical environment, and connectivity of protons.[3]

    • ¹³C NMR: Provides information about the number and chemical environment of carbon atoms.[3]

  • 2D NMR Data Acquisition (if necessary): For more complex structures, 2D NMR experiments are employed to establish connectivity between atoms.

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings.[4]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.[14]

    • HMBC (Heteronuclear Multiple Bond Correlation): Establishes long-range correlations between protons and carbons, revealing the carbon skeleton.[14]

  • Data Analysis: The collected spectra are processed and analyzed to assign all proton and carbon signals and elucidate the complete molecular structure.[14]

Mass Spectrometry (MS)
  • Sample Preparation: A small amount of the sample is dissolved in a suitable solvent.

  • Ionization: The sample is introduced into the mass spectrometer and ionized using an appropriate technique, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).[6]

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer.[6]

  • Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at different m/z values.[6]

  • Data Analysis: The molecular ion peak provides the molecular weight of the compound.[5] High-resolution mass spectrometry can provide the elemental composition. Fragmentation patterns can be analyzed to gain further structural information.[7]

Mandatory Visualization

Diagrams illustrating the workflow and decision-making process for structural validation can aid researchers in planning their experimental strategy.

Structural Validation Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_validation Validation & Confirmation Synthesized_Derivative Synthesized Derivative Purified_Compound Purified Compound Synthesized_Derivative->Purified_Compound Purification Mass_Spec Mass Spectrometry Purified_Compound->Mass_Spec Initial Check NMR_Spec NMR Spectroscopy Mass_Spec->NMR_Spec Confirm MW & Formula X_Ray X-ray Crystallography NMR_Spec->X_Ray Ambiguous Stereochemistry or Connectivity Validated_Structure Validated Structure NMR_Spec->Validated_Structure Unambiguous Structure X_Ray->Validated_Structure Definitive Structure

Caption: Workflow for the structural validation of a synthesized derivative.

Technique Selection Logic node_action X-ray Crystallography Start Need Structural Validation? Crystal Single Crystal Available? Start->Crystal Stereo Absolute Stereochemistry Needed? Crystal->Stereo Yes Solution Solution Conformation Needed? Crystal->Solution No Stereo->node_action Yes X-ray Crystallography Stereo->node_action Stereo->Solution No Solution->node_action Yes NMR Spectroscopy Solution->node_action No NMR & MS node_action2 NMR Spectroscopy Solution->node_action2 node_action3 NMR & MS Solution->node_action3

Caption: Decision tree for selecting a structural validation technique.

References

Comparing the biological activity of different 2,3-dihydro-dithiino[2,3-c]pyrrole-5,7-dione analogs

Author: BenchChem Technical Support Team. Date: December 2025

Unraveling the Biological Potential of Thieno-Pyrrole Analogs: A Comparative Guide

In the quest for novel therapeutic agents, heterocyclic compounds have consistently emerged as a promising scaffold. This guide provides a comparative analysis of the biological activity of various analogs related to the 2,3-dihydro-dithiino[2,3-c]pyrrole-5,7-dione framework, focusing on their anticancer and antimicrobial properties. Due to a lack of specific literature on the exact dithiino[2,3-c]pyrrole-5,7-dione core, this comparison centers on structurally similar thieno[2,3-b]pyrrol-5-one and thieno[2,3-c]pyridine derivatives, for which experimental data is available.

Anticancer Activity of Thieno-Pyrrole Analogs

Recent studies have highlighted the potential of thieno-pyrrole derivatives as anticancer agents. The cytotoxic effects of these compounds have been evaluated against a panel of human cancer cell lines, revealing structure-dependent activity.

Table 1: Comparative Anticancer Activity (IC50 µM) of Thieno[2,3-c]pyridine and Thieno[2,3-b]pyrrol-5-one Analogs

Compound IDScaffoldR GroupMCF-7 (Breast)T47D (Breast)HSC3 (Head & Neck)RKO (Colorectal)Reference
6a Thieno[2,3-c]pyridineSpecific substitution>100>100>10093.51% inhibition at 100µM[1]
6i Thieno[2,3-c]pyridineThiomorpholine95.33% inhibition at 100µM11.710.812.4[1][2]
15b Thieno[2,3-b]pyrrol-5-oneChloro-substituted thiophene40.36 µg/mL---[3]
15c Thieno[2,3-b]pyrrol-5-oneBromo-substituted thiophene44.07 µg/mL---[3]

Note: Some data is presented as percent inhibition at a specific concentration as IC50 values were not provided in the source.

The data indicates that the thieno[2,3-c]pyridine derivative 6i , featuring a thiomorpholine substituent, demonstrates potent, broad-spectrum anticancer activity with IC50 values in the low micromolar range against T47D, HSC3, and RKO cell lines.[1][2] In contrast, compound 6a from the same series showed weaker activity.[1] For the thieno[2,3-b]pyrrol-5-one series, halogenated derivatives 15b and 15c exhibited moderate cytotoxicity against the MCF-7 breast cancer cell line.[3]

Antimicrobial Potential

Several fused heterocyclic pyrrole derivatives have been screened for their antimicrobial properties, demonstrating notable activity against various bacterial and fungal strains.[4][5] While specific quantitative data for dithiino-pyrrole analogs is not available in the reviewed literature, the general class of fused pyrroles shows promise as a scaffold for developing new antimicrobial agents.

Experimental Protocols

The biological activities presented in this guide were determined using standardized in vitro assays. The following are detailed methodologies for the key experiments cited.

MTT Assay for Anticancer Activity

The in vitro anticancer efficacy of the thieno[2,3-c]pyridine and thieno[2,3-b]pyrrol-5-one analogs was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1][3]

  • Cell Culture: Human cancer cell lines (MCF-7, T47D, HSC3, and RKO) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells were seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds (e.g., 1 µM, 10 µM, and 100 µM) and incubated for a specified period (typically 48-72 hours).[1]

  • MTT Addition: Following incubation, the media was replaced with fresh media containing MTT solution (0.5 mg/mL), and the plates were incubated for another 4 hours.

  • Formazan Solubilization: The MTT solution was removed, and the formazan crystals formed by viable cells were solubilized with a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan was measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability was calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) was determined from the dose-response curve.

Visualizing Experimental Workflows and Pathways

To better understand the experimental processes and potential mechanisms of action, the following diagrams are provided.

MTT_Assay_Workflow cluster_setup Plate Setup cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Seed Cancer Cells in 96-well Plate B Allow Cells to Adhere Overnight A->B C Add Serial Dilutions of Test Compounds B->C D Incubate for 48-72 hours C->D E Add MTT Reagent D->E F Incubate for 4 hours E->F G Solubilize Formazan Crystals F->G H Measure Absorbance G->H I Calculate % Viability & IC50 H->I

Caption: Workflow of the MTT assay for determining cytotoxicity.

Hsp90_Inhibition_Pathway Hsp90 Hsp90 ClientProteins Client Proteins (e.g., kinases, transcription factors) Hsp90->ClientProteins chaperones FoldedProteins Properly Folded & Active Proteins ClientProteins->FoldedProteins folding Degradation Protein Degradation ClientProteins->Degradation CellProliferation Cell Proliferation & Survival FoldedProteins->CellProliferation ThienoPyrrole Thieno[2,3-c]pyridine (e.g., Compound 6i) ThienoPyrrole->Hsp90 inhibits

Caption: Postulated mechanism of Hsp90 inhibition by thieno[2,3-c]pyridines.

In silico molecular docking studies suggest that some thieno[2,3-c]pyridine derivatives may exert their anticancer effects by inhibiting Heat Shock Protein 90 (Hsp90).[1][2] Hsp90 is a molecular chaperone that is crucial for the stability and function of numerous client proteins that are involved in cancer cell proliferation and survival. Inhibition of Hsp90 leads to the degradation of these client proteins, ultimately resulting in cell cycle arrest and apoptosis. The potent activity of compound 6i suggests it may be a promising candidate for Hsp90 inhibition.[1]

This comparative guide underscores the potential of thieno-pyrrole analogs as a versatile scaffold for the development of novel anticancer and antimicrobial agents. Further investigation into the synthesis and biological evaluation of a broader range of derivatives, including the specific 2,3-dihydro-dithiino[2,3-c]pyrrole-5,7-dione core, is warranted to fully explore the therapeutic potential of this class of compounds.

References

Comparative Analysis of Dithiinopyrroledione-Based Compounds: A Focus on Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers in Drug Development

The therapeutic potential of novel compounds is intrinsically linked to their selectivity. For dithiinopyrroledione derivatives, a class of molecules with demonstrated biological activity, understanding their cross-reactivity is paramount for advancing drug development. Off-target effects, where a compound interacts with unintended proteins, can lead to adverse effects or reveal new therapeutic opportunities.[1][2][3][4] This guide provides a comparative overview of dithiinopyrroledione-based compounds, focusing on their selectivity profiles and the experimental methodologies used to assess them.

Understanding the Landscape: Selectivity and Off-Target Effects

Dithiinopyrrolediones have been investigated for a range of activities, including the induction of apoptosis in cancer cells.[5] However, like many kinase inhibitors, they have the potential to interact with multiple kinases due to the conserved nature of the ATP-binding pocket.[6] This necessitates comprehensive selectivity profiling to distinguish between on-target efficacy and off-target liabilities.[4][7] High promiscuity can lead to a higher risk of toxicity, while highly selective compounds offer a more targeted therapeutic approach.[6][8]

Comparative Selectivity Data

To illustrate the comparative cross-reactivity, the following table summarizes hypothetical inhibition data for two dithiinopyrroledione compounds (DPD-1, DPD-2) and a common alternative kinase inhibitor (Inhibitor-X) against a panel of kinases. The data is presented as the concentration required for 50% inhibition (IC50).

Target KinaseDPD-1 (IC50, nM)DPD-2 (IC50, nM)Inhibitor-X (IC50, nM)
Primary Target A 15 25 10
Off-Target B250800150
Off-Target C>10,0005,000800
Off-Target D1,200>10,000450
Off-Target E8503,2002,000

This table contains illustrative data for comparison purposes.

From this hypothetical data, DPD-2 demonstrates higher selectivity for the primary target compared to DPD-1 and Inhibitor-X, as indicated by the larger fold-difference in IC50 values between the primary target and the off-targets.

Experimental Protocols for Assessing Cross-Reactivity

A robust assessment of cross-reactivity involves a multi-faceted approach combining in vitro biochemical assays with cell-based and proteome-wide methods.[9]

1. In Vitro Kinase Profiling

This is a foundational step to determine a compound's potency and selectivity against a broad panel of purified kinases.[9][10]

  • Objective: To measure the inhibitory activity of a compound against a large number of kinases.

  • Common Method: Radiometric assay format, which measures the incorporation of radiolabeled phosphate from [γ-³³P]ATP onto a specific substrate.[9]

  • Procedure Outline:

    • Prepare serial dilutions of the test compound (e.g., dithiinopyrroledione derivative).

    • In a multi-well plate, combine the purified recombinant kinase, its specific substrate, and the compound.

    • Initiate the kinase reaction by adding a solution containing ATP and [γ-³³P]ATP.

    • Incubate the reaction for a defined period.

    • Stop the reaction and transfer the mixture to a phosphocellulose filter plate to capture the phosphorylated substrate.

    • Wash the filter plate to remove unincorporated [γ-³³P]ATP.

    • Quantify the incorporated radioactivity using a scintillation counter.

    • Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.

Alternative In Vitro Methods:

  • Differential Scanning Fluorimetry (DSF): This technique measures the thermal stabilization of a protein upon ligand binding, allowing for selectivity profiling without needing to know the kinase's substrate or activity.[11]

  • Microfluidic Mobility Shift Assays: A method for biochemical protein kinase profiling that is well-suited for early drug development.[7]

  • Luminescent ADP-Glo™ Kinase Assay: A universal platform that measures the amount of ADP produced in a kinase reaction, suitable for profiling compounds against a wide range of kinases.[12]

experimental_workflow Data Data CellLines CellLines Data->CellLines Identify Potent Off-Targets

Figure 1. General workflow for assessing kinase inhibitor cross-reactivity.

Signaling Pathways: The Context of Dithiinopyrroledione Activity

Many therapeutic agents, including dithiinopyrroledione derivatives, function by modulating specific signaling pathways. A primary mechanism of action for many anti-cancer compounds is the induction of apoptosis, or programmed cell death.[13] Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways.[13][14]

  • Extrinsic Pathway: Initiated by the binding of death ligands (e.g., TNF-α, FasL) to their corresponding receptors on the cell surface, leading to the formation of the Death-Inducing Signaling Complex (DISC) and activation of caspase-8.[14][15]

  • Intrinsic Pathway: Triggered by cellular stress, this pathway is regulated by the Bcl-2 family of proteins and results in the release of cytochrome c from the mitochondria, which then activates caspase-9.[13][14]

Both pathways converge on the activation of executioner caspases, such as caspase-3, which dismantle the cell.[5][14] Understanding how a dithiinopyrroledione compound influences these pathways is crucial for elucidating its mechanism of action.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DeathLigands Death Ligands (FasL, TNF-α) DeathReceptors Death Receptors (Fas, TNFR) DeathLigands->DeathReceptors DISC DISC Formation DeathReceptors->DISC Caspase8 Caspase-8 (Initiator) DISC->Caspase8 Caspase3 Caspase-3 (Executioner) Caspase8->Caspase3 CellularStress Cellular Stress (DNA Damage, ROS) Bcl2 Bcl-2 Family Regulation CellularStress->Bcl2 Mitochondria Mitochondria Bcl2->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apoptosome Apoptosome Formation CytochromeC->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 2. Simplified overview of the extrinsic and intrinsic apoptosis signaling pathways.

Conclusion

The evaluation of cross-reactivity is a critical component in the preclinical development of dithiinopyrroledione-based compounds. By employing a systematic approach that includes broad-panel in vitro kinase profiling and subsequent validation in cellular models, researchers can build a comprehensive understanding of a compound's selectivity. This knowledge is essential for interpreting biological data, predicting potential toxicities, and ultimately guiding the development of safer and more effective therapeutic agents. The methodologies and comparative frameworks presented here serve as a guide for the objective assessment of dithiinopyrroledione derivatives and their alternatives.

References

A Comparative Spectroscopic Analysis of Novel Pyrrole-2,3-dione Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective guide to the spectroscopic characteristics of newly synthesized pyrrole-2,3-dione derivatives, complete with experimental data and methodologies.

This guide provides a detailed comparison of the spectroscopic data for a series of novel 1-(N,N-dialkylcarbamyl)-4-aroyl-5-aryl-1H-pyrrole-2,3-dione compounds. The synthesis of these compounds opens avenues for further investigation into their potential as bioactive molecules. This document is intended to serve as a valuable resource for researchers in medicinal chemistry and drug discovery by presenting a clear, side-by-side comparison of their spectral properties, facilitating their identification and characterization in future studies.

Spectroscopic Data Comparison

The following table summarizes the key spectroscopic data for four novel pyrrole-2,3-dione compounds (designated 3a , 3b , 3c , and 3d ), synthesized through the cyclocondensation of 4-aroyl-5-aryl-furan-2,3-diones with N,N-dialkylurea derivatives.[1]

CompoundMolecular FormulaFT-IR (KBr, cm⁻¹)¹H-NMR (CDCl₃, δ ppm)¹³C-NMR (CDCl₃, δ ppm)
3a : 1-(N,N-dimethylcarbamyl)-4-(4-methylbenzoyl)-5-(4-methylphenyl)-1H-pyrrole-2,3-dioneC₂₂H₂₀N₂O₄3097-2900 (C-H), 1774, 1722, 1701, 1652 (C=O), 1605-1440 (C=C, C=N)7.98-7.25 (m, 8H, aromatic H), 3.37 (s, 3H, N-CH₃), 3.17 (s, 3H, N-CH₃), 2.50 (s, 3H, CH₃), 2.44 (s, 3H, CH₃)190.8 (aroyl C=O), 182.2 (C3=O), 173.7 (C2=O), 163.8 (NCON), 151.9 (C5), 147.3, 146.8, 136.2, 132.0, 131.4, 129.9, 129.2, 127.3 (aromatic C), 119.0 (C4), 40.5, 38.9 (N-CH₃), 23.9, 23.8 (CH₃)
3b : 1-(N,N-diethylcarbamyl)-4-(4-methylbenzoyl)-5-(4-methylphenyl)-1H-pyrrole-2,3-dioneC₂₄H₂₄N₂O₄3038-2875 (C-H), 1777, 1718, 1697, 1648 (C=O), 1605-1430 (C=C, C=N)7.88-7.18 (m, 8H, aromatic H), 3.73 (q, 2H, N-CH₂), 3.48 (q, 2H, N-CH₂), 2.42 (s, 3H, CH₃), 2.36 (s, 3H, CH₃), 1.34 (t, 3H, CH₃), 1.22 (t, 3H, CH₃)189.2 (aroyl C=O), 185.5 (C3=O), 161.7 (C2=O), 159.3 (NCON), 152.1 (C5), 143.1, 138.7, 132.9, 132.8, 129.8, 129.4, 129.0, 127.2 (aromatic C), 92.5 (C4), 42.0 (N-CH₂), 21.7 (CH₃), 13.3 (CH₃)
3c : 1-(N,N-dimethylcarbamyl)-4-(3,4-dimethoxybenzoyl)-5-(3,4-dimethoxyphenyl)-1H-pyrrole-2,3-dioneC₂₄H₂₄N₂O₈3083-2847 (C-H), 1771, 1710, 1698, 1655 (C=O), 1597-1451 (C=C, C=N), 1268 (C-O-C)7.62-6.76 (m, 6H, aromatic H), 3.99, 3.88, 3.78, 3.63 (4 x s, 12H, OCH₃), 3.38, 3.14 (2 x s, 6H, N-CH₃)187.7 (aroyl C=O), 177.7 (C3=O), 170.0 (C2=O), 157.0 (NCON), 154.5 (C5), 153.9, 150.3, 149.3, 149.2, 129.9, 125.9, 122.3, 120.2, 117.1, 111.3, 111.1, 110.7 (aromatic C), 92.1 (C4), 56.2, 56.1, 56.0, 55.7 (OCH₃), 38.4, 37.0 (N-CH₃)
3d : 1-(N,N-diethylcarbamyl)-4-(3,4-dimethoxybenzoyl)-5-(3,4-dimethoxyphenyl)-1H-pyrrole-2,3-dioneC₂₆H₂₈N₂O₈3079-2851 (C-H), 1774, 1715, 1695, 1650 (C=O), 1595-1455 (C=C, C=N), 1270 (C-O-C)7.60-6.80 (m, 6H, aromatic H), 3.95, 3.90, 3.85, 3.80 (4 x s, 12H, OCH₃), 3.75 (q, 2H, N-CH₂), 3.50 (q, 2H, N-CH₂), 1.35 (t, 3H, CH₃), 1.25 (t, 3H, CH₃)188.1 (aroyl C=O), 180.5 (C3=O), 162.5 (C2=O), 158.9 (NCON), 151.7 (C5), 153.5, 150.0, 149.0, 148.8, 129.5, 125.5, 122.0, 120.0, 116.8, 111.0, 110.8, 110.5 (aromatic C), 92.3 (C4), 56.0, 55.9, 55.8, 55.6 (OCH₃), 42.3 (N-CH₂), 13.5 (CH₃)

Experimental Protocols

General Synthesis of 1-(N,N-dialkylcarbamyl)-4-aroyl-5-aryl-1H-pyrrole-2,3-diones (3a-d)

The novel pyrrole-2,3-dione compounds were synthesized by the cyclocondensation reactions of the appropriate 4-aroyl-5-aryl-furan-2,3-dione (1a or 1b) with an asymmetric N,N-dialkylurea derivative (2a or 2b).[1]

A solution of 4-aroyl-5-aryl-furan-2,3-dione (1.0 mmol) and the corresponding N,N-dialkylurea (1.2 mmol) in anhydrous toluene (20 mL) was refluxed for a period of 4 to 6 hours. The progress of the reaction was monitored by thin-layer chromatography. After the reaction was complete, the solvent was removed by evaporation under reduced pressure. The resulting oily residue was treated with dry diethyl ether to induce precipitation of the crude product. The crude pyrrole-2,3-dione was then purified by recrystallization from either toluene or 2-propanol to yield the final, purified compound.[1]

Spectroscopic Characterization

The structures of the synthesized compounds were confirmed using several spectroscopic techniques:

  • Infrared (IR) spectra were recorded on a FT-IR spectrometer using KBr pellets.

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra were recorded on a 400 MHz spectrometer. Spectra were obtained in deuterated chloroform (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Visualizations

Experimental Workflow

The following diagram illustrates the general synthetic pathway for the preparation of the novel pyrrole-2,3-dione compounds.

G cluster_reactants Reactants cluster_process Reaction Process cluster_product Product furan_dione 4-Aroyl-5-aryl-furan-2,3-dione reflux Reflux in Toluene (4-6 hours) furan_dione->reflux dialkylurea N,N-Dialkylurea dialkylurea->reflux evaporation Solvent Evaporation reflux->evaporation precipitation Precipitation with Diethyl Ether evaporation->precipitation purification Recrystallization precipitation->purification pyrrole_dione 1-(N,N-dialkylcarbamyl)-4-aroyl-5-aryl- 1H-pyrrole-2,3-dione purification->pyrrole_dione

Caption: General synthetic workflow for pyrrole-2,3-diones.

Potential Signaling Pathway Inhibition

Pyrrole-dione derivatives have been investigated for their potential to act as kinase inhibitors. The diagram below illustrates a generic Receptor Tyrosine Kinase (RTK) signaling pathway, a common target in cancer therapy. Novel pyrrole-2,3-dione compounds could potentially inhibit this pathway at the level of the kinase domain, thereby blocking downstream signaling cascades that lead to cell proliferation and survival.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_inhibition Site of Potential Inhibition cluster_pathway Signaling Cascade cluster_response Cellular Response ligand Growth Factor (e.g., EGF, VEGF) rtk Receptor Tyrosine Kinase (RTK) (e.g., EGFR, VEGFR) ligand->rtk Binding & Dimerization atp ATP rtk->atp Phosphorylation ras Ras rtk->ras Activation inhibitor Pyrrole-2,3-dione Compound inhibitor->rtk Inhibition atp->rtk raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk response Gene Transcription (Proliferation, Survival) erk->response

Caption: Potential inhibition of an RTK signaling pathway.

References

Benchmarking the antiviral efficacy of 2,3-dihydro-dithiino[2,3-c]pyrrole-5,7-dione derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Absence of specific research on 2,3-dihydro-dithiino[2,3-c]pyrrole-5,7-dione derivatives necessitates an evaluation of structurally related compounds to infer potential antiviral efficacy. This guide provides a comparative analysis of benzodithiin and pyrazole-based pyrrolone derivatives, highlighting their performance against Respiratory Syncytial Virus (RSV) and Avian Influenza Virus (AIV), respectively.

Due to a lack of available scientific literature on the antiviral properties of 2,3-dihydro-dithiino[2,3-c]pyrrole-5,7-dione derivatives, this report benchmarks the antiviral efficacy of analogous heterocyclic compounds: benzodithiin derivatives and pyrazole-based pyrrolone derivatives. This comparative guide summarizes the quantitative antiviral data, details the experimental protocols used for their evaluation, and provides visualizations of the workflows.

Comparative Antiviral Activity

The antiviral efficacy of novel compounds is typically assessed by determining their half-maximal effective concentration (EC50) and half-maximal cytotoxic concentration (CC50). The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a critical parameter for evaluating the therapeutic potential of a compound, with a higher SI value indicating a more favorable safety profile.

Benzodithiin Derivatives against Respiratory Syncytial Virus (RSV)

Studies on benzodithiin derivatives have demonstrated their potent and specific inhibitory effects on the replication of RSV. The antiviral activity was quantified using a modified 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1]

CompoundVirusEC50 (µM)CC50 (µM)Selectivity Index (SI)
1,4-dihydro-2,3-benzodithiin (RD3-0028)RSV4.5271.060.2
1,4-dihydro-6-methyl-2,3-benzodithiin (RD3-0270)RSV>20->20
1,4-dihydro-5-methyl-2,3-benzodithiin (RD3-0284)RSV>20->20
Ribavirin (Reference)RSV---

Data sourced from a study on benzodithiin derivatives as RSV inhibitors[1].

Pyrazole-Based Pyrrolone Derivatives against Avian Influenza Virus (AIV)
CompoundVirusIC50 (µl/egg)CC50 (µl/egg)Therapeutic Index (TI)
5-chloropyrazolyl-2(3H)-furanone derivative (3)AIV≤ 3.1> 30096.77
N-benzylamide derivative (5)AIV≤ 6.2> 50080.64
1-benzyl-3-((5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)-5-(p-tolyl)-1,3-dihydro-2H-pyrrol-2-one (7)AIV---

Data extracted from a study on the synthesis and antiviral activity of pyrazole-based heterocycles. Note that some data for compound 7 was not explicitly provided in the table but its activity was mentioned[2].

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following sections describe the protocols used to evaluate the antiviral activity of the benchmarked compounds.

Anti-RSV Efficacy and Cytotoxicity Assessment (MTT Assay)

The antiviral activity of benzodithiin derivatives against RSV was determined by quantifying the inhibition of the virus-induced cytopathic effect (CPE) in HeLa cells using an MTT assay.

  • Cell Culture: HeLa cells are seeded in 96-well plates and incubated until they form a confluent monolayer.

  • Virus Infection: The cell monolayers are infected with a specific titer of RSV.

  • Compound Treatment: Serial dilutions of the test compounds are added to the infected cell cultures. Control wells with uninfected cells, infected untreated cells, and cells treated with a reference drug (e.g., Ribavirin) are included.

  • Incubation: The plates are incubated for several days to allow for virus replication and the development of CPE.

  • MTT Staining: An MTT solution is added to each well. Viable, metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Reading: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The EC50 is calculated as the compound concentration that reduces the CPE by 50%, while the CC50 is the concentration that reduces the viability of uninfected cells by 50%.

Anti-AIV Efficacy and Toxicity Assessment (Hemagglutination Assay)

The antiviral activity of pyrazole-based pyrrolone derivatives against AIV was evaluated in embryonated chicken SPF eggs by measuring the inhibition of virus-induced hemagglutination.

  • Toxicity Assay: The 50% cytotoxic concentration (CC50) of the compounds is determined in embryonated chicken SPF eggs.

  • Virus Inoculation: A standardized dose of AIV is mixed with different concentrations of the test compounds.

  • Egg Inoculation: The virus-compound mixtures are inoculated into the allantoic cavity of 10-day-old embryonated SPF chicken eggs.

  • Incubation: The eggs are incubated for a specific period to allow for virus replication.

  • Allantoic Fluid Harvesting: The allantoic fluid is harvested from the eggs.

  • Hemagglutination Assay: Serial dilutions of the harvested allantoic fluid are mixed with a suspension of chicken red blood cells in a 96-well plate. The presence of virus is indicated by the agglutination (clumping) of the red blood cells.

  • Data Analysis: The IC50 is determined as the compound concentration that inhibits the hemagglutination titer of the virus by 50%. The Therapeutic Index (TI) is calculated as the ratio of CC50 to IC50.

Visualized Experimental Workflows

To provide a clearer understanding of the experimental processes, the following diagrams illustrate the workflows for the MTT and Hemagglutination assays.

MTT_Assay_Workflow cluster_prep Preparation cluster_infection Infection & Treatment cluster_incubation_staining Incubation & Staining cluster_analysis Data Analysis cell_culture Seed HeLa Cells in 96-well plate infect_cells Infect Cells with RSV cell_culture->infect_cells compound_prep Prepare Serial Dilutions of Test Compounds add_compounds Add Compound Dilutions compound_prep->add_compounds virus_prep Prepare RSV Stock infect_cells->add_compounds incubate_plate Incubate for Several Days add_compounds->incubate_plate add_mtt Add MTT Reagent incubate_plate->add_mtt solubilize Solubilize Formazan Crystals add_mtt->solubilize read_absorbance Measure Absorbance solubilize->read_absorbance calculate_results Calculate EC50 and CC50 read_absorbance->calculate_results

MTT Assay Workflow for Anti-RSV Activity.

HA_Assay_Workflow cluster_prep Preparation cluster_inoculation Inoculation & Incubation cluster_harvesting_assay Harvesting & Assay cluster_analysis Data Analysis compound_prep Prepare Compound Dilutions mix_virus_compound Mix Virus and Compound compound_prep->mix_virus_compound virus_prep Prepare AIV Stock virus_prep->mix_virus_compound egg_prep Prepare Embryonated SPF Chicken Eggs inoculate_eggs Inoculate Eggs egg_prep->inoculate_eggs mix_virus_compound->inoculate_eggs incubate_eggs Incubate Eggs inoculate_eggs->incubate_eggs harvest_fluid Harvest Allantoic Fluid incubate_eggs->harvest_fluid perform_ha Perform Hemagglutination Assay harvest_fluid->perform_ha determine_titer Determine HA Titer perform_ha->determine_titer calculate_results Calculate IC50 and TI determine_titer->calculate_results

Hemagglutination Assay Workflow for Anti-AIV Activity.

References

Shifting Paradigms: A Comparative Analysis of Thieno[3,2-b]pyrrole 5-carboxamides' In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Thieno[3,2-b]pyrrole 5-carboxamides have emerged as a versatile scaffold in drug discovery, demonstrating promising activity against a range of therapeutic targets, from infectious diseases to oncology. This guide provides a comparative analysis of the in vitro and in vivo activities of several key analogues, offering researchers, scientists, and drug development professionals a comprehensive overview of their potential. The data presented herein is collated from recent studies, highlighting the structure-activity relationships and translational potential of this promising class of compounds.

In Vitro Activity: Potency Across Diverse Targets

The in vitro efficacy of thieno[3,2-b]pyrrole 5-carboxamides has been established against various pathogens and enzymes. The following tables summarize the key quantitative data from these studies.

Table 1: Anti-Giardia Activity of Thieno[3,2-b]pyrrole 5-carboxamides [1][2]

CompoundTarget/AssayIC50 (µM)
SN00798525 (1) G. duodenalis trophozoites1.2[1][2]
Compound 2 G. duodenalis trophozoites≤ 0.01[1][2]
Compound 3 G. duodenalis trophozoites0.94[1][2]
Compound 12 G. duodenalis trophozoites5.7[1][2]

Table 2: Antiviral Activity of a Trisubstituted Thieno[3,2-b]pyrrole 5-carboxamide [3][4]

CompoundVirusEC50 (µM)CC50 (µM)Selectivity Index (SI)
15c Chikungunya virus (CHIKV)~2> 100> 32

Table 3: Enzyme Inhibitory Activity of Thieno[3,2-b]pyrrole 5-carboxamides [5][6]

CompoundTarget EnzymeIC50 (µM)
Compound 19 KDM1A/LSD12.9[5]
Compound 90 KDM1A/LSD10.162[5]
Compound 2 KDM1A0.160[6]
Compound 46 KDM1ASingle-digit nM
Compound 49 KDM1ASingle-digit nM
Compound 50 KDM1ASingle-digit nM
In Vivo Activity: From the Bench to Preclinical Models

A critical step in drug development is the translation of in vitro potency to in vivo efficacy. Preclinical studies in mouse models have demonstrated the potential of thieno[3,2-b]pyrrole 5-carboxamides to treat giardiasis.

Table 4: In Vivo Efficacy of Compound 2 Against Giardiasis [1][2]

CompoundAnimal ModelOutcome
Compound 2 MiceWell-tolerated, reduced Giardia parasite burden, did not impact normal gut microbiota.[1][2]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of scientific findings.

In Vitro Anti-Giardia Activity Assay[1][2]
  • Cell Culture: Giardia duodenalis trophozoites (assemblage B BRIS/91/HEPU/1279) were cultured in 96-well plates.

  • Compound Treatment: Compounds were added to the wells at varying concentrations.

  • Incubation: Plates were incubated under appropriate conditions to allow for parasite growth.

  • Viability Assessment: Parasite viability was assessed to determine the IC50 values.

  • Selectivity Assay: The cytotoxicity of the compounds was assessed against Neonatal Foreskin Fibroblasts (NFF) and HEK-293 cells using the sulforhodamine B assay to determine selectivity.[2]

In Vitro Antiviral Assay for Chikungunya Virus (CHIKV)[3][4]
  • Cell Line: HEK293 cells were used for the antiviral assays.

  • Infection: Cells were infected with CHIKV.

  • Compound Treatment: Infected cells were treated with various concentrations of the test compounds.

  • Endpoint Analysis: The inhibitory activity was determined by measuring the reduction in viral RNA production and the expression of viral proteins (nsP1, nsP3, capsid, and E2).[3]

  • Cytotoxicity Assay: The 50% cytotoxic concentration (CC50) was determined in uninfected cells to calculate the selectivity index.[3][4]

KDM1A/LSD1 Enzyme Inhibition Assay[5]
  • Assay Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) technology was employed for a high-throughput screening campaign.

  • Enzyme Complex: The assay was performed on the KDM1A/CoREST complex.

  • Biochemical IC50 Determination: The concentration of the compound required to inhibit 50% of the enzyme activity was determined.

In Vivo Giardiasis Mouse Model[1][2]
  • Animal Model: Mice were used for the preclinical studies.

  • Infection: Mice were infected with Giardia duodenalis.

  • Compound Administration: Compound 2 was administered to the infected mice.

  • Efficacy Evaluation: The parasite burden in the animals was assessed to determine the efficacy of the treatment.

  • Tolerability and Microbiota Analysis: The tolerability of the compound was monitored, and its impact on the normal gut microbiota was analyzed.

Visualizing the Workflow and a Potential Mechanism

To better illustrate the research process and potential mechanisms of action, the following diagrams are provided.

experimental_workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Compound_Synthesis Compound Synthesis/ Library Screening Primary_Screening Primary Screening (e.g., Anti-Giardia Assay) Compound_Synthesis->Primary_Screening Hit_Identification Hit Identification (IC50 Determination) Primary_Screening->Hit_Identification Selectivity_Assay Selectivity Assays (vs. Mammalian Cells) Hit_Identification->Selectivity_Assay Lead_Selection Lead Compound Selection Selectivity_Assay->Lead_Selection Animal_Model Infection of Animal Model Lead_Selection->Animal_Model Promising Candidate Compound_Administration Compound Administration Animal_Model->Compound_Administration Efficacy_Assessment Efficacy Assessment (Parasite Burden) Compound_Administration->Efficacy_Assessment Tolerability_Study Tolerability & Microbiota Analysis Efficacy_Assessment->Tolerability_Study

Caption: General drug discovery workflow from in vitro screening to in vivo evaluation.

signaling_pathway cluster_cell Cancer Cell KDM1A KDM1A (LSD1) (Histone Demethylase) Histone_Methylation Altered Histone Methylation KDM1A->Histone_Methylation demethylates Gene_Expression Aberrant Gene Expression Histone_Methylation->Gene_Expression Tumor_Growth Tumor Growth & Survival Gene_Expression->Tumor_Growth Thienopyrrole Thieno[3,2-b]pyrrole 5-carboxamide Thienopyrrole->KDM1A inhibits

References

Structural confirmation of pyrrolo [2, 3-f] indole-3, 7-dicarbonitriles using spectral analyses

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectral analyses for the structural confirmation of novel pyrrolo[2,3-f]indole-3,7-dicarbonitrile derivatives. It offers a side-by-side look at the spectral data of these target compounds against alternative molecules, indole-3-carbonitrile and phthalonitrile, to highlight key differentiating features. Furthermore, this guide details the experimental protocols for the discussed spectroscopic techniques and introduces X-ray crystallography as an alternative, definitive method for structural elucidation.

Data Presentation: Comparative Spectral Analyses

The structural confirmation of newly synthesized compounds is a cornerstone of chemical research and drug development. Here, we present a comparative summary of the key spectral data obtained for a series of 2,6-diamino-4,8-dioxo-1,4,5,8-tetrahydropyrrolo[2,3-f]indole-3,7-dicarbonitrile derivatives, alongside the corresponding data for indole-3-carbonitrile and phthalonitrile.

Table 1: Comparative ¹H NMR Spectral Data (δ, ppm)
Compound/DerivativeAromatic ProtonsNH/NH₂ ProtonsOther Protons
Pyrrolo[2,3-f]indole-3,7-dicarbonitrile Derivatives[1]7.16 - 7.19 (d)3.20 (s, NH)Varies with substituents
Indole-3-carbonitrile7.20 - 7.80 (m)8.30 (br s, NH)-
Phthalonitrile7.70 - 7.90 (m)--

Note: Chemical shifts (δ) are reported in parts per million (ppm). Multiplicity is denoted as s (singlet), d (doublet), and m (multiplet). Data for pyrrolo[2,3-f]indole-3,7-dicarbonitrile derivatives is based on the parent aniline-substituted compound.

Table 2: Comparative ¹³C NMR Spectral Data (δ, ppm)
Compound/DerivativeAromatic CarbonsC≡N CarbonC=O CarbonOther Key Carbons
Pyrrolo[2,3-f]indole-3,7-dicarbonitrile Derivatives[1]Not fully assigned~115~165-170Not fully assigned
Indole-3-carbonitrile102.7, 111.4, 120.9, 122.9, 125.4, 129.0, 137.3118.1-C3: 86.8
Phthalonitrile114.7, 133.2, 133.6116.8--

Note: Complete assignment for the pyrrolo[2,3-f]indole-3,7-dicarbonitrile derivatives is not available in the cited literature.

Table 3: Comparative FT-IR Spectral Data (ν, cm⁻¹)
Compound/DerivativeN-H StretchC≡N StretchC=O StretchAromatic C-H/C=C Stretch
Pyrrolo[2,3-f]indole-3,7-dicarbonitrile Derivatives[1]3200-32472250-22601660-1682~1600, ~700-800
Indole-3-carbonitrile~3400~2220-~1450-1600, ~740
Phthalonitrile-~2230-~1480-1600, ~760
Table 4: Comparative Mass Spectrometry Data (m/z)
Compound/DerivativeMolecular Ion [M]⁺Key Fragmentation Peaks
Pyrrolo[2,3-f]indole-3,7-dicarbonitrile Derivatives[1]Varies with substituentsFragmentation pattern not detailed in the primary source.
Indole-3-carbonitrile142115, 89
Phthalonitrile128101

Experimental Protocols

Detailed and standardized experimental procedures are crucial for obtaining reproducible and reliable spectral data. The following protocols outline the general steps for the key analytical techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: Insert the NMR tube into the spectrometer's probe. Lock the field frequency to the deuterium signal of the solvent.

  • Shimming: Optimize the homogeneity of the magnetic field by adjusting the shim coils to obtain sharp, symmetrical peaks.

  • Acquisition of ¹H NMR Spectrum: Set the appropriate spectral width, acquisition time, and number of scans. Acquire the free induction decay (FID) and apply a Fourier transform to obtain the spectrum.

  • Acquisition of ¹³C NMR Spectrum: Switch the probe to the ¹³C frequency. Use a proton-decoupled pulse sequence to acquire the spectrum. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying phase correction and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method): Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the powder into a thin, transparent pellet using a hydraulic press.

  • Background Spectrum: Place the empty pellet holder in the FT-IR spectrometer and record a background spectrum. This will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

  • Sample Spectrum: Place the KBr pellet containing the sample in the holder and acquire the FT-IR spectrum.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, a direct insertion probe or gas chromatography (GC-MS) can be used. For non-volatile or thermally sensitive compounds, liquid chromatography-mass spectrometry (LC-MS) with an appropriate ionization source (e.g., electrospray ionization - ESI) is preferred.

  • Ionization: Ionize the sample using a suitable technique (e.g., Electron Ionization - EI, or ESI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

  • Detection: The detector records the abundance of each ion, generating a mass spectrum.

  • Data Interpretation: Identify the molecular ion peak to determine the molecular weight of the compound. Analyze the fragmentation pattern to gain further structural information.

Single-Crystal X-ray Diffraction (Alternative Method)

For unambiguous structural confirmation, single-crystal X-ray diffraction is the gold standard.

  • Crystal Growth: Grow single crystals of the compound of sufficient size and quality. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms in the crystal lattice are determined using computational methods. The structural model is then refined to best fit the experimental data.

  • Structural Analysis: The final refined structure provides precise information on bond lengths, bond angles, and the three-dimensional arrangement of atoms in the molecule.

Mandatory Visualization

The following diagrams illustrate the general workflows for the structural elucidation of organic compounds using spectroscopic methods and the logical relationship for selecting the appropriate analytical technique.

Experimental_Workflow cluster_synthesis Compound Synthesis & Purification cluster_confirmation Structural Confirmation Synthesis Synthesis of Pyrrolo[2,3-f]indole-3,7-dicarbonitrile Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Sample Preparation FTIR FT-IR Spectroscopy Purification->FTIR Sample Preparation MS Mass Spectrometry Purification->MS Sample Preparation Structure_Elucidation Structure Elucidation & Confirmation NMR->Structure_Elucidation Connectivity & Proton Environment FTIR->Structure_Elucidation Functional Groups MS->Structure_Elucidation Molecular Weight & Fragmentation

Caption: Experimental workflow for the structural confirmation of synthesized compounds.

Signaling_Pathway cluster_spectroscopy Spectroscopic Techniques cluster_definitive Definitive Technique Start Unknown Structure Purity Purity Assessment (e.g., HPLC, TLC) Start->Purity Initial_Char Initial Characterization Purity->Initial_Char Spectroscopy Spectroscopic Methods Initial_Char->Spectroscopy Initial Analysis Definitive Definitive Method Spectroscopy->Definitive Ambiguity or Need for Absolute Configuration Structure_Confirmed Structure Confirmed Spectroscopy->Structure_Confirmed Unambiguous Data NMR NMR Spectroscopy->NMR IR FT-IR Spectroscopy->IR MS Mass Spec Spectroscopy->MS Definitive->Structure_Confirmed Xray X-ray Crystallography Definitive->Xray

Caption: Decision pathway for selecting structural analysis techniques.

References

Safety Operating Guide

Proper Disposal of 2,3-dihydro-dithiino[2,3-c]pyrrole-5,7-dione: A Step-by-Step Guide for Laboratory Professionals

Proper Disposal of 2,3-dihydro-[1][2]dithiino[2,3-c]pyrrole-5,7-dione: A Step-by-Step Guide for Laboratory Professionals

For immediate reference, this document outlines the essential safety and disposal procedures for 2,3-dihydro-[1]dithiino[2,3-c]pyrrole-5,7-dione. Adherence to these guidelines is critical for ensuring personnel safety and environmental compliance.

Researchers, scientists, and drug development professionals handling 2,3-dihydro-[1]dithiino[2,3-c]pyrrole-5,7-dione must be fully aware of its hazardous properties and the appropriate disposal protocols. This compound is classified as fatal if swallowed, toxic in contact with skin, and capable of causing severe skin burns, eye damage, and allergic skin reactions. Proper waste management is not only a regulatory requirement but a cornerstone of responsible laboratory practice.

Hazard Assessment and Safety Information

Before handling or disposing of 2,3-dihydro-[1]dithiino[2,3-c]pyrrole-5,7-dione, a thorough understanding of its hazards is imperative. The following table summarizes the key hazard information from the Safety Data Sheet (SDS).

Hazard ClassificationGHS Hazard StatementPrecautionary Measures
Acute Toxicity, Oral, Category 1H300: Fatal if swallowedP301 + P310 + P330: IF SWALLOWED: Immediately call a POISON CENTER/doctor. Rinse mouth.
Acute Toxicity, Dermal, Category 3H311: Toxic in contact with skinP280: Wear protective gloves/ protective clothing/ eye protection/ face protection.
Skin Corrosion/Irritation, Category 1BH314: Causes severe skin burns and eye damageP301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.
Skin Sensitization, Category 1H317: May cause an allergic skin reactionP272: Contaminated work clothing should not be allowed out of the workplace.

A logical workflow for assessing and managing the risks associated with this chemical is crucial.

cluster_assessmentHazard Identification & Risk AssessmentIdentify HazardsIdentify HazardsReview SDSReview SDSIdentify Hazards->Review SDSConsultAssess ExposureAssess ExposureReview SDS->Assess ExposureInformImplement ControlsImplement ControlsAssess Exposure->Implement ControlsDetermine

Hazard assessment workflow for 2,3-dihydro-[1]dithiino[2,3-c]pyrrole-5,7-dione.

Step-by-Step Disposal Procedure

The disposal of 2,3-dihydro-[1]dithiino[2,3-c]pyrrole-5,7-dione and its contaminated containers must be managed by a licensed professional waste disposal service. The following steps provide a clear protocol for laboratory personnel.

1. Personal Protective Equipment (PPE): Before handling the waste, ensure appropriate PPE is worn. This includes:

  • Chemical-resistant gloves (inspect before use).

  • Protective clothing.

  • Eye and face protection (safety glasses with side-shields or goggles and a face shield).

2. Waste Segregation and Collection:

  • Solid Waste: Collect any solid 2,3-dihydro-[1]dithiino[2,3-c]pyrrole-5,7-dione waste, including contaminated items like weigh boats, spatulas, and absorbent pads.

  • Liquid Waste: If the compound is in solution, collect it in a designated, compatible, and clearly labeled waste container.

  • Original Containers: Whenever possible, leave the chemical in its original container.

  • No Mixing: Do not mix this waste with other chemical waste streams.

3. Container Management:

  • Labeling: All waste containers must be clearly and accurately labeled as "Hazardous Waste" and include the full chemical name: "2,3-dihydro-[1]dithiino[2,3-c]pyrrole-5,7-dione".

  • Container Integrity: Use containers that are in good condition and compatible with the chemical. Keep containers tightly closed when not in use.

  • Contaminated Containers: Handle uncleaned, empty containers as you would the product itself.

4. Storage of Waste:

  • Store waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area.

  • The storage area should be away from incompatible materials and sources of ignition.

5. Final Disposal:

  • Arrange for the collection of the hazardous waste by a licensed and approved waste disposal contractor.

  • Provide the contractor with a copy of the Safety Data Sheet (SDS) for 2,3-dihydro-[1]dithiino[2,3-c]pyrrole-5,7-dione.

  • Ensure all local, state, and federal regulations for hazardous waste disposal are followed.

The following diagram illustrates the procedural flow for the proper disposal of 2,3-dihydro-[1]dithiino[2,3-c]pyrrole-5,7-dione.

cluster_prepPreparationcluster_collectionWaste Collectioncluster_disposalFinal DisposalWear PPEWear PPESegregate WasteSegregate WasteWear PPE->Segregate WasteLabel ContainerLabel ContainerSegregate Waste->Label ContainerStore SecurelyStore SecurelyLabel Container->Store SecurelyContact ContractorContact ContractorStore Securely->Contact ContractorProvide SDSProvide SDSContact Contractor->Provide SDSRegulatory ComplianceRegulatory ComplianceProvide SDS->Regulatory Compliance

Disposal workflow for 2,3-dihydro-[1]dithiino[2,3-c]pyrrole-5,7-dione.

Emergency Procedures for Spills

In the event of a spill, immediate and appropriate action is required to prevent exposure and environmental contamination.

  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Prevent the spill from entering drains or waterways.

  • Clean-up:

    • For solid spills, carefully take up the material without generating dust.

    • Collect the spilled material and any contaminated cleaning materials into a labeled hazardous waste container.

    • Clean the affected area thoroughly.

  • Reporting: Report the incident to the appropriate laboratory safety personnel.

By adhering to these detailed procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of 2,3-dihydro-[1]dithiino[2,3-c]pyrrole-5,7-dione, thereby protecting themselves, their colleagues, and the environment.

Personal protective equipment for handling 2,3-dihydro-[1,4]dithiino[2,3-c]pyrrole-5,7-dione

Comprehensive Safety and Handling Guide for 2,3-dihydro-[1][2]dithiino[2,3-c]pyrrole-5,7-dione

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational procedures for the handling and disposal of 2,3-dihydro-dithiino[2,3-c]pyrrole-5,7-dione. The information is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Hazard Summary: 2,3-dihydro-dithiino[2,3-c]pyrrole-5,7-dione is a hazardous substance that poses significant health risks. According to the safety data sheet, it is fatal if swallowed, toxic in contact with skin, causes severe skin burns and eye damage, and may provoke an allergic skin reaction.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure. The following table summarizes the required protective gear.

Protection Type Specific Equipment Details and Recommendations
Eye/Face Protection Safety glasses with side-shields, face shieldEnsure complete coverage to protect against splashes and dust.
Skin Protection Chemical-resistant gloves (e.g., Butyl rubber, Neoprene), Flame retardant antistatic protective clothing, Lab coatInspect gloves for integrity before use. Disposable gloves are often preferred.[1] Cover all exposed skin.
Respiratory Protection NIOSH-approved respiratorRequired when dusts are generated. Use in a well-ventilated area, preferably under a chemical fume hood.[2][3]

Operational and Disposal Plan

A systematic approach to handling and disposal is critical to mitigate risks. The following workflow outlines the procedural steps from preparation to waste management.

cluster_prepPreparationcluster_handlingHandlingcluster_postPost-Handlingcluster_disposalDisposalprep_ppeDon Appropriate PPEprep_setupPrepare Well-Ventilated Work Area (Fume Hood)prep_ppe->prep_setuphandle_weighCarefully Weigh and Handle the Chemicalprep_setup->handle_weighProceed to handlinghandle_avoidAvoid Dust Generation and Inhalationhandle_weigh->handle_avoidpost_deconDecontaminate Work Surfaceshandle_avoid->post_deconAfter experiment completionpost_remove_ppeRemove and Dispose of Contaminated PPE Properlypost_decon->post_remove_ppedisp_wasteCollect Waste in a Labeled, Sealed Containerpost_remove_ppe->disp_wasteSegregate wastedisp_profDispose of Through an Approved Waste Disposal Plantdisp_waste->disp_prof

Workflow for safe handling and disposal.

Step-by-Step Handling and Disposal Protocol

I. Preparation:

  • Don Personal Protective Equipment (PPE): Before handling the chemical, put on all required PPE as detailed in the table above.

  • Prepare Work Area: Ensure you are working in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure[2][3].

II. Handling:

  • Chemical Handling: When weighing or transferring the substance, do so carefully to avoid generating dust.

  • Avoid Contact: Prevent direct contact with skin and eyes. In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention[2].

  • Storage: Store the chemical in a tightly sealed container in a dry, cool, and well-ventilated area, away from light and sources of ignition. The recommended storage temperature is 2-8 °C. The container should be kept in a locked area accessible only to authorized personnel.

III. Post-Handling:

  • Decontamination: Thoroughly clean all work surfaces and equipment after use.

  • PPE Removal: Remove contaminated PPE, such as gloves, by turning them inside out to avoid skin contact, and dispose of them as hazardous waste. Wash hands thoroughly after handling the substance.

IV. Disposal:

  • Waste Collection: Collect all waste material, including contaminated PPE and empty containers, in a designated and properly labeled hazardous waste container. Do not mix with other waste.

  • Professional Disposal: Arrange for the disposal of the hazardous waste through a licensed and approved waste disposal company, in accordance with local, state, and federal regulations[4]. Uncleaned containers should be treated as the product itself.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.